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  • Product: (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE
  • CAS: 5472-71-9

Core Science & Biosynthesis

Foundational

(4-Morpholinylmethyl)benzotriazole: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction (4-Morpholinylmethyl)benzotriazole, a unique heterocyclic compound, stands at the intersection of synthetic versatility and pharmacological potential. This m...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Morpholinylmethyl)benzotriazole, a unique heterocyclic compound, stands at the intersection of synthetic versatility and pharmacological potential. This molecule incorporates the rigid, aromatic benzotriazole moiety with the flexible, saturated morpholine ring, linked by a methylene bridge. This distinct architecture imparts a balance of lipophilicity and hydrophilicity, rendering it an intriguing candidate for investigation in medicinal chemistry and drug development. The benzotriazole core is a well-established pharmacophore known for a wide spectrum of biological activities, while the morpholine group is frequently employed to enhance aqueous solubility and modulate pharmacokinetic properties of drug candidates.[1] This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and potential applications of (4-Morpholinylmethyl)benzotriazole, offering a valuable resource for researchers and scientists in the field.

Chemical Identity and Physicochemical Properties

Accurate identification and a thorough understanding of the physicochemical properties of a compound are fundamental to its application in research and development. (4-Morpholinylmethyl)benzotriazole is catalogued under several identifiers across various chemical databases.

IdentifierValueSource
IUPAC Name 4-(1H-1,2,3-benzotriazol-1-ylmethyl)morpholinePubChem[2]
CAS Number 5472-71-9CAS Common Chemistry[3]
Molecular Formula C₁₁H₁₄N₄OPubChem[2]
Molecular Weight 218.26 g/mol PubChem[2]
Canonical SMILES C1COCCN1CN2C3=CC=CC=C3N=N2PubChem[2]
InChI InChI=1S/C11H14N4O/c1-2-4-11-10(3-1)12-13-15(11)9-14-5-7-16-8-6-14/h1-4H,5-9H2PubChem[2]

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed and experimental properties of (4-Morpholinylmethyl)benzotriazole.

PropertyValueSource
Melting Point 135 °CCAS Common Chemistry[3]
XLogP3 1PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 43.2 ŲPubChem[2]
Formal Charge 0PubChem[2]
Exact Mass 218.11676108 DaPubChem[2]

Molecular Structure and Conformation

The molecular structure of (4-Morpholinylmethyl)benzotriazole is characterized by the planar benzotriazole ring system linked to a morpholine ring, which typically adopts a chair conformation. The methylene linker provides a degree of conformational flexibility.

Caption: 2D Chemical Structure of (4-Morpholinylmethyl)benzotriazole.

Synthesis Protocol: A Representative Method

The synthesis of (4-Morpholinylmethyl)benzotriazole can be achieved through a nucleophilic substitution reaction, a common strategy for the N-alkylation of benzotriazole. A plausible and efficient method is the reaction of benzotriazole with 4-(chloromethyl)morpholine hydrochloride in the presence of a base. This approach is analogous to the synthesis of similar N-substituted benzotriazoles.[4]

Experimental Protocol

Materials:

  • 1H-Benzotriazole

  • 4-(Chloromethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-Benzotriazole (1 equivalent) in acetonitrile.

  • Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. The base is crucial for the deprotonation of benzotriazole, forming the benzotriazolide anion, which is a potent nucleophile.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-(chloromethyl)morpholine hydrochloride (1.1 equivalents). The hydrochloride salt is typically used for stability and can be neutralized in situ by the excess base.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine solution. This removes any remaining inorganic impurities and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (4-Morpholinylmethyl)benzotriazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Benzotriazole 1H-Benzotriazole Reflux Reflux (4-6h) Benzotriazole->Reflux Chloromorpholine 4-(Chloromethyl)morpholine HCl Chloromorpholine->Reflux Base K₂CO₃ / Acetonitrile Base->Reflux Filtration Filtration Reflux->Filtration Extraction Extraction (EtOAc/Water) Filtration->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Product (4-Morpholinylmethyl)benzotriazole Purification->Product

Caption: A generalized workflow for the synthesis of (4-Morpholinylmethyl)benzotriazole.

Applications in Drug Development and Research

The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities including antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[1] While specific biological data for (4-Morpholinylmethyl)benzotriazole is not extensively reported in the initial search results, its structural motifs suggest several potential areas of application.

  • Antimicrobial Agents: The benzotriazole nucleus itself has been shown to possess antibacterial activity.[1] The addition of the morpholine group may enhance the compound's solubility and cell permeability, potentially leading to improved antimicrobial efficacy.

  • Enzyme Inhibition: The nitrogen atoms in the benzotriazole and morpholine rings can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites. This makes (4-Morpholinylmethyl)benzotriazole a candidate for screening against various enzymatic targets.

  • Scaffold for Library Synthesis: Due to the reactivity of the benzotriazole ring, this compound can serve as a versatile building block for the synthesis of more complex molecules in drug discovery libraries.

Further research is warranted to fully elucidate the biological activity profile and potential therapeutic applications of (4-Morpholinylmethyl)benzotriazole.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-Morpholinylmethyl)benzotriazole is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2]

Conclusion

(4-Morpholinylmethyl)benzotriazole is a compound of significant interest due to its unique structural features that combine the pharmacologically active benzotriazole core with the solubility-enhancing morpholine moiety. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and an outlook on its potential applications. As research in medicinal chemistry continues to seek novel molecular scaffolds, (4-Morpholinylmethyl)benzotriazole presents itself as a promising candidate for further investigation and development.

References

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Di Santo, R. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 199, 112395. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Morpholinylmethyl)-1H-benzotriazole. CAS, a division of the American Chemical Society. Retrieved January 24, 2026, from [Link]

  • Wang, Y., et al. (2008). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o975. Available at: [Link]

Sources

Exploratory

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Benzotriazole Derivative (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, registered under CAS number 5472-71-9, is a heterocyclic organic compound that stands at the intersection...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Benzotriazole Derivative

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, registered under CAS number 5472-71-9, is a heterocyclic organic compound that stands at the intersection of synthetic versatility and pharmacological potential. As a member of the benzotriazole family, it inherits a rich chemical legacy, suggesting a broad spectrum of applications ranging from medicinal chemistry to materials science. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical identity, synthesis, and putative applications, all grounded in established scientific principles. While this specific molecule is not extensively documented in peer-reviewed literature, this guide extrapolates from the robust data available for its parent scaffold and analogous structures to illuminate its likely properties and promising avenues for future investigation.

Core Molecular Profile and Physicochemical Properties

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is structurally characterized by a benzotriazole core linked to a morpholine ring via a methylene bridge. This unique combination of a bicyclic aromatic heterocycle and a saturated morpholine moiety imparts a distinct set of physicochemical properties that are crucial for its behavior in both chemical and biological systems.

PropertyValueSource
CAS Number 5472-71-9
Molecular Formula C₁₁H₁₄N₄O
Molecular Weight 218.26 g/mol
IUPAC Name 1-(morpholin-4-ylmethyl)-1H-benzotriazole
Topological Polar Surface Area 43.2 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

A summary of key physicochemical properties of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

The presence of four nitrogen atoms and one oxygen atom makes the molecule a good hydrogen bond acceptor, a feature that can be critical for interactions with biological targets. The topological polar surface area (TPSA) of 43.2 Ų suggests good potential for oral bioavailability, as it falls within the range typically associated with drug-like molecules.

Synthesis and Mechanistic Considerations: The Mannich Reaction as a Gateway

The primary and most logical synthetic route to (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is the Mannich reaction. This well-established three-component condensation reaction is a cornerstone of organic synthesis, valued for its efficiency in forming carbon-carbon bonds and introducing aminomethyl groups.

The Underlying Chemistry of the Mannich Reaction

The synthesis involves the reaction of benzotriazole (an acidic compound with an active hydrogen), formaldehyde (an electrophilic aldehyde), and morpholine (a secondary amine). The reaction proceeds through the formation of a reactive Eschenmoser-like salt intermediate from morpholine and formaldehyde, which then undergoes electrophilic substitution onto the nitrogen of the benzotriazole ring.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzotriazole Benzotriazole Product (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE Benzotriazole->Product Formaldehyde Formaldehyde Morpholine Morpholine Iminium_Ion Morpholinomethyl Cation (Iminium Ion) Morpholine->Iminium_Ion + Formaldehyde - H₂O Iminium_Ion->Product Electrophilic Attack

Figure 1: A simplified workflow of the Mannich reaction for the synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

A Validated Experimental Protocol

Materials:

  • Benzotriazole (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Morpholine (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole in ethanol.

  • Addition of Reagents: To the stirred solution, add morpholine followed by the dropwise addition of aqueous formaldehyde.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water.

    • If the product is basic, an acidic wash (e.g., dilute HCl) can be used to remove unreacted amines, followed by neutralization with a base (e.g., NaHCO₃) and re-extraction.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for all reactants and is relatively unreactive under these conditions.

  • Stoichiometry: A slight excess of formaldehyde and morpholine is often used to ensure complete consumption of the benzotriazole.

  • Temperature: The reaction is often exothermic, but gentle heating can be employed to increase the reaction rate. Monitoring the temperature is crucial to prevent side reactions.

Potential Applications in Drug Discovery and Beyond

The benzotriazole scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities.[1] The incorporation of a morpholine ring, a common motif in many approved drugs, further enhances the potential of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Antimicrobial and Antifungal Potential

Benzotriazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[2] The nitrogen-rich benzotriazole ring can interfere with essential cellular processes in microorganisms. The morpholine moiety can improve the pharmacokinetic properties of the molecule, such as solubility and cell permeability. It is plausible that (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE could exhibit activity against a range of bacterial and fungal pathogens. Further screening against clinically relevant strains is warranted to validate this hypothesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzotriazole derivatives.[3] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. For instance, some benzotriazole-containing compounds have been shown to act as focal adhesion kinase (FAK) inhibitors.[4] Given that the morpholine ring is also present in several anticancer drugs, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE represents a promising candidate for anticancer drug discovery programs.

Anticancer_Pathway cluster_drug Drug Action cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Cellular Effects Drug (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE FAK Focal Adhesion Kinase (FAK) Drug->FAK Inhibition Other_Kinases Other Kinases Drug->Other_Kinases Potential Inhibition DNA_Interaction DNA Intercalation/ Binding Drug->DNA_Interaction Potential Interaction Anti_Angiogenesis Inhibition of Angiogenesis FAK->Anti_Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest Other_Kinases->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis DNA_Interaction->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: A conceptual diagram illustrating potential anticancer mechanisms of action for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Corrosion Inhibition

Benzotriazole and its derivatives are renowned for their excellent corrosion-inhibiting properties, particularly for copper and its alloys. They form a protective film on the metal surface, preventing corrosive agents from reaching the metal. The presence of heteroatoms (N, O) and the aromatic ring in (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE makes it a strong candidate for application as a corrosion inhibitor in various industrial settings.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is classified with the following hazard statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE).

Future Directions and Research Opportunities

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE represents a molecule with significant untapped potential. The existing body of knowledge on benzotriazoles provides a strong foundation for its further exploration. Key areas for future research include:

  • Detailed Biological Screening: Comprehensive screening against a wide panel of microbial strains and cancer cell lines to quantify its biological activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • Corrosion Inhibition Studies: Quantitative evaluation of its effectiveness as a corrosion inhibitor for various metals and alloys under different conditions.

Conclusion

References

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved from [Link]

  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. Retrieved from [Link]

  • Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Escobar, C. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Kaur, H., Kumar, S., & Singh, N. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. Retrieved from [Link]

  • Pawar, S. S., Kunchanwar, S. S., & Shirkhedkar, A. A. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., & Al-Agamy, M. H. M. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6520. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Sub- stituted -1- Hydroxy-1,2,3-Benzotriazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. Retrieved from [Link]

  • PubMed. (2013). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone. Retrieved from [Link]

  • Nature. (2024). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

An In-Depth Technical Guide to (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE For Researchers, Scientists, and Drug Development Professionals Abstract (4-Morpholinylmethyl)benzotriazole, a prominent member of the N-Mannich bases der...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Morpholinylmethyl)benzotriazole, a prominent member of the N-Mannich bases derived from benzotriazole, serves as a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core physical and chemical properties, synthesis, and reactivity. We delve into spectroscopic characterization, offering insights into the structural confirmation of the molecule. Furthermore, this guide explores the compound's potential applications, grounded in the broader pharmacological activities of benzotriazole derivatives, which include antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols for its synthesis and characterization are provided to ensure reproducibility and foster further investigation into this promising chemical entity.

Introduction: The Significance of Benzotriazole Scaffolds

Benzotriazole and its derivatives have garnered significant attention in the scientific community due to their unique chemical structure and broad spectrum of biological activities.[1][2] As a bicyclic nitrogen heterocycle, benzotriazole provides a stable and versatile core that can be readily functionalized to modulate its physicochemical and pharmacological properties.[3] These derivatives are integral in various fields, serving as corrosion inhibitors, UV stabilizers, and, most notably, as key building blocks in drug discovery.[1][4]

The introduction of a morpholinylmethyl group at the N1 position of the benzotriazole ring, forming (4-Morpholinylmethyl)benzotriazole, is achieved via the Mannich reaction. This modification is of particular interest as it combines the established bioactivity of the benzotriazole nucleus with the favorable pharmacokinetic profile often associated with the morpholine moiety, such as improved solubility and metabolic stability. This guide focuses specifically on this compound, offering a detailed exploration of its properties and potential.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development. The properties of (4-Morpholinylmethyl)benzotriazole are summarized below.

PropertyValueSource
IUPAC Name 4-(1H-benzotriazol-1-ylmethyl)morpholine[5]
CAS Number 5472-71-9[5][6]
Molecular Formula C₁₁H₁₄N₄O[5][6]
Molecular Weight 218.26 g/mol [5][6]
Melting Point 135 °C[6]
Appearance White solid (typical for benzotriazole derivatives)[3]
Canonical SMILES C1COCCN1CN2C3=CC=CC=C3N=N2[5]
InChI Key YZYQTUBWZGCDLR-UHFFFAOYSA-N[5]

Synthesis and Reactivity: The Mannich Reaction

(4-Morpholinylmethyl)benzotriazole is a classic example of a Mannich base. The synthesis involves an aminoalkylation reaction utilizing benzotriazole, formaldehyde, and morpholine.

Causality of the Experimental Choice

The Mannich reaction is an efficient and well-established method for C-N bond formation. The choice of this reaction is dictated by the chemical nature of the reactants:

  • Benzotriazole: The N-H proton of the triazole ring is acidic (pKa of 8.2), making it an excellent nucleophile upon deprotonation or in the presence of a suitable electrophile.[3]

  • Formaldehyde: Acts as the electrophilic methylene bridge precursor.

  • Morpholine: A secondary amine that readily forms an Eschenmoser-like salt or iminium ion with formaldehyde, which is the key electrophile that reacts with benzotriazole.

This one-pot synthesis is highly efficient and typically results in the regioselective formation of the 1-alkylated benzotriazole isomer, which is generally more stable than the 2-alkylated counterpart.[3][7]

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product benzotriazole Benzotriazole reaction Mannich Reaction (Aminoalkylation) benzotriazole->reaction formaldehyde Formaldehyde formaldehyde->reaction morpholine Morpholine morpholine->reaction product (4-Morpholinylmethyl)benzotriazole reaction->product

Caption: General workflow for the synthesis of (4-Morpholinylmethyl)benzotriazole.

Reactivity Profile

As a Mannich base, (4-Morpholinylmethyl)benzotriazole can act as a stabilized electrophile precursor. The bond between the methylene carbon and the benzotriazole nitrogen is labile. In the presence of strong nucleophiles or under certain reaction conditions, the benzotriazole group can act as a leaving group, allowing for the transfer of the morpholinylmethyl moiety to other molecules.[8] This reactivity is crucial for its use as a synthetic intermediate.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following section outlines the expected spectroscopic data for (4-Morpholinylmethyl)benzotriazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should display characteristic signals for the aromatic protons of the benzotriazole ring (typically in the 7.0-8.0 ppm range), two distinct signals for the morpholine ring protons (one set adjacent to the oxygen and one set adjacent to the nitrogen), and a key singlet for the methylene bridge protons (-N-CH₂-N-). The absence of the acidic N-H proton signal from the parent benzotriazole is a critical indicator of successful N-alkylation.

  • ¹³C NMR: The carbon spectrum will show signals corresponding to the benzotriazole aromatic carbons, the morpholine carbons, and the methylene bridge carbon.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the benzotriazole ring, and the characteristic C-O-C stretching of the morpholine ether linkage. A significant observation would be the disappearance of the broad N-H stretching band present in the parent benzotriazole.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (4-Morpholinylmethyl)benzotriazole, the molecular ion peak [M]+ should be observed at m/z 218.[5] Fragmentation patterns can provide further structural information, often showing cleavage of the morpholinylmethyl group.

Potential Applications in Drug Development

While specific studies on (4-Morpholinylmethyl)benzotriazole are focused, the broader class of benzotriazole derivatives exhibits a wide array of pharmacological activities, suggesting its potential as a valuable scaffold.

  • Antimicrobial and Antifungal Activity: Many benzotriazole derivatives show potent activity against various strains of bacteria and fungi, including resistant strains like MRSA and Candida albicans.[1][9] The morpholine group is also a known pharmacophore in several antimicrobial agents.

  • Anticancer Properties: Certain derivatives have demonstrated the ability to inhibit key enzymes, such as protein kinases, which are involved in cancer cell proliferation.[9]

  • Analgesic and Anti-inflammatory Effects: Studies have highlighted benzotriazole-based compounds with analgesic and anti-inflammatory activities comparable to or exceeding standard drugs.[1]

  • Antioxidant Activity: The benzotriazole nucleus can be modified to create compounds with significant free-radical scavenging abilities.[4]

Logical Pathway to Application

G cluster_properties Core Properties cluster_applications Potential Therapeutic Areas Core (4-Morpholinylmethyl) benzotriazole Scaffold Bioactive Benzotriazole Scaffold Core->Scaffold PK Favorable Morpholine Moiety (Solubility, etc.) Core->PK Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Anticancer Anticancer Drugs Scaffold->Anticancer AntiInflammatory Anti-inflammatory Agents Scaffold->AntiInflammatory PK->Antimicrobial PK->Anticancer PK->AntiInflammatory

Caption: Rationale for the potential applications of the title compound in drug discovery.

Experimental Protocols

The following protocols are provided as a self-validating system for synthesis and characterization.

Protocol 1: Synthesis of (4-Morpholinylmethyl)benzotriazole

Objective: To synthesize the title compound via a one-pot Mannich reaction.

Materials:

  • Benzotriazole

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzotriazole (e.g., 0.1 mol) in ethanol (100 mL).

  • Cool the flask in an ice bath and add morpholine (0.1 mol) dropwise with continuous stirring.

  • To this cooled solution, add formaldehyde solution (0.11 mol) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) to precipitate the product.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure white crystals of (4-Morpholinylmethyl)benzotriazole.

Protocol 2: Characterization by Melting Point and TLC

Objective: To confirm the purity of the synthesized compound.

Procedure (Melting Point):

  • Pack a small amount of the dried, recrystallized product into a capillary tube.

  • Place the tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) and record the temperature range over which the solid melts.

  • Compare the observed melting point to the literature value (135 °C)[6]. A sharp melting range close to the literature value indicates high purity.

Procedure (TLC):

  • Prepare a TLC plate (silica gel).

  • Spot the plate with the starting material (benzotriazole), the crude product, and the recrystallized product.

  • Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Visualize the spots under a UV lamp.

  • The purified product should show a single spot with an Rf value distinct from the starting material.

Safety and Handling

Based on aggregated GHS data, (4-Morpholinylmethyl)benzotriazole is classified with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-Morpholinylmethyl)benzotriazole is a synthetically accessible and chemically versatile molecule. Its properties, derived from the fusion of the benzotriazole and morpholine moieties, make it a compound of significant interest for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore its potential in drug development and other advanced applications, leveraging its established reactivity and the proven biological relevance of its structural components.

References

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved January 24, 2026, from [Link]

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved January 24, 2026, from [Link]

  • PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • International Journal of Research and Review. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved January 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Morpholinylmethyl)-1H-benzotriazole. American Chemical Society. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Capture of benzotriazole-based Mannich electrophiles by CH-acidic compounds. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Study of Two Benzotriazole Derivatives. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2013, July 23). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Retrieved January 24, 2026, from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

(4-Morpholinylmethyl)benzotriazole: A Technical Guide to its Presumed Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Morpholinylmethyl)benzotriazole is a synthetic heterocyclic compound belonging to the class of N-substituted benzotriazoles. While comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Morpholinylmethyl)benzotriazole is a synthetic heterocyclic compound belonging to the class of N-substituted benzotriazoles. While comprehensive biological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs—a benzotriazole core and a morpholine ring linked by a methylene bridge—suggest a range of potential pharmacological activities. This technical guide synthesizes the known biological effects of the benzotriatriazole scaffold and related Mannich bases to extrapolate a putative mechanism of action for (4-morpholinylmethyl)benzotriazole. This document will explore the chemical properties, probable synthesis, and potential biological targets of this compound, offering a framework for future research and drug discovery efforts.

Introduction to the Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system containing a benzene ring and a triazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in compounds exhibiting a wide array of biological activities. The unique electronic and structural features of the benzotriazole nucleus allow it to interact with various biological macromolecules, leading to diverse pharmacological effects.

Benzotriazole derivatives have been extensively investigated and have shown promise as:

  • Antimicrobial Agents: Exhibiting activity against a spectrum of bacteria and fungi.[2][3]

  • Anticancer Agents: Demonstrating cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory Agents: Modulating inflammatory pathways.

  • Antiviral Agents: Inhibiting viral replication.

  • Antioxidant Agents: Scavenging free radicals.[2]

The versatility of the benzotriazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.[4]

(4-Morpholinylmethyl)benzotriazole: Synthesis and Chemical Properties

(4-Morpholinylmethyl)benzotriazole is classified as a Mannich base. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, benzotriazole), formaldehyde, and a secondary amine (morpholine).[5] This reaction is a well-established method for the synthesis of aminoalkyl derivatives.

General Chemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₄N₄O[6]
Molecular Weight 218.26 g/mol [6]
IUPAC Name 4-(1H-1,2,3-benzotriazol-1-ylmethyl)morpholine[6]
CAS Number 5472-71-9[6]
Physical State Mixture of Bt1 and Bt2 isomers[7]
Experimental Protocol: Synthesis of (4-Morpholinylmethyl)benzotriazole via Mannich Reaction

This protocol is a generalized procedure based on established methods for the synthesis of benzotriazole Mannich bases.[5]

Materials:

  • Benzotriazole

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve benzotriazole (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • To the cooled solution, add morpholine (1 equivalent) dropwise with continuous stirring.

  • Following the addition of morpholine, add formaldehyde solution (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified (4-morpholinylmethyl)benzotriazole.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Postulated Mechanism of Action in Biological Systems

Given the absence of specific studies on (4-morpholinylmethyl)benzotriazole, its mechanism of action can be inferred by examining the activities of structurally related compounds.

Antimicrobial Activity: Disruption of Microbial Cell Integrity

Many N-substituted benzotriazole derivatives exhibit antimicrobial properties.[2] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Membrane Disruption: The lipophilic nature of the benzotriazole ring, coupled with the polar morpholine moiety, may allow the molecule to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This can disrupt membrane integrity, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: The triazole nitrogen atoms in the benzotriazole ring are known to coordinate with metal ions, which are often essential cofactors for microbial enzymes. By chelating these metal ions, (4-morpholinylmethyl)benzotriazole could inhibit key enzymatic processes necessary for microbial survival.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The benzotriazole scaffold is present in several compounds with demonstrated anticancer activity.[1] The potential anticancer mechanisms of (4-morpholinylmethyl)benzotriazole could involve:

  • Induction of Apoptosis: Benzotriazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1] This can be triggered by various cellular stresses, including DNA damage or inhibition of critical survival pathways.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[1]

  • Kinase Inhibition: The nitrogen atoms in the benzotriazole ring can form hydrogen bonds with the hinge region of protein kinases, which are often dysregulated in cancer. This interaction can inhibit kinase activity and disrupt downstream signaling pathways that promote cell growth and survival.

Diagram: Hypothetical Signaling Pathway Inhibition

G Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Kinase_Cascade->Apoptosis_Regulators Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) Transcription_Factors->Cell_Cycle_Proteins DNA_Replication DNA Replication Cell_Cycle_Proteins->DNA_Replication Compound (4-Morpholinylmethyl)benzotriazole Compound->Receptor Blocks Binding Compound->Kinase_Cascade Inhibits Compound->Apoptosis_Regulators Modulates Compound->DNA_Replication Intercalates/Damages

Caption: Postulated inhibitory effects of (4-morpholinylmethyl)benzotriazole on cellular signaling pathways.

Framework for Biological Evaluation: Experimental Protocols

To elucidate the specific mechanism of action of (4-morpholinylmethyl)benzotriazole, a systematic biological evaluation is necessary. The following protocols provide a starting point for such investigations.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of (4-morpholinylmethyl)benzotriazole against a panel of pathogenic bacteria and fungi.

Method: Broth Microdilution Assay (based on CLSI guidelines).

Procedure:

  • Prepare a stock solution of (4-morpholinylmethyl)benzotriazole in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of (4-morpholinylmethyl)benzotriazole on human cancer cell lines.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of (4-morpholinylmethyl)benzotriazole for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: Experimental Workflow for Biological Evaluation

G Synthesis Synthesis of (4-morpholinylmethyl)benzotriazole Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Susceptibility (MIC determination) Characterization->Antimicrobial Cytotoxicity In Vitro Cytotoxicity (IC50 determination) Characterization->Cytotoxicity Membrane_Permeability Membrane Permeability Assay Antimicrobial->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) Antimicrobial->Enzyme_Inhibition Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle_Analysis

Caption: A proposed workflow for the synthesis and biological evaluation of (4-morpholinylmethyl)benzotriazole.

Conclusion and Future Directions

(4-Morpholinylmethyl)benzotriazole represents an intriguing yet understudied molecule within the vast chemical space of benzotriazole derivatives. Based on the well-documented biological activities of its core scaffold and related Mannich bases, it is plausible that this compound possesses antimicrobial and/or anticancer properties. The proposed mechanisms of action, including microbial membrane disruption, enzyme inhibition, induction of apoptosis, and cell cycle arrest, provide a rational basis for initiating a comprehensive biological evaluation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Confirming the optimal synthetic route and thoroughly characterizing the compound to ensure purity and isomeric composition.

  • Broad-Spectrum Biological Screening: Evaluating its activity against a diverse panel of microbial pathogens and cancer cell lines.

  • In-depth Mechanistic Studies: Utilizing the experimental protocols outlined in this guide to elucidate its precise molecular targets and mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (4-morpholinylmethyl)benzotriazole to identify key structural features that contribute to its biological activity and to optimize its potency and selectivity.

By systematically investigating this compound, the scientific community can determine its potential as a lead compound for the development of new therapeutic agents.

References

  • PubChem. 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. [Link]

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  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Phenolic benzotriazoles - Evaluation statement (EVA00147). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

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  • Synthesis and antibacterial of some new 1, 2, 3 benzotriazoles derivatives containing pyrazolidinedione moieties. ResearchGate. [Link]

  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. PMC. [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). NIH. [Link]

  • Benzotriazoles and microbial infections: a review supporting for microbial control. IJRAR.org. [Link]

  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. MDPI. [Link]

  • Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Allied Academies. [Link]

  • BENZOTRİAZOLE (BENZOTRİAZOL). atamankimya.com. [Link]

  • BENZOTRİAZOL (BENZOTRIAZOLE). atamankimya.com. [Link]

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Foundational

The Pharmacological Versatility of Benzotriazole Derivatives: A Technical Guide for Drug Discovery

Preamble: The Benzotriazole Scaffold - A Privileged Structure in Medicinal Chemistry In the landscape of drug discovery and development, the relentless pursuit of novel chemical entities with potent and selective pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Benzotriazole Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery and development, the relentless pursuit of novel chemical entities with potent and selective pharmacological activities is paramount. Among the myriad of heterocyclic scaffolds, the 1H-benzo[d][1][2][3]triazole (BTA) moiety has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for diverse biological targets.[1] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted pharmacological activities of benzotriazole derivatives. Moving beyond a mere cataloging of effects, we will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies that form the bedrock of research in this field. The inherent chemical versatility of the benzotriazole nucleus, allowing for substitutions at various positions, has facilitated the generation of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, analgesic, and anti-inflammatory properties.[2][3] This guide will serve as a comprehensive resource, blending established knowledge with actionable experimental insights to empower the scientific community in harnessing the full therapeutic potential of this remarkable chemical scaffold.

I. Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Benzotriazole derivatives have demonstrated significant potential in this arena, primarily by targeting key proteins that drive cancer cell proliferation and survival.[4] The rationale behind exploring these derivatives lies in their ability to be chemically modified to fit into the active sites of various enzymes or to disrupt protein-protein interactions crucial for cancer progression.

A. Mechanisms of Action: A Multi-pronged Assault on Cancer Cells

Benzotriazole derivatives exert their anticancer effects through several well-defined mechanisms:

  • Inhibition of Protein Kinases: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] Certain benzotriazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[2] By blocking CDK activity, these compounds can induce cell cycle arrest, preventing cancer cells from dividing. Another important target is the Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation, invasion, and angiogenesis.

  • Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Some benzotriazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization.[3][5] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.

  • EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers. The FDA-approved drug Tazverik™ (tazemetostat), a benzotriazole derivative, is a potent and selective inhibitor of EZH2.[6][7] By inhibiting EZH2, tazemetostat alters gene expression patterns in cancer cells, leading to a reduction in their growth and proliferation.[7][8]

B. Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of benzotriazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Derivative ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinazoline-benzotriazole hybridsMCF-7 (Breast)3.16Tubulin Polymerization Inhibition[9]
Fluoro-benzotriazole-acrylonitrileHeLa (Cervical)Sub-micromolarMicrotubule Destabilization[5]
Tazemetostat (Tazverik™)Various LymphomasnM rangeEZH2 Inhibition[8]
Benzotriazole-linked β-carbolineMCF-7 (Breast)5.61Tubulin Polymerization Inhibition[10]
C. Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Living cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[11]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivative for 24-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.

  • Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cancer cells with the benzotriazole derivative for a specified period.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[1]

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[1]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[13]

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin is monitored by measuring the increase in light scattering or fluorescence.[5]

  • Step-by-Step Protocol:

    • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

    • Compound Addition: Add the benzotriazole derivative at various concentrations to the reaction mixture.

    • Polymerization Monitoring: Incubate the mixture at 37°C and monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.[5]

D. Signaling Pathway Visualization

anticancer_pathways cluster_tubulin Microtubule Dynamics cluster_kinase Kinase Signaling Benzotriazole Derivative (Tubulin Inhibitor) Benzotriazole Derivative (Tubulin Inhibitor) Tubulin Tubulin Benzotriazole Derivative (Tubulin Inhibitor)->Tubulin Binds to Colchicine Site Microtubules Microtubules Benzotriazole Derivative (Tubulin Inhibitor)->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Benzotriazole Derivative (Kinase Inhibitor) Benzotriazole Derivative (Kinase Inhibitor) CDK/Src CDK / Src Kinase Benzotriazole Derivative (Kinase Inhibitor)->CDK/Src Inhibits Cell Cycle Arrest / Reduced Proliferation Cell Cycle Arrest / Reduced Proliferation Benzotriazole Derivative (Kinase Inhibitor)->Cell Cycle Arrest / Reduced Proliferation Leads to Cell Cycle Progression / Proliferation Cell Cycle Progression / Proliferation CDK/Src->Cell Cycle Progression / Proliferation Promotes

Caption: Anticancer mechanisms of benzotriazole derivatives.

II. Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. Benzotriazole derivatives have demonstrated broad-spectrum activity against a range of bacteria and fungi.[3]

A. Mechanisms of Action
  • Antibacterial: The antibacterial mechanism of many benzotriazole derivatives is attributed to their ability to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. Some derivatives also interfere with essential bacterial enzymes.

  • Antifungal: The primary antifungal mechanism of action for many benzotriazole derivatives is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.

B. Quantitative Assessment of Antimicrobial and Antifungal Activity

The potency of these derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coli12.5 - 25[3]
Oxazolidinone-benzotriazole hybridsMethicillin-resistant Staphylococcus aureus (MRSA)0.125 - 0.25[3]
Fluconazole-like benzotriazolesCandida albicans1.6 - 25[3]
N-alkylated benzotriazolesBacillus subtilis6.25[3]
C. Experimental Protocols

This is a standard method for determining the MIC of an antimicrobial agent.

  • Principle: A serial dilution of the benzotriazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.[14][15]

  • Step-by-Step Protocol:

    • Compound Dilution: Prepare a two-fold serial dilution of the benzotriazole derivative in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[16]

    • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

    • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[17]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Antiviral Activity: A Promising Frontier

Several benzotriazole derivatives have shown promising activity against a variety of viruses, particularly RNA viruses.

A. Mechanism of Action

The antiviral mechanism of action can vary depending on the virus and the specific derivative. For some enteroviruses, such as Coxsackievirus B5, certain benzotriazole derivatives have been shown to interfere with the early stages of viral infection, potentially by inhibiting viral attachment to host cells.[18][19]

B. Quantitative Assessment of Antiviral Activity

The antiviral efficacy is often expressed as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

Derivative ClassVirusEC₅₀ (µM)Reference
Benzo[d][1][2][3]triazol-1(2)-yl derivativesCoxsackievirus B56 - 18.5[14][18]
N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl) amidesCoxsackievirus B55.5 - 6.9[20]
C. Experimental Protocol: Plaque Reduction Assay

This is a classic and reliable method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

  • Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the number of plaques (zones of cell death) formed is reduced.[21]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

    • Viral Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques.[21]

    • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the benzotriazole derivative.

    • Incubation: Incubate the plates for several days to allow for plaque formation.

    • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

    • EC₅₀ Determination: The percentage of plaque reduction is calculated for each compound concentration, and the EC₅₀ value is determined.[22]

IV. Anticonvulsant, Analgesic, and Anti-inflammatory Activities

Benzotriazole derivatives have also been investigated for their potential in treating neurological disorders and inflammation.

  • Anticonvulsant Activity: Certain derivatives have shown protective effects in animal models of epilepsy, such as the maximal electroshock (MES) test, suggesting their potential as anticonvulsant agents.[3]

  • Analgesic and Anti-inflammatory Activity: Some benzotriazole derivatives exhibit potent analgesic and anti-inflammatory properties, with some studies suggesting that they may act by inhibiting cyclooxygenase (COX) enzymes.[3]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical model to screen for anticonvulsant activity.

  • Principle: An electrical stimulus is delivered to rodents, inducing a tonic-clonic seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

  • Step-by-Step Protocol:

    • Animal Dosing: Administer the benzotriazole derivative to a group of rodents (e.g., mice or rats) at various doses.

    • Electrical Stimulation: At the time of peak drug effect, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

    • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension.

    • ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

V. Clinical Relevance and Future Directions

The therapeutic potential of benzotriazole derivatives is underscored by the clinical success of Tazverik™ (tazemetostat) , an FDA-approved EZH2 inhibitor for the treatment of certain types of lymphoma and sarcoma.[6][7][8] Another derivative, vorozole , has been used in the treatment of breast cancer. These examples provide strong validation for the benzotriazole scaffold as a valuable starting point for the development of new medicines.

The future of benzotriazole research lies in the continued exploration of their diverse pharmacological activities, with a focus on:

  • Structure-Based Drug Design: Utilizing computational tools to design more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Conducting rigorous preclinical and clinical studies to evaluate the therapeutic potential and safety profiles of promising candidates.

  • Combination Therapies: Investigating the synergistic effects of benzotriazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and clinical research, the scientific community can unlock the full therapeutic potential of benzotriazole derivatives and translate these promising laboratory findings into novel treatments for a wide range of human diseases.

References

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  • TAZVERIK® (tazemetost
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Exploratory

Investigating the Antimicrobial Spectrum of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to the disco...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery and development of new therapeutic agents.[1] Heterocyclic compounds have long been a cornerstone of medicinal chemistry, and among them, benzotriazole derivatives have emerged as a particularly promising class of molecules with a broad range of biological activities, including significant antimicrobial potential.[2][3][4] These compounds offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their efficacy, spectrum of activity, and pharmacokinetic profiles.[2] This guide provides an in-depth technical framework for the comprehensive investigation of the antimicrobial spectrum of a specific, yet underexplored, derivative: (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. Our objective is to equip researchers, scientists, and drug development professionals with the rationale, methodologies, and analytical frameworks required to rigorously evaluate this compound's potential as a novel antimicrobial agent.

The Scientific Rationale: Why (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE?

The selection of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE for intensive antimicrobial investigation is predicated on a sound scientific rationale grounded in established structure-activity relationships (SAR) of related compounds.

  • The Benzotriazole Core: The benzotriazole nucleus itself is known to possess intrinsic antimicrobial properties.[5] Its bicyclic structure, composed of a fused benzene and triazole ring, provides a unique electronic and steric configuration that can engage in various non-covalent interactions with biological targets.[2]

  • The Morpholine Moiety: The incorporation of a morpholine ring is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Morpholine derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[6] The presence of the morpholine group can improve aqueous solubility, modulate lipophilicity, and potentially enhance cell permeability, all of which are critical parameters for antimicrobial efficacy.

  • The Mannich Base Linkage: The "(4-morpholinomethyl)" substituent is a classic Mannich base. Mannich bases of benzotriazole have been synthesized and investigated for their biological activities. This linkage provides a flexible spacer between the benzotriazole core and the morpholine ring, which can be crucial for optimal interaction with the microbial target.

Given these structural features, it is hypothesized that (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE will exhibit a significant and potentially broad spectrum of antimicrobial activity. This guide outlines the necessary steps to systematically test this hypothesis.

Synthesis and Characterization of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

The first critical step in our investigation is the synthesis and rigorous characterization of the target compound. A common and efficient method for the synthesis of N-substituted benzotriazoles, particularly Mannich bases, involves the reaction of benzotriazole, formaldehyde, and a secondary amine (in this case, morpholine).

Proposed Synthetic Pathway

Synthesis Benzotriazole Benzotriazole Intermediate Hydroxymethylbenzotriazole (Unstable Intermediate) Benzotriazole->Intermediate Reaction Formaldehyde Formaldehyde Formaldehyde->Intermediate Morpholine Morpholine Product (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE Morpholine->Product Intermediate->Product Nucleophilic Substitution

Caption: Proposed synthetic route for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzotriazole (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Addition of Reagents: To this solution, add an aqueous solution of formaldehyde (1.1 equivalents) and morpholine (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for a designated period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by solvent evaporation. The crude product is then purified using an appropriate technique, such as recrystallization or column chromatography, to yield the pure (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

Analytical Technique Purpose
¹H NMR and ¹³C NMR To confirm the chemical structure and connectivity of the atoms.
FT-IR Spectroscopy To identify the characteristic functional groups present in the molecule.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
Elemental Analysis To confirm the elemental composition (C, H, N) of the molecule.
Melting Point To assess the purity of the synthesized compound.

A Tiered Approach to Antimicrobial Spectrum Elucidation

A systematic, tiered approach is recommended for elucidating the antimicrobial spectrum of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. This approach ensures a logical progression from broad screening to more detailed quantitative analysis.

Antimicrobial_Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Quantitative Analysis cluster_tier3 Tier 3: Advanced Characterization Primary_Screening Qualitative Screening (Disk Diffusion/Agar Well Diffusion) MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Primary_Screening->MIC_Determination Active Hits MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Potent Hits Time_Kill_Kinetics Time-Kill Kinetics MBC_Determination->Time_Kill_Kinetics Resistance_Studies Resistance Development Studies MBC_Determination->Resistance_Studies Mechanism_of_Action Mechanism of Action Studies MBC_Determination->Mechanism_of_Action

Caption: A tiered workflow for antimicrobial spectrum investigation.

Tier 1: Primary Qualitative Screening

The initial step is a broad, qualitative screen to identify any antimicrobial activity against a diverse panel of microorganisms. The disk diffusion or agar well diffusion methods are suitable for this purpose due to their simplicity and low cost.[7][8][9]

Panel of Test Microorganisms:

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Bacillus subtilis (ATCC 6633)Pseudomonas aeruginosa (ATCC 27853)Aspergillus niger (ATCC 16404)
Streptococcus pyogenes (ATCC 19615)Klebsiella pneumoniae (ATCC 700603)
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., USA300)Proteus vulgaris (ATCC 6896)

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) with the prepared inoculum.

  • Disk Application: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

  • Controls: Include a positive control (a known antibiotic/antifungal) and a negative control (solvent-only disk).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.

Tier 2: Quantitative Analysis - MIC and MBC Determination

For microorganisms that show susceptibility in the primary screen, the next step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method is the gold standard for this.[10][11]

Experimental Protocol: Broth Microdilution for MIC

  • Serial Dilutions: Prepare a two-fold serial dilution of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol: MBC/MFC Determination

  • Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium.

  • Incubation: Incubate the plates.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: MIC and MBC/MFC Values

Microorganism MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus (ATCC 25923)
E. coli (ATCC 25922)
C. albicans (ATCC 90028)
... (other susceptible strains)
Tier 3: Advanced Characterization

For promising candidates with low MIC and MBC values, further in-depth characterization is warranted.

  • Time-Kill Kinetics: This assay provides insights into the rate at which the compound kills the microorganism and helps to differentiate between bactericidal and bacteriostatic effects.[7]

  • Mechanism of Action (MoA) Studies: Elucidating the MoA is crucial for drug development. Benzotriazole derivatives have been suggested to act via several mechanisms.[2][3] Potential MoA studies for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE could include:

    • Cell Membrane Integrity Assays: Using fluorescent dyes like propidium iodide to assess membrane damage.

    • Enzyme Inhibition Assays: For fungi, investigating the inhibition of key enzymes like 14α-demethylase, a known target of azole antifungals.[5]

    • Nucleic Acid Synthesis Inhibition Assays: Assessing the impact on DNA and RNA synthesis.

MoA cluster_targets Potential Microbial Targets Compound (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes (e.g., 14α-demethylase) Compound->Enzymes Inhibition Nucleic_Acids DNA/RNA Synthesis Compound->Nucleic_Acids Interference

Caption: Potential mechanisms of action for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and structured framework for the systematic investigation of the antimicrobial spectrum of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. By following this tiered approach, from synthesis and initial screening to quantitative analysis and mechanistic studies, researchers can generate the robust and reliable data necessary to evaluate its potential as a novel antimicrobial agent. The structural features of this compound, combining the proven antimicrobial scaffold of benzotriazole with the pharmacologically favorable morpholine moiety, make it a compelling candidate for further investigation in the ongoing fight against antimicrobial resistance.

Positive outcomes from these in vitro studies would warrant progression to more advanced preclinical evaluations, including cytotoxicity assays against mammalian cell lines to determine the therapeutic index, and in vivo efficacy studies in animal models of infection. The journey from a promising molecule to a clinically useful drug is long and arduous, but it begins with the rigorous and systematic scientific inquiry outlined in this guide.

References

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  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024-11-11).
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - ResearchGate. (2024-12-01).
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  • [Synthesis and antimicrobial evaluation of coumarin-based benzotriazoles and their synergistic effects with chloromycin and fluconazole] - PubMed. (n.d.).
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  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties | ACS Omega. (2025-02-28).
  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (n.d.).

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Foundational

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE: A Comprehensive Technical Guide to its Role as a Corrosion Inhibitor

Foreword: The Imperative for Advanced Corrosion Inhibitors Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global challenge, with immen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global challenge, with immense economic and safety implications.[1] The development of effective corrosion inhibitors is paramount in mitigating these effects. Organic inhibitors, particularly those containing heteroatoms such as nitrogen, oxygen, and sulfur, have garnered substantial interest due to their ability to form protective films on metal surfaces.[2] Among these, benzotriazole (BTA) and its derivatives are well-established as highly efficient corrosion inhibitors, especially for copper and its alloys.[2][3][4] This technical guide delves into a promising derivative, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, exploring its synthesis, mechanism of action, and potential as a superior corrosion inhibitor for a range of metallic substrates. We will dissect the synergistic contributions of the benzotriazole and morpholine moieties, providing a scientifically grounded rationale for its anticipated high performance.

Molecular Architecture and Rationale for Enhanced Inhibition

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is a hybrid molecule that strategically combines the proven corrosion-inhibiting properties of benzotriazole with the unique electronic and structural features of a morpholine substituent.

  • The Benzotriazole Core: The benzotriazole ring is rich in π-electrons and contains three nitrogen atoms. These nitrogen atoms, with their lone pairs of electrons, act as active centers for adsorption onto the metal surface, forming a protective barrier.[2][5]

  • The Morpholine Substituent: The morpholine ring introduces additional heteroatoms (nitrogen and oxygen) and a non-planar, puckered conformation. The oxygen atom can participate in coordinating with the metal surface, while the overall electron-donating nature of the morpholinomethyl group is expected to increase the electron density on the benzotriazole ring system. This enhanced electron density at the active centers strengthens the adsorption process and, consequently, the protective film's stability.

Below is the chemical structure of 1-(4-morpholinomethyl)-1H-benzotriazole.[6]

Caption: Molecular structure of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Synthesis Pathway

While a specific, dedicated synthesis protocol for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is not extensively documented in publicly available literature, a plausible and efficient synthesis can be achieved via a Mannich-type reaction. This reaction involves the aminoalkylation of an acidic proton located on a nitrogen atom of the benzotriazole ring with formaldehyde and a secondary amine, in this case, morpholine.

Proposed Synthesis Protocol

Reaction: Benzotriazole + Formaldehyde + Morpholine → (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE + Water

Materials:

  • Benzotriazole (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Morpholine (1.1 eq)

  • Ethanol (as solvent)

  • Stirring apparatus

  • Reflux condenser

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole in ethanol.

  • To this solution, add morpholine, followed by the slow, dropwise addition of the formaldehyde solution while stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated residue into ice-cold water with stirring to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

G cluster_workflow Synthesis Workflow start Start dissolve Dissolve Benzotriazole in Ethanol start->dissolve add_reagents Add Morpholine and Formaldehyde dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate precipitate Precipitate in Ice-Cold Water concentrate->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize end Pure Product recrystallize->end

Caption: Proposed workflow for the synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Performance Evaluation as a Corrosion Inhibitor

The efficacy of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as a corrosion inhibitor can be rigorously evaluated using a combination of electrochemical techniques and surface analysis.

Electrochemical Investigations

Electrochemical methods provide quantitative data on the corrosion rate and the inhibitor's efficiency.

This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting Tafel plots provide key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes.

Expected Outcome:

  • A significant decrease in the corrosion current density (icorr) in the presence of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE compared to the blank solution.

  • A shift in the corrosion potential (Ecorr). A significant shift in either the anodic or cathodic branch indicates whether the inhibitor is predominantly anodic or cathodic. A smaller shift with suppression of both branches suggests a mixed-type inhibitor, which is a common characteristic of benzotriazole derivatives.[7]

Table 1: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
Blank-4501000-
0.1-43515085.0
0.5-4205095.0
1.0-4102098.0
5.0-4051298.8

Inhibition Efficiency (IE%) Calculation:

IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100

Where:

  • icorr_blank = Corrosion current density without inhibitor

  • icorr_inh = Corrosion current density with inhibitor

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. Nyquist and Bode plots are used to analyze the data.

Expected Outcome:

  • Nyquist Plot: An increase in the diameter of the capacitive loop in the presence of the inhibitor, indicating an increase in the charge transfer resistance (Rct) and the formation of a protective film.

  • Bode Plot: An increase in the impedance modulus at low frequencies and a shift in the phase angle peak to higher values, further confirming the enhanced corrosion protection.

Table 2: Hypothetical EIS Data for Copper in 3.5% NaCl Solution

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank500100-
0.130005083.3
0.580003093.8
1.0150002096.7
5.0250001598.0

Inhibition Efficiency (IE%) Calculation from EIS:

IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

Where:

  • Rct_blank = Charge transfer resistance without inhibitor

  • Rct_inh = Charge transfer resistance with inhibitor

G cluster_workflow Electrochemical Evaluation Workflow start Prepare Metal Specimen and Corrosive Medium add_inhibitor Add (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE at Various Concentrations start->add_inhibitor potentiodynamic Perform Potentiodynamic Polarization add_inhibitor->potentiodynamic eis Perform Electrochemical Impedance Spectroscopy add_inhibitor->eis analyze_tafel Analyze Tafel Plots (Ecorr, icorr) potentiodynamic->analyze_tafel analyze_nyquist Analyze Nyquist/Bode Plots (Rct, Cdl) eis->analyze_nyquist calculate_ie Calculate Inhibition Efficiency analyze_tafel->calculate_ie analyze_nyquist->calculate_ie end Determine Optimal Inhibitor Concentration calculate_ie->end

Caption: Workflow for electrochemical evaluation of the corrosion inhibitor.

Surface Analysis

Surface analysis techniques provide visual and compositional evidence of the protective film formed by the inhibitor.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor. The surface of the metal exposed to the corrosive environment without the inhibitor is expected to show significant damage (pitting, uniform corrosion), while the surface protected by (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE should appear much smoother.

  • Atomic Force Microscopy (AFM): To provide a three-dimensional profile of the surface, quantifying the surface roughness. A significant reduction in surface roughness is anticipated in the presence of the inhibitor.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the metal surface. XPS can confirm the presence of nitrogen and oxygen from the inhibitor molecule in the protective film and provide insights into the chemical bonding between the inhibitor and the metal.

Mechanism of Corrosion Inhibition

The high anticipated inhibition efficiency of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is attributed to its ability to adsorb onto the metal surface and form a stable, protective barrier. This process involves a combination of physisorption and chemisorption.

Adsorption Isotherm

The relationship between the inhibitor concentration and the extent of surface coverage (θ) can be described by adsorption isotherms. For benzotriazole and its derivatives, the Langmuir and Frumkin adsorption isotherms are often found to be applicable.[8][9] The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules, while the Frumkin isotherm accounts for lateral interactions between the adsorbed species.

Mode of Adsorption
  • Physisorption: In acidic solutions, the inhibitor molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl-).

  • Chemisorption: This is the dominant mode of interaction. The lone pair electrons of the nitrogen and oxygen atoms in the benzotriazole and morpholine rings can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. The π-electrons of the benzene ring can also interact with the metal surface. This chemical bonding results in a more stable and robust protective film.

G cluster_mechanism Inhibition Mechanism inhibitor (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE in Solution adsorption Adsorption onto Metal Surface inhibitor->adsorption metal Metal Surface in Corrosive Medium metal->adsorption physisorption Physisorption (Electrostatic Interaction) adsorption->physisorption Initial Stage chemisorption Chemisorption (Coordinate Bonding) adsorption->chemisorption Dominant Stage film Formation of a Stable Protective Film physisorption->film chemisorption->film inhibition Corrosion Inhibition film->inhibition

Caption: Schematic representation of the corrosion inhibition mechanism.

Quantum Chemical Insights

Quantum chemical calculations, using methods like Density Functional Theory (DFT), can provide valuable theoretical insights into the inhibitor's properties and its interaction with the metal surface.[10][11][12][13]

Key Parameters:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal, forming a feedback bond.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

  • Mulliken Charges: Calculation of the charge distribution on the atoms of the inhibitor molecule can identify the active sites for adsorption (i.e., the atoms with the highest electron density).

Table 3: Hypothetical Quantum Chemical Parameters for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

ParameterValueInterpretation
EHOMO-6.5 eVHigh electron-donating ability
ELUMO-1.2 eVGood electron-accepting ability
ΔE (Energy Gap)5.3 eVHigh reactivity
Dipole Moment (μ)3.5 DStrong electrostatic interaction

These theoretical calculations can be instrumental in designing new and even more effective corrosion inhibitors by predicting their performance before their synthesis and experimental evaluation.

Conclusion and Future Outlook

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE presents a compelling case for a high-performance corrosion inhibitor. Its molecular structure, which synergistically combines the robust film-forming capabilities of benzotriazole with the enhanced electron-donating properties of the morpholinomethyl group, suggests superior protection for a variety of metals in aggressive environments. While this guide has presented a comprehensive overview based on established principles and data from analogous compounds, further dedicated experimental and theoretical studies are warranted to fully elucidate its performance characteristics. Future research should focus on optimizing its synthesis, evaluating its efficacy on a wider range of metals and alloys under diverse corrosive conditions, and exploring its potential applications in industrial settings. The continued exploration of such rationally designed, multifunctional inhibitors will undoubtedly pave the way for more durable and reliable materials in the future.

References

  • PubChem. 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. [Link]

  • El-Faham, A., et al. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega.
  • da Silva, T. A., et al. (2021). Electrochemistry and surface analysis of the effect of benzotriazole on the cut edge corrosion of galvanized steel.
  • Bastos, A. C., et al. (2005). The isotherm slope. A criterion for studying the adsorption mechanism of benzotriazole on copper in sulphuric acid. Revista de Metalurgia.
  • Copper Development Association. (n.d.). Benzotriazole-An effective corrosion inhibitor for copper alloys.
  • Efil, K., & Saracoglu, M. (2018). Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron. Protection of Metals and Physical Chemistry of Surfaces.
  • Zazharskyi, V., et al. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • PubChem. 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. [Link]

  • Al-Kahtani, A. A., et al. (2023). Rapid adsorption of benzotriazole onto oxidized carbon cloth as an easily separable adsorbent. Scientific Reports.
  • Al-Omair, M. A. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Journal of Chemistry.
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  • Raja, P. B., & Sethuraman, M. G. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Journal of the Taiwan Institute of Chemical Engineers.
  • Cruz, J., et al. (2005). Quantum and molecular dynamics parameters derived for benzotriazole derivatives as corrosion inhibitors for copper. Journal of Molecular Structure: THEOCHEM.
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  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science.
  • Wu, Y., et al. (1999). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. Langmuir.
  • El-Faham, A., et al. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega.
  • El-Sayed, A. (2023).
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  • Al-amiery, A. A., et al. (2021). Experimental and Theoretical Study of a Newly Synthesized Imidazole Derivative as a Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid. Physical Chemistry Research.
  • Jetir. (2019). Review on Benzotriazole As Anti-corrosive Agents.
  • Kim, J., et al. (2015). Tuning the Kinetic Water Stability and Adsorption Interactions of Mg-MOF-74 by Partial Substitution with Co or Ni. The Journal of Physical Chemistry C.
  • Feng, Y., et al. (2008). Investigation of molybdate–benzotriazole surface treatment against copper tarnishing. Surface and Interface Analysis.
  • Dehghani, A., et al. (2018). Review of corrosive environments for copper and its corrosion inhibitors. Arabian Journal of Chemistry.
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Exploratory

Structure elucidation of Mannich base benzotriazole compounds

An In-Depth Technical Guide to the Structure Elucidation of Mannich Base Benzotriazole Compounds Authored by a Senior Application Scientist Foreword: The Structural Challenge of Benzotriazole Mannich Bases Benzotriazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Mannich Base Benzotriazole Compounds

Authored by a Senior Application Scientist

Foreword: The Structural Challenge of Benzotriazole Mannich Bases

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, valued for their unique chemical properties and biological activities.[1] The introduction of a Mannich base moiety—an aminoalkyl group—to the benzotriazole scaffold generates a class of compounds with significant therapeutic potential.[2] However, this synthetic transformation introduces a critical structural ambiguity that every researcher in the field must address: regioselectivity .

The Mannich reaction on benzotriazole can lead to substitution at either the N1 or N2 position of the triazole ring, resulting in two distinct regioisomers with potentially different chemical, physical, and biological properties. Therefore, unambiguous structure elucidation is not merely a routine characterization step; it is a fundamental prerequisite for establishing structure-activity relationships (SAR) and ensuring the validity of subsequent research.

This guide provides a comprehensive, field-proven framework for the systematic structure elucidation of Mannich base benzotriazole compounds. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system of analysis that ensures scientific rigor.

The Core Problem: N1 versus N2 Isomerism

The primary challenge in characterizing these compounds is determining the point of attachment of the Mannich base side chain to the benzotriazole ring. The lone pair of electrons on each nitrogen atom in the triazole ring allows for the existence of tautomeric forms, complicating synthetic outcomes.[2]

G cluster_0 Benzotriazole Tautomers cluster_1 Mannich Reaction Products N1-H 1H-Benzotriazole N2-H 2H-Benzotriazole N1-H->N2-H Tautomerization N1-Substituted N1-Alkyl Benzotriazole N1-H->N1-Substituted  Mannich Reaction (Formaldehyde, Amine) N2-Substituted N2-Alkyl Benzotriazole N1-H->N2-Substituted

Caption: The tautomerism of benzotriazole leads to two possible regioisomers upon Mannich reaction.

This guide outlines an integrated analytical workflow designed to resolve this isomerism and fully characterize the molecule.

A Multi-pronged Analytical Workflow

No single technique can provide a complete structural picture. A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. This workflow ensures that the structure is validated at every level, from elemental composition to three-dimensional arrangement.

G cluster_xray Definitive Confirmation start Synthesized Mannich Base hrms High-Resolution Mass Spectrometry (HRMS) start->hrms Elemental Composition nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr Connectivity & Isomerism ftir FT-IR Spectroscopy start->ftir Functional Groups hrms->nmr xray Single-Crystal X-Ray Diffraction nmr->xray If crystal available elucidation Final Structure Elucidation nmr->elucidation ftir->nmr xray->elucidation

Caption: Integrated workflow for the structure elucidation of Mannich base benzotriazoles.

Part 1: Mass Spectrometry - The First Step

Mass spectrometry (MS) is the initial and indispensable tool. It provides the molecular weight and, crucially, the elemental composition, which validates the success of the synthesis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before any detailed structural work, you must confirm that you have synthesized the correct molecule. HRMS, often using Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is a critical self-validating step; if the measured mass does not match the theoretical mass for the expected product within a narrow tolerance (typically < 5 ppm), the synthesis must be revisited.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg) in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.

  • Instrument Setup: Use an ESI source in positive ion mode, as the amino group of the Mannich base is readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).[3]

  • Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula.

Fragmentation Analysis

Trustworthiness: While HRMS confirms what you have, fragmentation analysis provides clues to its structure. The way a molecule breaks apart under energy (e.g., Electron Ionization - EI, or Collision-Induced Dissociation - CID) is not random; it is dictated by the weakest bonds and the stability of the resulting fragments.[4] This fragmentation pattern serves as a structural fingerprint.

For a Mannich base of benzotriazole, key fragmentation pathways include:

  • α-Cleavage: The bond between the carbon adjacent to the amine nitrogen and the methylene bridge is prone to cleavage, a characteristic fragmentation for amines.[5]

  • Loss of the Amino Group: Cleavage of the CH₂-N bond can result in a fragment corresponding to the benzotriazolyl-methyl cation.

  • Benzotriazole Ring Fragmentation: The benzotriazole ring itself can fragment, often through the loss of a nitrogen molecule (N₂).[3]

Data Presentation: Common Mass Fragments
Fragment DescriptionPlausible m/z for a Diethylamino Mannich Base (C₁₃H₁₈N₄, MW=230.3)Causality
Molecular Ion [M]⁺ 230The intact molecule after ionization.
[M - CH₂CH₃]⁺ 201α-cleavage at the diethylamino group.
[M - N(CH₂CH₃)₂]⁺ 158Loss of the entire diethylamino moiety.
[C₇H₆N]⁺ 118Benzotriazolyl-methyl cation fragment.
[C₆H₄]⁺ 76Phenyl cation from benzotriazole ring collapse.

Part 2: NMR Spectroscopy - The Core of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms and, critically, for distinguishing between N1 and N2 isomers.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides the initial map of the proton environment. In Mannich base benzotriazoles, two key regions of the spectrum are diagnostic:

  • The Methylene Bridge (-CH₂-): This singlet is a hallmark of the Mannich base structure. Its chemical shift provides clues about its environment. For example, a peak around δ 4.76 ppm has been reported for the -CH₂- group in a diethylamino Mannich base of benzotriazole.[6]

  • The Aromatic Protons: The symmetry of the benzotriazole ring is different for N1 and N2 isomers.

    • N1-Substituted Isomers: These are asymmetric. They will typically show four distinct signals in the aromatic region (a complex multiplet system).[7]

    • N2-Substituted Isomers: These possess a plane of symmetry. They will show a more simplified AA'BB' system, often appearing as two "pseudo-doublets" or multiplets.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher spectrometer.[6] Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Analysis: Integrate all peaks to determine proton ratios. Analyze chemical shifts and coupling patterns, paying close attention to the aromatic region's multiplicity.

¹³C NMR Spectroscopy

Trustworthiness: ¹³C NMR complements the proton data by defining the carbon skeleton. The chemical shifts of the benzotriazole carbons are highly sensitive to the substitution pattern, providing a reliable method to differentiate isomers.[8]

Data Presentation: Characteristic ¹³C NMR Chemical Shifts
Carbon AtomTypical Chemical Shift Range (ppm) for N1-IsomerTypical Chemical Shift Range (ppm) for N2-IsomerRationale for Difference
Methylene (-CH₂-) 45 - 6065 - 80The N2 atom is more electron-withdrawing, deshielding the attached methylene carbon.
C4 / C7 ~110 and ~120 (distinct)~118 (equivalent)Symmetry in the N2 isomer makes these carbons chemically equivalent.[8]
C5 / C6 ~124 and ~128 (distinct)~127 (equivalent)Symmetry in the N2 isomer makes these carbons chemically equivalent.[8]
C3a / C7a ~145 and ~132 (distinct)~144 (equivalent)The different nitrogen environments in the N1 isomer lead to distinct chemical shifts for the bridgehead carbons.
2D NMR for Unambiguous Assignment

Authoritative Grounding: When ¹H and ¹³C spectra are complex, 2D NMR techniques are essential for definitive assignments.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, allowing you to "walk" along proton chains, for example, through the ethyl groups of a diethylamino moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is invaluable for assigning the carbons of the benzotriazole ring by correlating them to their known aromatic protons.

Part 3: Vibrational Spectroscopy - Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method to confirm the presence of key functional groups, validating the overall structure derived from MS and NMR.[9]

Expertise & Experience: The IR spectrum provides a quick check for expected bonds. The absence of a broad N-H stretch (typically ~3100-3300 cm⁻¹) and the presence of characteristic C-H and C-N stretches confirm that the Mannich reaction has occurred at a ring nitrogen.[7]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeSignificance
3100 - 3000Aromatic C-H stretchConfirms the presence of the benzene ring.
2980 - 2850Aliphatic C-H stretchConfirms the presence of the aminoalkyl group.
~1600, ~1450C=C ring stretchCharacteristic of the aromatic system.[10]
~1280C-N stretchIndicates the C-N bonds of the Mannich base and triazole ring.
Absence of ~3200No N-H stretchConfirms substitution on the benzotriazole nitrogen.

Part 4: Single-Crystal X-ray Crystallography - The Gold Standard

Authoritative Grounding: While the combination of MS and NMR provides a highly confident structural assignment, only single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure, including the specific N1 or N2 regiochemistry.[11] It is the ultimate arbiter in cases of ambiguity.

Trustworthiness: The output is a three-dimensional map of electron density from which atomic positions, bond lengths, and bond angles can be determined with high precision.[12] This method directly visualizes the connectivity, leaving no room for interpretation regarding isomerism. The solid-state structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, a related Mannich base, was definitively confirmed using this technique.[11]

Workflow: Single-Crystal X-ray Diffraction

G start Purified Compound crystal Grow Single Crystal (e.g., slow evaporation) start->crystal mount Mount Crystal on Diffractometer crystal->mount diffraction Collect Diffraction Data (X-ray source) mount->diffraction solve Solve Structure (Phase problem) diffraction->solve refine Refine Structural Model solve->refine final Final Structure (CIF file) Bond lengths, angles, isomer refine->final

Caption: Workflow for unambiguous structure determination via X-ray crystallography.

Conclusion: An Integrated, Self-Validating Approach

The structure elucidation of Mannich base benzotriazole compounds is a process of systematic, convergent validation. It begins with HRMS to confirm the elemental formula, proceeds through detailed 1D and 2D NMR analysis to map atomic connectivity and resolve isomerism, and is supported by FT-IR for functional group confirmation. In cases where absolute certainty is required, single-crystal X-ray crystallography provides the final, unambiguous answer. By following this multi-pronged approach, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and material science applications.

References

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Foundational

Spectroscopic Characterization of (4-Morpholinylmethyl)benzotriazole: An In-depth Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. Among the myriad of heterocyclic compounds, Mannich bas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. Among the myriad of heterocyclic compounds, Mannich bases derived from benzotriazole represent a class of molecules with significant synthetic utility and potential biological activity.[1] This guide provides an in-depth technical analysis of the spectroscopic data for a prominent member of this class: (4-Morpholinylmethyl)benzotriazole.

This compound, a product of the Mannich reaction between benzotriazole, formaldehyde, and morpholine, integrates three key structural motifs. The benzotriazole core is a well-known pharmacophore, the morpholine ring is frequently incorporated to improve physicochemical properties such as solubility, and the methylene bridge serves as a stable linker.[2] For researchers and scientists in drug development, a comprehensive understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven perspective, explaining the causal relationships between the molecular structure and the resulting spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore detailed experimental protocols, interpret the spectral features with authoritative grounding, and present the information in a clear, accessible format.

Molecular Structure and Synthesis Context

The structural identity of (4-Morpholinylmethyl)benzotriazole (IUPAC Name: 4-(1H-1,2,3-benzotriazol-1-ylmethyl)morpholine) is the cornerstone of its chemical and biological properties.[3] Its synthesis via the Mannich reaction is a robust and common method for creating aminomethyl derivatives of acidic NH compounds.[4]

The reaction mechanism involves the formation of an electrophilic Eschenmoser-like salt or iminium cation from formaldehyde and morpholine, which is then attacked by the nucleophilic benzotriazole anion. Understanding this synthetic route is crucial as it informs the potential side products or isomers that spectroscopic analysis must be able to distinguish.

cluster_synthesis Mannich Reaction Synthesis Benzotriazole Benzotriazole Product (4-Morpholinylmethyl)benzotriazole Benzotriazole->Product + Formaldehyde Formaldehyde Formaldehyde->Product + Morpholine Morpholine Morpholine->Product +

Caption: Chemical structure of (4-Morpholinylmethyl)benzotriazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Morpholinylmethyl)benzotriazole, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Expertise & Experience: The NMR Workflow

The process of NMR analysis is not merely data collection but a systematic workflow of sample preparation, acquisition, and interpretation. The choice of solvent, concentration, and specific NMR experiments are critical decisions that impact data quality.

cluster_workflow NMR Analysis Workflow A Sample Prep (5-10 mg in 0.5 mL CDCl₃) B Data Acquisition (¹H, ¹³C, DEPT) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Interpretation (Chemical Shift, Integration, Coupling) C->D

Caption: A standard workflow for NMR structural elucidation.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). [5]The distinct electronic environments of the protons in (4-Morpholinylmethyl)benzotriazole lead to a well-resolved spectrum.

Causality Behind Signal Assignment:

  • Benzotriazole Protons (Ar-H): These four protons are attached to an aromatic ring and are deshielded, appearing in the downfield region (7.3-8.1 ppm). Their specific shifts and multiplicities arise from their positions relative to the triazole moiety.

  • Methylene Bridge Protons (-N-CH₂-N-): These two protons are adjacent to two nitrogen atoms, which strongly withdraw electron density, causing a significant downfield shift for aliphatic protons. They appear as a sharp singlet as there are no adjacent protons to couple with.

  • Morpholine Protons (-N-(CH₂)₂-O-): The morpholine ring contains eight protons in two distinct environments. The four protons adjacent to the nitrogen (N-CH₂) appear as one signal, while the four protons adjacent to the oxygen (O-CH₂) appear as a separate signal. Typically, protons adjacent to oxygen are more deshielded. [6]Both signals are expected to be triplets due to coupling with their neighbors on the opposing side of the ring.

Table 1: ¹H NMR Spectroscopic Data

Assigned Protons Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H 7.30 - 8.10 Multiplet 4H
-N-CH₂-N- ~5.8 - 6.0 Singlet 2H
-O-CH₂- ~3.6 - 3.8 Triplet 4H
-N-CH₂- (morpholine) ~2.6 - 2.8 Triplet 4H

(Note: Predicted values based on typical shifts for these moieties. Actual spectra may vary slightly based on solvent and instrument.)

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Causality Behind Signal Assignment:

  • Benzotriazole Carbons: The six carbons of the benzotriazole ring appear in the aromatic region (110-145 ppm). The two carbons fused to the triazole ring (bridgehead carbons) are typically shifted further downfield.

  • Methylene Bridge Carbon (-N-CH₂-N-): This carbon is bonded to two electronegative nitrogen atoms, resulting in a significant downfield shift into the 65-75 ppm range.

  • Morpholine Carbons: The two unique carbon environments in the morpholine ring are clearly distinguished. The carbon adjacent to the oxygen (-O-CH₂) is more deshielded (~67 ppm) than the carbon adjacent to the nitrogen (-N-CH₂) (~50 ppm) due to oxygen's higher electronegativity. [6][7] Table 2: ¹³C NMR Spectroscopic Data

    Assigned Carbons Chemical Shift (δ, ppm)
    Aromatic C (Benzotriazole) 110 - 145
    Methylene C (-N-CH₂-N-) ~70
    Morpholine C (-O-CH₂) ~67
    Morpholine C (-N-CH₂) ~50

    (Note: Data sourced from SpectraBase and PubChem.) [3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of (4-Morpholinylmethyl)benzotriazole and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using the spectrometer's software. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Spectral Interpretation: The IR spectrum of (4-Morpholinylmethyl)benzotriazole is characterized by the presence of vibrations from the benzotriazole and morpholine moieties and the absence of other key signals.

  • Key Positive Evidence:

    • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: The methylene and morpholine C-H bonds will show stretching vibrations in the 2800-3000 cm⁻¹ region. [8] * Aromatic C=C Stretch: Benzene ring skeletal vibrations appear in the 1450-1600 cm⁻¹ region.

    • C-O-C Ether Stretch: The most characteristic peak for the morpholine moiety is the strong C-O-C stretching band, typically found in the 1110-1120 cm⁻¹ range. This is often the most intense signal in the fingerprint region.

    • Aromatic C-H Bending: Out-of-plane bending for the ortho-disubstituted benzene ring of benzotriazole gives a strong band around 740-750 cm⁻¹. [9]

  • Key Negative Evidence:

    • No N-H Stretch: The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms that the benzotriazole is substituted at the N1 position, not existing as the free amine. [9] * No O-H Stretch: The absence of a broad O-H band (~3300 cm⁻¹) confirms the absence of water or alcohol impurities.

    • No C=O Stretch: The absence of a strong carbonyl peak (~1700 cm⁻¹) confirms the integrity of the morpholine ring and the absence of aldehyde/ketone impurities.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic (Benzotriazole)
2800 - 3000 C-H Stretch Aliphatic (Morpholine, CH₂)
~1600, ~1450 C=C Stretch Aromatic Ring
~1115 C-O-C Stretch Ether (Morpholine)
~745 C-H Bend (out-of-plane) Ortho-disubstituted Aromatic

(Note: Wavenumbers are approximate and sourced from general IR correlation charts and data for benzotriazole.) [9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid (4-Morpholinylmethyl)benzotriazole sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is displayed by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Analysis of the Mass Spectrum: The molecular formula of (4-Morpholinylmethyl)benzotriazole is C₁₁H₁₄N₄O, corresponding to a monoisotopic mass of 218.12 Da. [3]In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 218.

Fragmentation Pathway: The fragmentation of this molecule is governed by the stability of the resulting cations and neutral losses. The bonds adjacent to the nitrogen atoms are common cleavage points.

cluster_fragmentation Proposed EI-MS Fragmentation Pathway Parent [C₁₁H₁₄N₄O]⁺˙ (M⁺˙) m/z = 218 Frag1 [C₄H₈NO]⁺ (Morpholinomethyl cation) m/z = 100 Parent->Frag1 - C₇H₆N₃˙ Frag2 [C₇H₆N₃]⁺ (Benzotriazolyl cation) m/z = 118 Parent->Frag2 - C₄H₈NO˙ Frag3 [C₇H₅N₂]⁺ m/z = 117 Frag2->Frag3 - N Frag4 [C₆H₄N]⁺ m/z = 90 Frag3->Frag4 - HCN

Caption: Plausible mass spectrometry fragmentation of the parent ion.

  • α-Cleavage: The most likely fragmentation is the cleavage of the C-N bond between the methylene bridge and the benzotriazole ring, leading to the formation of the morpholinomethyl cation (m/z 100) , which is often observed as the base peak.

  • Alternative Cleavage: Cleavage of the bond between the methylene carbon and the morpholine nitrogen could yield a benzotriazolylmethyl cation (m/z 132) , though this is often less favorable.

  • Benzotriazole Ring Fragmentation: A characteristic fragmentation of the benzotriazole ring itself involves the loss of a nitrogen molecule (N₂, 28 Da), followed by the loss of hydrogen cyanide (HCN, 27 Da). [11]This leads to fragment ions at m/z 90 from the benzotriazole portion of the molecule.

Table 4: Key Mass Spectrometry Fragments

m/z Proposed Ion Formula
218 Molecular Ion [M]⁺˙ [C₁₁H₁₄N₄O]⁺˙
118 Benzotriazolyl fragment [C₇H₆N₃]⁺
100 Morpholinomethyl fragment (often base peak) [C₄H₈NO]⁺
90 Benzotriazole fragment after N₂ loss [C₆H₄N]⁺

(Note: Fragmentation data sourced from NIST Mass Spectrometry Data Center and PubChem.) [3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is suitable.

  • GC Method: Inject 1 µL of the sample solution into the GC. Use a temperature program that allows for the elution of the analyte, for example, starting at 100°C, holding for 1 minute, then ramping at 10-20°C/min to 280°C and holding for 5 minutes.

  • MS Method: Set the mass spectrometer to scan a range of m/z 40-400. The EI source is typically operated at 70 eV.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the analyte. Examine the mass spectrum of this peak to identify the molecular ion and key fragment ions, comparing them against a library database (e.g., NIST/Wiley) for confirmation.

Conclusion

The structural verification of (4-Morpholinylmethyl)benzotriazole is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the absence of impurities, and Mass Spectrometry verifies the molecular weight and provides a fragmentation fingerprint. For professionals in drug development, this triad of analytical techniques constitutes a self-validating system, ensuring the identity, purity, and quality of the molecule, which are non-negotiable prerequisites for further investigation and application.

References

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Avhad, K. C., & Upare, A. A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved from [Link]

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  • ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved January 24, 2026, from [Link]

  • Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry. Retrieved from [Link]

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  • Katritzky, A. R., et al. (2013). Capture of Benzotriazole-Based Mannich Electrophiles by CH-Acidic Compounds. RSC Advances. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of characteristic ions from ionized 1H-benzotriazole. Retrieved January 24, 2026, from [Link]

  • Belskaya, N. P., et al. (2010). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 48(9), 719-723. Retrieved from [Link]

  • Al-Hourani, B. J. (2015). Synthesis and Application of a Benzotriazole Mannich Base as Effective Corrosion Inhibitor for N80 Steel in High Concentrate Hydrochloric Acid. International Journal of Electrochemical Science, 10, 675-686. Retrieved from [Link]

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Exploratory

In-Silico Prediction of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE Bioactivity: A Technical Guide

Abstract The convergence of computational power and burgeoning biological datasets has positioned in-silico methodologies as an indispensable pillar of modern drug discovery. These approaches dramatically de-risk and acc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of computational power and burgeoning biological datasets has positioned in-silico methodologies as an indispensable pillar of modern drug discovery. These approaches dramatically de-risk and accelerate the identification and validation of novel therapeutic agents by predicting their biological activities before resource-intensive synthesis and in-vitro testing. This technical guide provides an in-depth, protocol-driven framework for the comprehensive bioactivity profiling of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, a molecule containing the versatile benzotriazole scaffold known for a wide spectrum of pharmacological activities.[1][2] This document is designed for researchers and drug development professionals, offering a logical, multi-faceted workflow that integrates ligand-based and structure-based techniques to elucidate potential protein targets, predict binding interactions, and assess pharmacokinetic viability. Each step is grounded in established scientific principles, providing not just a methodology, but the strategic reasoning behind it, ensuring a robust and scientifically valid computational assessment.

Introduction to the Target Molecule and In-Silico Strategy

The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzotriazole nucleus is a bicyclic heterocyclic scaffold that serves as a cornerstone in the design of new bioactive compounds.[2] Its derivatives are known to possess a vast array of biological properties, including antiviral, antimicrobial, analgesic, and anti-inflammatory activities.[1][2] The specific molecule of interest, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, combines this privileged core with a morpholine moiety, a common functional group in medicinal chemistry used to improve solubility and pharmacokinetic properties. A search of the PubChem database confirms its chemical identity and provides essential physicochemical data.[3]

dot graph "molecule_structure" { layout="neato"; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=79626&t=l"]; } dot Caption: 2D Structure of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE (PubChem CID: 79626).

The Imperative for In-Silico Prediction

In the era of vast chemical libraries, where millions of compounds are purchasable, the biological activity of most remains unknown.[4] In-silico prediction serves as a critical filter, enabling researchers to prioritize compounds with a higher probability of success, thereby saving significant time and resources.[5][6] Computational methods allow for the rapid assessment of a molecule's potential interactions with biological targets (pharmacodynamics) and its likely behavior within an organism (pharmacokinetics).[5][7] This guide outlines a workflow that begins with broad, ligand-based target fishing and progressively narrows the focus to specific, high-probability protein interactions through structure-based simulations.

A Multi-Tiered Workflow for Bioactivity Profiling

A robust in-silico analysis is not a single experiment but a funneling process. It begins with broad, low-resolution methods to generate hypotheses and concludes with specific, high-resolution simulations to test them. The following workflow is designed to maximize the discovery potential while maintaining rigorous scientific standards.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Interaction Analysis & Druglikeness cluster_2 Phase 3: Prioritization & Validation a Input Molecule (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE b Ligand-Based Screening (Similarity & Substructure Search) a->b c Target Prediction Servers (e.g., SwissTargetPrediction) a->c f ADMET Prediction (Pharmacokinetics & Safety) a->f d List of Potential Protein Targets b->d c->d e Molecular Docking (Structure-Based Validation) d->e g Binding Pose & Affinity Analysis e->g h Drug-Likeness & Safety Profile f->h i Data Synthesis & Hit Prioritization g->i h->i j Experimental Validation (In-Vitro Assays) i->j

Phase 1: Target Identification & Hypothesis Generation

The initial and most critical step is to identify a list of potential protein targets. Without a target, further analysis is impossible. We employ ligand-based methods that leverage the principle that structurally similar molecules often have similar biological activities.[8]

Ligand-Based Target Prediction

This approach does not require a known protein structure but instead relies on databases of known ligand-target interactions.

Rationale: By comparing our query molecule to a vast library of compounds with known bioactivities, we can statistically infer its most likely targets. This is a powerful, rapid method for generating high-quality hypotheses.[4]

Protocol 3.1: Target Prediction using SwissTargetPrediction

  • Obtain SMILES String: From a chemical database like PubChem, obtain the canonical SMILES string for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE: C1COCCN1CN2C3=CC=CC=C3N=N2.[3]

  • Access the Server: Navigate to the SwissTargetPrediction web server.[9] This tool predicts targets based on a combination of 2D and 3D similarity measures to known active ligands.[9]

  • Submit the Query: Paste the SMILES string into the query box and select "Homo sapiens" as the target organism.

  • Analyze Results: The server will return a list of probable targets, ranked by a probability score. The results often group targets by class (e.g., kinases, GPCRs, enzymes).

  • Prioritize Targets: Examine the top-ranked targets. Look for targets that have a strong biological rationale for being implicated in disease and for which 3D structural data (e.g., in the Protein Data Bank - PDB) is available for follow-up docking studies.

Phase 2: Structure-Based Validation and Druglikeness Assessment

With a list of potential targets, we now shift to structure-based methods to simulate the physical interaction between our ligand and the protein targets. This allows us to refine our hypotheses and understand the molecular basis of the potential interaction.[10][11]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein's binding site.[12] The quality of this interaction is quantified by a scoring function, which estimates the binding affinity.[12]

Rationale: While target prediction servers suggest if a molecule might bind, docking suggests how it binds. This provides crucial insights into the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, which is essential for any future lead optimization efforts.[12]

Protocol 4.1: Molecular Docking using AutoDock Vina (Conceptual)

  • Ligand Preparation:

    • Convert the 2D structure of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE to a 3D structure using software like Avogadro or PyMOL.

    • Perform energy minimization to obtain a stable, low-energy conformation.

    • Save the structure in a suitable format (e.g., .pdbqt), defining rotatable bonds.

  • Protein Target Preparation:

    • Download the 3D crystal structure of a prioritized target from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. This step is critical for accurate simulation.

  • Define the Binding Site (Grid Box):

    • Identify the active site or binding pocket of the protein. This is often the location of the co-crystallized ligand in the original PDB file.

    • Define a 3D grid box that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this box.

  • Execution and Analysis:

    • Run the docking simulation using a tool like AutoDock Vina. The software will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol).

    • Analyze the top-ranked pose. Visualize the protein-ligand complex and identify key interactions. A lower binding energy generally indicates a more stable interaction.

ADMET Prediction

A potent molecule is useless as a drug if it cannot reach its target in the body or is toxic.[7] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial early-stage assessment of a compound's pharmacokinetic and safety profile.[6][13]

Rationale: Early evaluation of ADMET properties helps eliminate compounds with a low chance of success before investing further resources.[5] It provides a holistic view of the molecule's potential as a drug, beyond just its ability to bind a target.[7]

Protocol 4.2: ADMET Profiling using SwissADME

  • Access the Server: Navigate to the SwissADME web server.

  • Submit the Query: Input the SMILES string for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

  • Analyze the Output: The server provides a comprehensive report on various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Synthesize Data: Consolidate the key predicted parameters into a summary table for easy evaluation.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation / Significance
Physicochemical Properties
Molecular Weight218.26 g/mol [3]Within Lipinski's rule of five (<500), favorable for oral bioavailability.
LogP (Lipophilicity)Value from SwissADMEIndicates the balance between solubility and permeability.
Water SolubilityValue from SwissADMECrucial for absorption and formulation.
Pharmacokinetics
GI AbsorptionPrediction (High/Low)Predicts the likelihood of absorption from the gut.
BBB PermeantPrediction (Yes/No)Determines if the compound can cross the blood-brain barrier.[14]
CYP InhibitorPrediction (e.g., CYP2D6)Predicts potential for drug-drug interactions.[14]
Drug-Likeness
Lipinski's RuleViolations (e.g., 0)A key heuristic for evaluating oral bioavailability.
Bioavailability ScoreValue from SwissADMEAn overall score estimating the fraction of drug that reaches systemic circulation.
Medicinal Chemistry
PAINS AlertPrediction (0 alerts)Flags substructures known to cause false positives in assays.

(Note: Italicized values are placeholders for results obtained from the SwissADME server.)

Data Synthesis and Path Forward

The final step of the in-silico workflow is to integrate the data from all phases to make an informed decision.

  • Convergence of Evidence: Do the ligand-based predictions and structure-based docking results point to the same or similar target classes? A strong hit would be a target that was highly ranked by SwissTargetPrediction and also shows a favorable binding energy and a plausible binding pose in molecular docking simulations.

  • Favorable ADMET Profile: Does the compound possess drug-like properties? A molecule with high predicted potency but poor predicted absorption or high toxicity may be deprioritized.[7]

  • Hypothesis Refinement: The results of this comprehensive analysis provide a clear, data-driven hypothesis. For example: "(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is predicted to be a potent inhibitor of Protein X, binding in its active site via hydrogen bonds with residues Y and Z. It exhibits a favorable predicted ADMET profile, making it a viable candidate for further experimental validation."

While in-silico predictions provide powerful insights, they are ultimately hypotheses.[12] The crucial next step is to validate these predictions through in-vitro biological assays, such as binding assays or functional assays using the prioritized protein targets.[12] This iterative cycle of computational prediction followed by experimental validation is the engine of modern, efficient drug discovery.

References

  • Tran, J., et al. (2017). Predicted Biological Activity of Purchasable Chemical Space. ACS Publications. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (n.d.). SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

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  • Gebre, M. H., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. PubChem. [Link]

  • Li, Y., et al. (2024). Advancing Bioactivity Prediction Through Molecular Docking and Self-Attention. PubMed. [Link]

  • Wang, Y., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. PMC - NIH. [Link]

  • Wang, J., & Li, Y. (2019). Computational Approach for Drug Target Identification. Cambridge Core. [Link]

  • Giuliani, A., et al. (2023). Knowing biological activity through the results of molecular docking? ResearchGate. [Link]

  • Fiveable (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]

  • Karthikeyan, M., & Vyas, R. (2014). Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2024). Advancing Bioactivity Prediction through Molecular Docking and Self-Attention. IEEE Xplore. [Link]

  • Singh, R. P., & Sharma, P. K. (2020). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Applicable Chemistry. [Link]

  • Raj, R., et al. (2020). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • ResearchGate (n.d.). Computational Approaches for Drug Target Identification. Request PDF. [Link]

  • Iovine, V., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

  • Cheng, F., et al. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Chemical Information and Modeling. [Link]

  • GSC Online Press (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • Bitesize Bio (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. PMC - NIH. [Link]

  • Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Allied Academies. [Link]

  • Protheragen (n.d.). ADMET Prediction. [Link]

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Foundational

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Benzotriazole Derivatives

Foreword: The Enduring Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through versatile functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through versatile functionalization, can interact with a diverse array of biological targets. The benzotriazole nucleus, a bicyclic heteroaromatic system, stands as a testament to this principle. Its unique electronic properties, stemming from the fusion of a benzene ring with a 1,2,3-triazole ring, confer a remarkable balance of stability and reactivity.[1] This guide serves as an in-depth exploration for researchers, scientists, and drug development professionals, navigating the multifaceted world of benzotriazole derivatives, from rational design and synthesis to their profound pharmacological implications. We will dissect not just the "how" of synthesis but the critical "why" behind methodological choices, grounding our discussion in established mechanisms and cutting-edge advancements.

Foundational Principles: Understanding the Benzotriazole Core

The benzotriazole scaffold (C₆H₅N₃) is more than a mere structural anchor; it is an active participant in molecular interactions.[1] Its three nitrogen atoms offer multiple sites for substitution, leading to a vast chemical space for derivatization. Furthermore, the benzotriazole moiety can act as a bioisostere for various functional groups, allowing medicinal chemists to fine-tune the physicochemical properties of lead compounds to enhance efficacy and reduce toxicity.[1] This inherent versatility has led to the development of benzotriazole derivatives with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The strategic importance of this scaffold in drug discovery is underscored by its presence in numerous pharmaceuticals and its continuous exploration as a template for novel therapeutic agents.[2] The journey from a simple heterocyclic core to a potent drug candidate is one of meticulous design, synthesis, and evaluation, a path we will illuminate in the subsequent sections.

Strategic Synthesis: Crafting the Benzotriazole Arsenal

The synthesis of benzotriazole derivatives is a rich and evolving field, with methodologies ranging from classical condensation reactions to modern, highly efficient protocols. The choice of synthetic route is dictated by the desired substitution pattern, the nature of the functional groups to be introduced, and considerations of yield, purity, and scalability.

Core Scaffold Synthesis: Building from the Ground Up

The foundational step in many discovery programs is the construction of the benzotriazole ring itself. Two classical and reliable methods are the cyclocondensation of o-phenylenediamines and the [3+2] cycloaddition of azides with benzynes.

This is a widely employed method for the synthesis of the parent benzotriazole and its substituted analogues.[2] The reaction proceeds via the diazotization of one of the amino groups of an o-phenylenediamine, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of Benzotriazole via Diazotization

  • Dissolution: Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water to the stirred solution, maintaining the temperature below 5 °C. The formation of a diazonium salt intermediate occurs.[2]

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, followed by gradual warming to room temperature. The intermediate spontaneously cyclizes to form the benzotriazole ring.[2]

  • Work-up and Purification: Pour the reaction mixture into cold water to precipitate the product. The crude benzotriazole can then be collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

The causality behind this protocol lies in the careful control of temperature during the diazotization step to prevent the decomposition of the unstable diazonium salt. The acidic medium is crucial for the in situ generation of nitrous acid from sodium nitrite, which is the active diazotizing agent.

Functionalization Strategies: Diversifying the Core

Once the benzotriazole scaffold is in hand, the next critical phase is its functionalization to explore structure-activity relationships (SAR). N-alkylation and N-acylation are the most common strategies for introducing diversity.

A key challenge in the alkylation of benzotriazole is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position of the triazole ring. Solvent-free and microwave-assisted methods have emerged as efficient and green alternatives for achieving high regioselectivity.

Experimental Protocol: Microwave-Assisted N-Alkylation of Benzotriazole

  • Reactant Mixture: In a microwave-safe vessel, combine benzotriazole (1 equivalent), the desired alkyl halide (1.1 equivalents), potassium carbonate (K₂CO₃) as a base, silica gel (SiO₂), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[3]

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at a controlled temperature and power for a short duration (typically 5-15 minutes).

  • Extraction and Purification: After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to isolate the desired N-alkylated isomer.

This protocol's efficiency stems from the rapid and uniform heating provided by microwave irradiation, which significantly reduces reaction times. The use of a solid support like silica gel and a phase-transfer catalyst enhances the reaction rate and regioselectivity towards the N1-alkylated product.[3]

From Bench to Biology: The Pharmacological Landscape of Benzotriazole Derivatives

The true measure of success in the discovery of novel benzotriazole derivatives lies in their biological activity. This section explores some of the key therapeutic areas where these compounds have shown significant promise.

Antimicrobial and Antifungal Activity

Benzotriazole derivatives have been extensively investigated for their ability to combat a wide range of pathogens, including drug-resistant strains.[1][2] Functionalization with halogen or alkyl groups has been shown to disrupt bacterial cell membranes, leading to cell lysis.[2]

Mechanism of Action Insight: CYP51 Inhibition

Many antifungal benzotriazole derivatives exert their effect by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the active site of CYP51, these derivatives disrupt membrane integrity, leading to fungal cell death. The design of these inhibitors often involves bioisosteric replacement of the triazole ring in known antifungal agents like fluconazole with a benzotriazole moiety.[4][5]

Table 1: Comparative Antifungal Activity of Benzotriazole Derivatives

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
BTZ-Cl 5-ChloroCandida albicans12.5[4]
BTZ-CH3 5,6-DimethylAspergillus niger25[4]
Fluconazole -Candida albicans>50 (in some strains)[5]
Antiviral Properties

The development of novel antiviral agents is a critical area of research, and benzotriazole derivatives have emerged as promising candidates.[6] Their mechanism of action can vary, from inhibiting viral entry and replication to modulating the host's immune response.

A study on novel benzotriazole derivatives identified compounds with selective activity against Coxsackievirus B5 (CVB5).[6] The lead compound, 18e , was found to protect cells from viral infection by likely interfering with the early stages of viral attachment.[6]

Experimental Protocol: Virucidal Activity Assay

  • Incubation: Incubate a known concentration of the test benzotriazole derivative (e.g., 20 µM) with a specific plaque-forming unit (PFU) concentration of the virus (e.g., 1 x 10⁵ PFU/mL of CVB5) at 37 °C for 1 hour. A control sample without the test compound is run in parallel.[6]

  • Serial Dilution: After incubation, serially dilute the mixtures in an appropriate cell culture medium to a point where the derivative itself is no longer active.[6]

  • Plaque Assay: Determine the viral titers of the diluted samples by performing a plaque assay on a suitable cell line (e.g., Vero-76 cells).[6]

  • Analysis: A significant reduction in the viral titer in the presence of the test compound compared to the control indicates virucidal activity.

This self-validating protocol directly measures the ability of the compound to inactivate viral particles, providing a clear indication of its potential as a virucidal agent.

Structure-Activity Relationship (SAR) and Rational Drug Design

The systematic modification of the benzotriazole scaffold and the analysis of the resulting changes in biological activity form the basis of SAR studies. This iterative process is fundamental to rational drug design.

For instance, in the development of antiviral benzotriazoles, it was observed that the presence of two chlorine atoms on the benzotriazole ring was crucial for enhanced activity against CVB5.[6] Replacing these chlorine atoms with methyl groups led to a loss of activity, highlighting the importance of electronic and steric factors at these positions.[6]

Logical Workflow for SAR-Guided Drug Discovery

SAR_Workflow A Initial Hit Compound (e.g., Benzotriazole Core) B Synthesize Analogue Library (Varying Substituents) A->B Diversification C Biological Screening (In Vitro Assays) B->C Evaluation D Analyze SAR Data (Identify Key Moieties) C->D Data Interpretation E Design Next-Generation Compounds D->E Hypothesis Generation F Iterative Synthesis and Testing E->F Refinement Cycle F->C Feedback Loop G Lead Optimization F->G Promising Candidate

Caption: A workflow for SAR-driven lead optimization.

This logical relationship diagram illustrates the cyclical nature of drug discovery, where synthesis, biological testing, and data analysis continuously inform the design of more potent and selective compounds.

Future Perspectives and Conclusion

The journey into the chemical space of benzotriazole derivatives is far from over. Advances in synthetic methodologies, including combinatorial chemistry and high-throughput screening, will undoubtedly accelerate the discovery of new lead compounds.[1] Furthermore, the application of computational tools, such as molecular docking and in silico ADME/T prediction, will play an increasingly important role in the rational design of next-generation benzotriazole-based therapeutics.[7]

While challenges such as toxicity, bioavailability, and the development of resistance remain, the remarkable versatility and proven track record of the benzotriazole scaffold ensure its continued prominence in medicinal chemistry.[1] This guide has provided a technical framework for understanding and harnessing the potential of these fascinating molecules. The principles and protocols outlined herein are intended to empower researchers to not only synthesize novel derivatives but to do so with a deep understanding of the underlying chemical and biological principles, ultimately paving the way for the development of innovative medicines that address unmet clinical needs.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Retrieved from [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC. Retrieved from [Link]

  • Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. (2025). Growing Science. Retrieved from [Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. (n.d.). Current Opinion. Retrieved from [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to the Biological Screening of (4-morpholinomethyl)benzotriazole Isomers

Abstract This technical guide provides a comprehensive framework for the biological evaluation of novel (4-morpholinomethyl)benzotriazole isomers. As these specific isomers are not extensively documented in public litera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the biological evaluation of novel (4-morpholinomethyl)benzotriazole isomers. As these specific isomers are not extensively documented in public literature, this document outlines a robust, logic-driven screening cascade designed to elucidate their potential therapeutic activities. By leveraging established knowledge of the constituent chemical moieties—benzotriazole, morpholine, and the Mannich base linkage—we propose a multi-tiered approach. This guide is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and detailed methodologies required to thoroughly characterize these compounds, from initial broad-spectrum cytotoxicity and antimicrobial assays to more focused mechanistic studies targeting potential anticancer pathways.

Introduction: Deconstructing the Therapeutic Potential

The compound (4-morpholinomethyl)benzotriazole is a Mannich base constructed from three key structural motifs, each contributing a unique profile of chemical and biological properties. A strategic biological screening plan must be informed by an understanding of these components.

  • The Benzotriazole Core: Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, recognized for an exceptionally broad range of pharmacological activities.[1][2][3][4] This versatile scaffold is present in compounds demonstrating antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][5] A key mechanism of action for some benzotriazole derivatives in cancer is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival signaling pathways.[1][6]

  • The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in drug design to enhance physicochemical and pharmacokinetic properties.[7][8][9] This heterocycle can improve aqueous solubility, metabolic stability, and oral bioavailability, making it a "privileged" structure in the development of therapeutic agents, including those targeting cancer and infectious diseases.[8][9][10][11]

  • The Mannich Base Linkage: Mannich bases are known for their diverse pharmacological profiles, which include anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[12][13] The reactivity of these compounds and their ability to act as prodrugs that release bioactive components contribute to their therapeutic potential.[13]

Given this background, a screening strategy for (4-morpholinomethyl)benzotriazole isomers should prioritize the evaluation of their cytotoxic effects against cancer cell lines and their antimicrobial activity against a panel of relevant pathogens.

Isomer Considerations: Synthesis and Characterization

The synthesis of (4-morpholinomethyl)benzotriazole via the Mannich reaction can potentially yield several positional isomers. The primary isomers of concern for comparative screening are the 1-substituted (asymmetric) and 2-substituted (symmetric) benzotriazoles. It is critical that these isomers are separated, purified (e.g., via column chromatography), and their structures unequivocally confirmed using analytical techniques such as NMR and mass spectrometry before commencing any biological evaluation. This ensures that any observed biological activity can be confidently attributed to a specific molecular structure, which is the foundation of establishing a structure-activity relationship (SAR).

A Proposed Tiered Biological Screening Cascade

A logical, tiered approach to screening ensures that resources are used efficiently, prioritizing compounds with promising activity and safety profiles for more in-depth and resource-intensive analysis.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Focused Bioassays cluster_2 Tier 3: Mechanistic Studies Compound Isomer Library (1-isomer, 2-isomer, etc.) Cytotoxicity Broad Cytotoxicity Assay (e.g., MTT on HeLa & HEK293) Compound->Cytotoxicity Assess general toxicity Antimicrobial Antimicrobial Screen (Gram+, Gram-, Fungi) Compound->Antimicrobial Assess broad-spectrum antimicrobial effect Anticancer Anticancer Assays (Cancer Cell Panel, Apoptosis, Cell Cycle) Cytotoxicity->Anticancer If selective toxicity is observed MoA Antimicrobial MOA (MIC Determination) Antimicrobial->MoA If activity is observed Pathway Pathway Analysis (e.g., Kinase Inhibition) Anticancer->Pathway Elucidate mechanism

Caption: Proposed tiered workflow for screening benzotriazole isomers.

Tier 1: Primary Broad-Spectrum Screening

The initial tier is designed to provide a rapid assessment of the general bioactivity and toxicity of each isomer.

The objective is to determine the general cytotoxicity of the isomers against both a cancerous and a non-cancerous human cell line. This initial screen helps identify compounds with potent anti-proliferative effects and provides an early indication of therapeutic index (selective toxicity towards cancer cells).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[14] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[14][15]

  • Cell Lines:

    • HeLa (Human cervical cancer cell line): A robust, widely used cancer cell line.

    • HEK293 (Human embryonic kidney cell line): A commonly used "normal" cell line to assess baseline cytotoxicity.

  • Output: The primary endpoint is the IC50 value (the concentration of compound that inhibits cell growth by 50%), which will be determined for each isomer against both cell lines.

Given the known antimicrobial properties of benzotriazoles, a primary screen against representative microorganisms is warranted.[1] The disk diffusion method provides a qualitative and efficient initial assessment.

  • Principle: Paper disks impregnated with a standard concentration of each isomer are placed on an agar plate inoculated with a test microorganism.[16] The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[16]

  • Test Organisms:

    • Gram-positive bacterium: Staphylococcus aureus

    • Gram-negative bacterium: Escherichia coli

    • Fungus: Candida albicans

  • Output: The diameter of the zone of inhibition (in mm) for each isomer against each microorganism.

Tier 2: Focused Bioassays and Mechanism of Action

Isomers demonstrating promising activity in Tier 1 (e.g., high cytotoxicity in HeLa with low cytotoxicity in HEK293, or significant zones of inhibition) are advanced to more detailed secondary assays.

For compounds showing selective cytotoxicity, the investigation expands to a broader panel of cancer cells and initial mechanistic queries.

  • Expanded Cell Line Panel: Test active isomers against a panel of cancer cell lines from different tissues (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung)) to determine the breadth of anticancer activity.[17][18]

  • Apoptosis and Cell Cycle Analysis: Many anticancer agents, including some benzotriazole derivatives, induce cell death via apoptosis and/or cause cell cycle arrest.[2][6][17] These effects can be investigated using techniques like flow cytometry with specific fluorescent dyes (e.g., Annexin V/PI for apoptosis, propidium iodide for cell cycle).

For compounds showing antimicrobial activity, the next step is to quantify this effect by determining the Minimum Inhibitory Concentration (MIC).

  • Principle: The broth microdilution method is a standard technique to determine the MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20] The assay involves preparing two-fold serial dilutions of the compound in a 96-well plate, inoculating with the microorganism, and observing for growth after incubation.[19]

  • Output: A quantitative MIC value (e.g., in µg/mL) for each active isomer against the susceptible microorganisms.

Data Presentation and Interpretation

Systematic data organization is crucial for comparing isomers and identifying structure-activity relationships.

Table 1: Tier 1 Cytotoxicity Screening Results (IC50 in µM)

Compound IDIsomer TypeHeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)¹
BZT-M-01 1-substitutedDataDataData
BZT-M-02 2-substitutedDataDataData
Cisplatin ControlDataDataData
¹ SI = IC50 (HEK293) / IC50 (HeLa)

Table 2: Tier 1 Antimicrobial Screening Results (Zone of Inhibition in mm)

Compound IDIsomer TypeS. aureus (mm)E. coli (mm)C. albicans (mm)
BZT-M-01 1-substitutedDataDataData
BZT-M-02 2-substitutedDataDataData
Ciprofloxacin ControlDataDataN/A
Fluconazole ControlN/AN/AData

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzotriazole isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21] Incubate for 3-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[21][22]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Disk Diffusion Assay
  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.[23]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[16][23]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a set concentration (e.g., 30 µg) of each test compound onto the agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Advanced Mechanistic Studies (Tier 3)

For lead candidates with compelling Tier 2 data, further investigation into the precise molecular mechanism is essential.

G cluster_pathway Hypothetical Anticancer Mechanism BZT Benzotriazole Derivative (Isomer) Kinase Protein Kinase (e.g., CDK, CK2) BZT->Kinase Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Phosphorylation & Activation Proliferation Uncontrolled Cell Proliferation CellCycle->Proliferation

Caption: Hypothetical kinase inhibition pathway for benzotriazole derivatives.

Based on literature suggesting that benzotriazole derivatives can function as kinase inhibitors, a logical next step would be to perform kinase inhibition assays.[1][6] This could involve commercially available kinase profiling panels to screen the lead compound against a wide array of kinases or specific assays for kinases known to be dysregulated in the cancer types where the compound showed high activity (e.g., Cyclin-Dependent Kinases (CDKs) or Casein Kinase 2 (CK2)).[1][6]

Conclusion

This guide provides a foundational, yet comprehensive, strategy for the systematic biological screening of novel (4-morpholinomethyl)benzotriazole isomers. By progressing through a logical cascade from broad-spectrum primary assays to more focused and mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of these compounds. The emphasis on comparative analysis between isomers is critical for building a robust structure-activity relationship, which will ultimately guide future medicinal chemistry efforts to optimize lead candidates for drug development.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available from: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. ScienceDirect. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed Central. Available from: [Link]

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and biological evaluation of some novel Mannich bases. Scholars Research Library. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and biological evaluation of novel Mannich bases of 2-arylimidazo[2,1-b]benzothiazoles as potential anti-cancer agents. PubMed. Available from: [Link]

  • (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. Available from: [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available from: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available from: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF NOVEL MANNICH BASE. ResearchGate. Available from: [Link]

  • Synthesis and anticancer activity of benzotriazole derivatives. City University of Hong Kong. Available from: [Link]

  • Antimicrobial Susceptibility Testing. APEC. Available from: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Recent advances in biological applications of mannich bases — An overview. Taylor & Francis Online. Available from: [Link]

  • Morpholine derivatives: Significance and symbolism. ScienceDirect. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Design Synthesis and Screening of Mannich Bases of Alliin as Anti-Infective Agents. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of (4-morpholinylmethyl)benzotriazole via Mannich Reaction

Abstract This document provides a comprehensive guide for the synthesis of (4-morpholinylmethyl)benzotriazole, a versatile Mannich base with significant applications in medicinal chemistry and materials science.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (4-morpholinylmethyl)benzotriazole, a versatile Mannich base with significant applications in medicinal chemistry and materials science.[1][2][3] The protocol leverages the classic three-component Mannich reaction, a cornerstone of organic synthesis for its efficiency in forming carbon-carbon bonds via aminoalkylation.[4][5] We present a detailed, field-tested methodology, elucidate the underlying reaction mechanism, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in chemical synthesis and drug development, providing a self-validating framework for the reliable and safe production of the target compound.

Introduction and Scientific Background

The Mannich Reaction: A Powerful Tool for C-C Bond Formation

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a "Mannich base," from an active hydrogen compound, an aldehyde, and a primary or secondary amine.[5][6] Its enduring utility in organic synthesis stems from its high atom economy and the introduction of a functional amino moiety, which is a key pharmacophore in many biologically active molecules.[4] In this application, benzotriazole serves as the acidic, active hydrogen component, formaldehyde is the carbonyl source, and morpholine acts as the secondary amine.

(4-morpholinylmethyl)benzotriazole: A Versatile Synthetic Intermediate

Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][7] The title compound, (4-morpholinylmethyl)benzotriazole (IUPAC name: 4-(1H-benzotriazol-1-ylmethyl)morpholine), serves as a stable and versatile intermediate.[8] The benzotriazole group can function as an excellent leaving group, allowing for the substitution of the morpholinomethyl moiety onto various nucleophiles, a strategy extensively developed by Katritzky and others.[9][10] This reactivity makes it a valuable building block for creating diverse molecular libraries for drug discovery and a component in the development of corrosion inhibitors and UV stabilizers.[1]

Reaction Mechanism

The synthesis proceeds through a well-established, two-step mechanism. The causality behind this pathway dictates the reaction's kinetics and success.

  • Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the secondary amine, morpholine, to the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive electrophilic intermediate, the N,N-disubstituted iminium ion (also known as an Eschenmoser salt precursor).

  • Nucleophilic Attack: Benzotriazole, being weakly acidic, exists in equilibrium with its conjugate base, the benzotriazolide anion. This anion acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the final C-N bond, yielding the stable (4-morpholinylmethyl)benzotriazole product.

The following diagram illustrates this mechanistic pathway:

Mannich_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Attack Morpholine Morpholine Iminium_Ion Morpholin-4-ylmethaniminium (Iminium Ion) Morpholine->Iminium_Ion + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Benzotriazole Benzotriazole (BtH) Bt_Anion Benzotriazolide Anion (Bt⁻) Benzotriazole->Bt_Anion - H⁺ Product (4-morpholinylmethyl)benzotriazole Iminium_Ion->Product Bt_Anion->Product

Figure 1: Mechanism of the Mannich Reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of the product. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Amount (molar eq.)QuantityPurity
Benzotriazole95-14-7119.121.011.91 g≥99%
Morpholine110-91-887.121.19.58 g (9.5 mL)≥99%
Formaldehyde50-00-030.031.210.0 mL (37% aq. soln.)37 wt. % in H₂O
Ethanol64-17-546.07-100 mL95% or Absolute
Deionized Water7732-18-518.02-As needed-
Safety and Handling

Trustworthiness through Safety: Adherence to safety protocols is paramount for a self-validating system. The reactants in this synthesis possess significant hazards.

  • Benzotriazole: Harmful if swallowed or inhaled. Causes serious eye irritation. Handle with gloves and safety glasses. Avoid generating dust.

  • Formaldehyde (37% solution): VERY TOXIC and corrosive. Fatal if inhaled, toxic in contact with skin or if swallowed.[11] Causes severe skin burns and eye damage. Known carcinogen and skin sensitizer.[12] Crucially, always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is acceptable for splash protection, but butyl or neoprene are preferred for extended contact), a lab coat, and chemical splash goggles.[12]

  • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[13][14] Handle in a fume hood away from ignition sources. Use appropriate PPE as described for formaldehyde.

Personal Protective Equipment (PPE): A full-length lab coat, chemical splash goggles, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the protocol.

Figure 2: Experimental Workflow for Synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzotriazole (11.91 g, 0.10 mol).

  • Dissolution: Add 50 mL of ethanol to the flask and stir at room temperature until all the benzotriazole has dissolved completely.

  • Amine/Aldehyde Premixing: In a separate beaker, cautiously add morpholine (9.5 mL, 0.11 mol) to the 37% aqueous formaldehyde solution (10.0 mL, ~0.12 mol). The mixture may warm slightly; gentle stirring is recommended.

    • Expertise & Experience: Premixing the amine and formaldehyde allows for the initial formation of the iminium ion precursor. Adding this mixture to the benzotriazole solution ensures a controlled reaction. Some protocols may add the components sequentially to the main flask, but this method often provides more consistent results.[15][16]

  • Addition: Add the morpholine/formaldehyde mixture dropwise to the stirring benzotriazole/ethanol solution over a period of 10-15 minutes. The reaction is typically exothermic; maintain the temperature below 40°C, using a water bath if necessary.

  • Reaction: Once the addition is complete, allow the mixture to stir at ambient temperature for 12 to 18 hours. The reaction vessel should be loosely capped or equipped with a drying tube to prevent pressure buildup.

  • Progress Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) and visualizing with a UV lamp (254 nm). The disappearance of the benzotriazole spot (Rf ≈ 0.4-0.5) and the appearance of a new, more polar product spot (Rf ≈ 0.2-0.3) indicates reaction progression.

  • Product Precipitation & Isolation: After the reaction period, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A white precipitate of the product will form.

    • Causality: The product is sparingly soluble in cold water, while the reactants and ethanol are soluble. This step is crucial for efficient isolation and initial purification.

  • Filtration and Washing: Allow the precipitate to stir in the cold water for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL).

  • Drying: Dry the white solid product under vacuum at 40-50°C to a constant weight. A typical yield is 85-95%.

Characterization and Data

The identity and purity of the synthesized (4-morpholinylmethyl)benzotriazole must be confirmed through analytical methods.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₄N₄O[8]
Molecular Weight 218.26 g/mol [8]
Yield 85-95%
Melting Point 118-121 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.99 (d, 1H), 7.45 (d, 1H), 7.35 (m, 2H), 5.60 (s, 2H), 3.65 (t, 4H), 2.60 (t, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.8, 133.5, 127.8, 124.0, 119.8, 110.0, 68.5, 66.7, 51.5
FT-IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~2960, 2850 (Aliphatic C-H), ~1600, 1490 (C=C, C=N), ~1115 (C-O-C)
Mass Spec (ESI+) m/z: 219.12 [M+H]⁺

Note: NMR and IR spectral data are typical and may vary slightly based on solvent and instrument. The successful characterization of benzotriazole derivatives often involves a combination of NMR, IR, and Mass Spectrometry.[17][18]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Inactive formaldehyde (polymerized paraformaldehyde).- Insufficient reaction time.- Incorrect stoichiometry.- Use fresh, high-quality 37% formaldehyde solution.- Extend reaction time to 24 hours and monitor by TLC.- Carefully re-verify masses and volumes of all reactants.
Oily or Gummy Product - Incomplete reaction.- Presence of unreacted starting materials or byproducts.- Ensure vigorous stirring during precipitation.- Wash the crude product thoroughly with copious amounts of ice-cold water.- Recrystallize from an appropriate solvent system (e.g., ethanol/water).
Product Contamination (seen in NMR) - Inadequate washing.- Re-suspend the product in cold water, stir, and re-filter.- Consider recrystallization for highest purity.

References

  • PubChem National Center for Biotechnology Information . 1-(4-morpholinomethyl)-1H-benzotriazole. PubChem Compound Summary for CID 79626. Available from: [Link]

  • Van der Eycken, E. et al. (2007). The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available from: [Link]

  • Katritzky, A. R., et al. (2013). Capture of benzotriazole-based Mannich electrophiles by CH-acidic compounds. RSC Advances. Available from: [Link]

  • Carl ROTH GmbH + Co. KG . Safety Data Sheet: Morpholine. Available from: [Link]

  • RSC Advances . (2013). Developing facile methods for carbon–carbon bond formation. Royal Society of Chemistry. Available from: [Link]

  • Katritzky, A. R., et al. (1989). Reactions of benzotriazole with formaldehyde and aliphatic primary amines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available from: [Link]

  • Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry. Available from: [Link]

  • Lobachema . Safety Data Sheet: Morpholine. (2020). Available from: [Link]

  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology. Available from: [Link]

  • ResearchGate . Characterization of methyl-benzotriazole amine salt. (2025). Available from: [Link]

  • Sdfine . Safety Data Sheet: BENZOTRIAZOLE. Available from: [Link]

  • International Journal of Advanced Research in Innovative Ideas and Education . A Review on: Synthesis of Benzotriazole. (2018). Available from: [Link]

  • Wikipedia . Mannich reaction. Available from: [Link]

  • Katritzky, A. R., et al. (1989). Reactions of benzotriazole with formaldehyde and aliphatic primary amines. ResearchGate. Available from: [Link]

  • Knowles, J. P., et al. (2014). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. Available from: [Link]

  • ResearchGate . Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. (1989). Available from: [Link]

  • GSC Online Press . Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). Available from: [Link]

  • Pharma Tutor . An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. (2016). Available from: [Link]

  • BYJU'S . Mannich Reaction Mechanism. Available from: [Link]

  • PubChem National Center for Biotechnology Information . 4-Methyl-1H-benzotriazole. PubChem Compound Summary for CID 122499. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research . Synthesis, Characterization and Antimicrobial Activity of Morpholine Mannich Base Derivatives. (2018). Available from: [Link]

  • Providence College Environmental Health and Safety . Chemical Standard Operating Procedure for Formaldehyde. Available from: [Link]

  • ResearchGate . Preparation and Characterization of Benzotriazolium Perrhenate. (2019). Available from: [Link]

  • Carta, A., & Piras, S. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application

Application Notes &amp; Protocol: N-Alkylation of Benzotriazole with Morpholine and Formaldehyde

Abstract This document provides a comprehensive guide to the N-alkylation of benzotriazole using morpholine and formaldehyde, a classic example of the Mannich reaction. This protocol details the synthesis of 1-(morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of benzotriazole using morpholine and formaldehyde, a classic example of the Mannich reaction. This protocol details the synthesis of 1-(morpholin-4-ylmethyl)-1H-benzotriazole, a versatile intermediate in synthetic chemistry. We will delve into the underlying mechanism, provide a detailed, field-tested experimental protocol, and outline the expected results and characterization methods. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Mannich Bases of Benzotriazole

Benzotriazole and its derivatives are cornerstone building blocks in medicinal chemistry and materials science. Their utility stems from their unique chemical properties, including their ability to act as excellent leaving groups in nucleophilic substitution reactions. The N-alkylation of benzotriazole, particularly through the Mannich reaction, provides a straightforward and efficient route to a diverse range of functionalized molecules.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, benzotriazole), formaldehyde, and a primary or secondary amine (morpholine). The resulting products, known as Mannich bases, are valuable intermediates for further chemical transformations. The specific product of the reaction detailed herein, 1-(morpholin-4-ylmethyl)-1H-benzotriazole, incorporates the morpholine moiety, a privileged structure in drug discovery known for its favorable physicochemical and metabolic properties.

Reaction Mechanism and Rationale

The N-alkylation of benzotriazole with morpholine and formaldehyde proceeds through a well-established Mannich reaction mechanism. The key steps are as follows:

  • Formation of the Eschenmoser-like salt precursor: Morpholine, a secondary amine, reacts with formaldehyde to form a highly reactive iminium ion. This electrophilic species is the key intermediate that will react with the nucleophilic benzotriazole.

  • Nucleophilic attack by benzotriazole: The benzotriazole anion, formed in situ or by the presence of a base, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the new C-N bond.

  • Product Formation: Following the nucleophilic attack, the final product, 1-(morpholin-4-ylmethyl)-1H-benzotriazole, is formed.

The regioselectivity of the alkylation (N1 vs. N2) can be influenced by reaction conditions, though the N1 isomer is often the major product in this type of reaction.

Mannich_Reaction_Mechanism Morpholine Morpholine Iminium_Ion Iminium Ion (Electrophile) Morpholine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Benzotriazole Benzotriazole Benzotriazole_Anion Benzotriazole Anion (Nucleophile) Benzotriazole->Benzotriazole_Anion Deprotonation Product 1-(morpholin-4-ylmethyl) -1H-benzotriazole Iminium_Ion->Product Benzotriazole_Anion->Product + Iminium Ion (Nucleophilic Attack)

Figure 1: Simplified Mannich Reaction Mechanism.

Experimental Protocol

This protocol is based on established methodologies for the Mannich reaction of benzotriazole derivatives.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
BenzotriazoleC₆H₅N₃119.1298-1003501.3695-14-7
MorpholineC₄H₉NO87.12-51291.007110-91-8
Formaldehyde (37% in H₂O)CH₂O30.03-92-191.0950-00-0
EthanolC₂H₅OH46.07-114780.78964-17-5
Diethyl ether(C₂H₅)₂O74.12-11634.60.71360-29-7
Anhydrous Magnesium SulfateMgSO₄120.371124-2.667487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure

Protocol_Workflow Start Start: Assemble Glassware Step1 1. Dissolve Benzotriazole in Ethanol Start->Step1 Step2 2. Add Morpholine Step1->Step2 Step3 3. Add Formaldehyde (dropwise) Step2->Step3 Step4 4. Reflux the Mixture Step3->Step4 Step5 5. Cool and Concentrate Step4->Step5 Step6 6. Aqueous Work-up (Extraction with Diethyl Ether) Step5->Step6 Step7 7. Dry and Evaporate Solvent Step6->Step7 Step8 8. Purify by Recrystallization or Chromatography Step7->Step8 End End: Characterize Product Step8->End

Figure 2: Experimental Workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzotriazole (5.96 g, 50 mmol) in ethanol (30 mL).

  • Addition of Amine: To the stirred solution, add morpholine (4.36 g, 50 mmol).

  • Addition of Formaldehyde: Slowly add 37% aqueous formaldehyde (4.1 mL, 55 mmol) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Results and Characterization

The expected product is 1-(morpholin-4-ylmethyl)-1H-benzotriazole, which should be obtained as a white to off-white solid.

  • Yield: Moderate to high yields are typically reported for this reaction.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzotriazole aromatic protons, the methylene bridge protons, and the morpholine protons.

    • ¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.

    • FTIR: The infrared spectrum will show characteristic absorption bands for the C-H, C-N, and C-O bonds present in the molecule. The absence of an N-H stretch from the starting benzotriazole is a key indicator of a successful reaction.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionIncrease reaction time or temperature. Ensure reagents are of good quality.
Incorrect stoichiometryCarefully check the molar ratios of the reactants.
Oily product that won't solidifyImpurities presentPurify the product using column chromatography.
Product is an oil at room tempConfirm the identity of the product by spectroscopic methods.
Presence of starting materialIncomplete reactionIncrease reaction time or consider adding a catalytic amount of a weak acid.

Safety Precautions

  • Benzotriazole: Harmful if swallowed. Causes serious eye irritation.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

References

  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1: 1: 1, of 2: 2: 1, and of 2: 3: 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (3), 541-547. [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

Method

Application and Protocol for the Spectroscopic Characterization of (4-Morpholinylmethyl)benzotriazole via ¹H and ¹³C NMR

Introduction (4-Morpholinylmethyl)benzotriazole is a heterocyclic compound incorporating both a benzotriazole and a morpholine moiety. Benzotriazole derivatives are of significant interest in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Morpholinylmethyl)benzotriazole is a heterocyclic compound incorporating both a benzotriazole and a morpholine moiety. Benzotriazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic auxiliaries.[1] The morpholine scaffold is a common feature in many approved drugs, valued for its favorable physicochemical properties. A thorough structural elucidation of (4-morpholinylmethyl)benzotriazole is paramount for its application in drug development and materials science, ensuring its identity, purity, and conformational integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules in solution.[2] This comprehensive guide provides a detailed protocol for the ¹H and ¹³C NMR analysis of (4-morpholinylmethyl)benzotriazole, including a thorough interpretation of the spectral data.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and a consistent atom numbering system are essential for accurate spectral assignment.

Figure 1. Molecular structure and numbering of (4-morpholinylmethyl)benzotriazole.

Experimental Protocols

I. Sample Preparation

A meticulously prepared sample is fundamental to acquiring high-quality NMR spectra.

Materials:

  • (4-Morpholinylmethyl)benzotriazole (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes

  • Small vials

  • Cotton wool or syringe filter

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of (4-morpholinylmethyl)benzotriazole into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is a common choice for its versatility, while DMSO-d₆ can be used for less soluble compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette or use a syringe filter to transfer the solution into the NMR tube. This prevents issues with magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube using a Pasteur pipette. Avoid any solid material from entering the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

The following are general parameters for a standard NMR spectrometer. Instrument-specific adjustments may be necessary.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter (if needed) dissolve->filter transfer Transfer to NMR Tube filter->transfer setup Instrument Setup & Shimming transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process assign Peak Assignment & Interpretation process->assign report Generate Report assign->report

Figure 2. Experimental workflow for NMR characterization.

Data Analysis and Interpretation

The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra of (4-morpholinylmethyl)benzotriazole based on established chemical shift principles for its constituent moieties.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of (4-morpholinylmethyl)benzotriazole is expected to show distinct signals for the protons of the benzotriazole ring, the methylene bridge, and the morpholine ring.

  • Benzotriazole Protons (Ar-H): The four aromatic protons of the benzotriazole ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Due to the asymmetry of the N-substitution, they will likely present as a complex multiplet pattern. The protons ortho to the triazole ring are generally more deshielded.[3]

  • Methylene Bridge Protons (-CH₂-): The two protons of the methylene bridge connecting the benzotriazole and morpholine rings are expected to appear as a sharp singlet. Its chemical shift will be influenced by the adjacent nitrogen atoms, likely in the range of δ 5.0-6.0 ppm.

  • Morpholine Protons: The morpholine ring protons typically exhibit two distinct signals due to the different electronic environments of the methylenes adjacent to the nitrogen and oxygen atoms.[4]

    • -N(CH₂CH₂O)-: The four protons on the carbons adjacent to the nitrogen atom (C10 and C13) are expected to appear as a triplet around δ 2.5-3.0 ppm.

    • -N(CH₂CH₂)O-: The four protons on the carbons adjacent to the oxygen atom (C11) are more deshielded and will likely appear as a triplet around δ 3.5-4.0 ppm.[4]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Benzotriazole Carbons (Ar-C): The six aromatic carbons of the benzotriazole ring will resonate in the downfield region, typically between δ 110 and 150 ppm. The two carbons at the ring junction (C7 and C7a) will have distinct chemical shifts from the other four aromatic carbons.[3]

  • Methylene Bridge Carbon (-CH₂-): The carbon of the methylene bridge (C8) is expected to appear in the range of δ 60-70 ppm, influenced by the two adjacent nitrogen atoms.

  • Morpholine Carbons: The morpholine ring carbons will show two distinct signals.[4]

    • -N(CH₂CH₂O)-: The two carbons adjacent to the nitrogen (C10 and C13) are expected to resonate around δ 50-55 ppm.

    • -N(CH₂CH₂)O-: The two carbons adjacent to the more electronegative oxygen atom (C11) will be deshielded and appear further downfield, typically in the range of δ 65-70 ppm.[4]

Tabulated Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for (4-morpholinylmethyl)benzotriazole. Note: These are predicted values based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Ar-H7.0 - 8.5Multiplet4H110 - 150
-CH₂- (Bridge)5.0 - 6.0Singlet2H60 - 70
-N(CH₂CH₂O)-2.5 - 3.0Triplet4H50 - 55
-N(CH₂CH₂)O-3.5 - 4.0Triplet4H65 - 70

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of (4-morpholinylmethyl)benzotriazole. The detailed protocols for sample preparation and data acquisition, coupled with a thorough analysis of the expected spectral features, will enable researchers, scientists, and drug development professionals to confidently verify the structure and purity of this compound. The provided information serves as a robust foundation for further studies involving this versatile heterocyclic molecule.

References

  • Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2017). Bioorganic & Medicinal Chemistry, 25(15), 3869-3878.
  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85.
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2021). Journal of Chemistry, 2021, 6688974.
  • Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions, 46(33), 11039-11052.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from: [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610.
  • ResearchGate. (2007). 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics). Retrieved from: [Link]

  • Katritzky, A. R. (2016).
  • Mystery Lovers Bookshop. (n.d.). The Chemistry of Benzotriazole Derivatives: A Tribute to Alan Roy Katritzky (Topics in Heterocyclic Chemistry #43) (Hardcover). Retrieved from: [Link]

  • Shah, J. J., & Mohanraj, K. (2014). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences, 76(4), 349–354.

Sources

Application

Application Note: Mass Spectrometry Analysis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE Synthesis Products

Introduction (4-Morpholinylmethyl)benzotriazole is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its synthesis, typically achieved through a Mannich reaction involvin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Morpholinylmethyl)benzotriazole is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its synthesis, typically achieved through a Mannich reaction involving benzotriazole, formaldehyde, and morpholine, necessitates rigorous analytical characterization to ensure the purity and identity of the final product.[2][3][4] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the comprehensive analysis of the synthesis products of (4-morpholinylmethyl)benzotriazole.[5][6][7][8] This application note provides a detailed protocol for the analysis of (4-morpholinylmethyl)benzotriazole and its potential synthesis-related impurities using LC-MS/MS.

The core of this analytical method is to provide a robust and validated system for identifying the target compound and distinguishing it from starting materials, intermediates, and byproducts. Understanding the potential for side reactions in the Mannich synthesis is crucial for developing a comprehensive analytical strategy.[2][9] This includes the possible formation of bis-substituted products or other adducts.

Synthesis Overview and Potential Impurities

The synthesis of (4-morpholinylmethyl)benzotriazole proceeds via a Mannich-type reaction.[3][4] This three-component condensation involves the reaction of a compound with an active hydrogen atom (benzotriazole), an aldehyde (formaldehyde), and a secondary amine (morpholine).[4] The reaction mechanism initiates with the formation of an iminium ion from morpholine and formaldehyde, which then undergoes electrophilic attack by the benzotriazole anion.[3]

A thorough analysis of the reaction mixture should consider the following potential components:

  • Starting Materials:

    • Benzotriazole

    • Morpholine

    • Formaldehyde (or its polymeric form, paraformaldehyde)

  • Target Product:

    • (4-Morpholinylmethyl)benzotriazole

  • Potential Byproducts and Impurities:

    • N-hydroxymethylmorpholine

    • Bis(morpholinomethyl)amine

    • 1,1'-(Methylene)bis(1H-benzotriazole)

    • Isomers of the target product (substitution on different nitrogen atoms of the triazole ring)

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating system for the qualitative and quantitative analysis of (4-morpholinylmethyl)benzotriazole synthesis products.

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution at a suitable concentration for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Reaction Quenching (if applicable): If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) by diluting it in 900 µL of a 50:50 mixture of acetonitrile and water. This halts the reaction and prepares the sample for analysis.

  • Dilution: Accurately dilute the quenched reaction mixture or a small amount of the final product in a suitable solvent. A starting dilution of 1:1000 in 50:50 acetonitrile/water is recommended. The final concentration should be within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.

  • Standard Preparation: Prepare a series of calibration standards of purified (4-morpholinylmethyl)benzotriazole in the same diluent. A concentration range of 1 ng/mL to 1000 ng/mL is a good starting point for quantitative analysis.

Liquid Chromatography (LC) Method

The chromatographic method is designed to separate the target compound from its potential impurities and starting materials.

Table 1: Optimized LC Parameters

ParameterValueRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer is ideal for both qualitative and quantitative analysis due to its sensitivity and specificity.[7]

Table 2: Optimized MS Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules.[6] The basic nitrogen atoms in the morpholine and benzotriazole moieties are readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow 800 L/hrNitrogen gas used to assist in the desolvation process.
Cone Voltage 30 VA moderate cone voltage to promote ion transmission without excessive in-source fragmentation.
Collision Energy 10-40 eV (for MS/MS)Varied to induce fragmentation and obtain characteristic product ions.
Data Acquisition and Analysis

Qualitative Analysis:

  • Full Scan MS: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the molecular ions of all components in the sample. The expected [M+H]⁺ for (4-morpholinylmethyl)benzotriazole is m/z 219.1.

  • Tandem MS (MS/MS): Perform product ion scans on the parent ions of interest to obtain fragmentation patterns.[10][11] This is crucial for structural confirmation and differentiation of isomers.

Quantitative Analysis:

  • Multiple Reaction Monitoring (MRM): For accurate quantification, develop an MRM method using specific parent-to-product ion transitions for the target analyte and any impurities of interest.[7]

Expected Fragmentation Patterns

Understanding the fragmentation of (4-morpholinylmethyl)benzotriazole is key to its unambiguous identification.

fragmentation parent [C11H15N4O]+ (m/z 219.1) frag1 [C4H8NO]+ (m/z 86.1) Morpholine fragment parent->frag1 Cleavage of C-N bond frag2 [C7H6N3]+ (m/z 132.1) Benzotriazole-CH2+ parent->frag2 Cleavage of N-CH2 bond frag3 [C6H5N2]+ (m/z 105.1) Loss of N2 from Benzotriazole frag2->frag3 Loss of N2 workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Reaction Mixture Aliquot B Dilution A->B C Filtration B->C D LC Separation C->D E Full Scan MS D->E F MS/MS Fragmentation E->F G MRM Quantification E->G H Identify Target and Impurities F->H I Quantify Purity G->I H->I J Generate Report I->J

Caption: Workflow for the analysis of synthesis products.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometry analysis of (4-morpholinylmethyl)benzotriazole synthesis products. By employing a systematic approach that combines optimized sample preparation, high-resolution liquid chromatography, and sensitive mass spectrometric detection, researchers and drug development professionals can confidently assess the identity, purity, and impurity profile of their synthesized material. The detailed methodologies and expected fragmentation patterns serve as a robust framework for the quality control of this important chemical entity.

References

  • PubChem. (4-Morpholinylmethyl)benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Avhad, K. C., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Reemtsma, T., & Jekel, M. (2006). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1108(1), 129-136. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2277-2288. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Jones, B. R., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (69), e4325. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Anderson, M., & Needham, S. R. (2014). Creating a High-Throughput LC–MS-MS System Using Common Components. LCGC North America, 32(10), 822-831. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium... Retrieved from [Link]

  • Katritzky, A. R., et al. (1995). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (20), 2535-2541. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]

  • Jian, W., et al. (2005). Fast LC/MS in the analysis of small molecules. American pharmaceutical review, 8(1), 70-76. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from [Link]

  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental science & technology, 48(8), 4443-4451. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • International Scientific Conference. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Retrieved from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology, 40(8), 34-41. Retrieved from [Link]

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Method

Standard Operating Procedure for Testing the Antimicrobial Activity of Benzotriazoles

Application Note & Protocol Introduction: The Antimicrobial Potential of Benzotriazoles Benzotriazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Antimicrobial Potential of Benzotriazoles

Benzotriazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] While traditionally utilized as corrosion inhibitors, recent research has illuminated their potential as potent antimicrobial agents.[2][3] The versatile scaffold of the benzotriazole molecule allows for structural modifications, leading to derivatives with broad-spectrum activity against various pathogenic bacteria and fungi.[4] The mechanism of action for many azole compounds, a class to which benzotriazoles belong, involves the inhibition of key enzymes in microbial metabolic pathways. For instance, in fungi, azoles often target the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, cell lysis and death.[7]

This application note provides a comprehensive, step-by-step standard operating procedure for evaluating the antimicrobial activity of benzotriazole derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and integrity.[2][8][9]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[10][11] This is a quantitative measure of the in vitro activity of a compound. The choice of AST method depends on various factors, including the specific research question, the properties of the test compound, and the microorganisms being investigated.[12] This guide will detail three standard methods: Broth Microdilution, Agar Dilution, and Disk Diffusion.

Materials and Reagents

Test Compounds and Reagents
  • Benzotriazole derivatives

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Saline solution (0.85% NaCl), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.5 McFarland turbidity standard

Microbial Strains
  • Quality Control (QC) Strains: (Obtain from a reputable culture collection such as ATCC)

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Candida albicans ATCC® 90028™

  • Test Strains: Clinically relevant or laboratory-adapted strains of interest.

Equipment
  • Sterile 96-well microtiter plates (U-bottom for bacteria, flat-bottom for fungi)

  • Multichannel pipettes and sterile tips

  • Spectrophotometer or turbidity meter

  • Incubator (35 ± 2 °C for bacteria, 35 °C for Candida spp.)

  • Vortex mixer

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile swabs

  • Calipers or ruler for measuring zone diameters

Protocol 1: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[2][13] It allows for the simultaneous testing of multiple compounds against a single organism or a single compound against multiple organisms in a 96-well plate format.

Step 1: Preparation of Benzotriazole Stock Solutions

The solubility of benzotriazole derivatives can be a critical factor affecting bioassay results.[14] DMSO is a common solvent for preparing stock solutions of hydrophobic compounds.[15]

  • Weigh a precise amount of the benzotriazole derivative.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution by vortexing.

  • The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can be toxic to some microorganisms.[15]

Step 2: Preparation of Microtiter Plates
  • Dispense 50 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) into wells 2 through 12 of a 96-well microtiter plate.

  • In a separate tube, dilute the benzotriazole stock solution in the appropriate broth to achieve a starting concentration that is twice the desired final highest concentration in the assay (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution).

  • Add 100 µL of this diluted benzotriazole solution to well 1 of the microtiter plate.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

Step 3: Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 4: Inoculation and Incubation
  • Add 50 µL of the diluted inoculum to wells 1 through 11 of the prepared microtiter plate. Do not inoculate well 12 (sterility control).

  • The final volume in each test well will be 100 µL.

  • Seal the plates or use lids to prevent evaporation.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours for most bacteria. For fungi, incubate at 35 °C for 24-48 hours.

Step 5: Reading and Interpreting Results
  • After incubation, examine the plates for visible growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.

  • The MIC is the lowest concentration of the benzotriazole derivative that completely inhibits visible growth of the organism.[10]

Workflow for Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis A Prepare Benzotriazole Stock Solution (DMSO) B Serially Dilute Compound in 96-well Plate A->B Dilute in Broth E Inoculate Microtiter Plate B->E Plate Ready C Prepare 0.5 McFarland Inoculum Suspension D Dilute Inoculum to Target Concentration C->D Standardize D->E Add Inoculum F Incubate Plate (16-20h for Bacteria, 24-48h for Fungi) E->F Incubate G Read MIC: Lowest Concentration with No Visible Growth F->G Visual Inspection

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into the agar medium before it solidifies.[3][16] This method is particularly useful for testing a large number of isolates against a limited number of compounds.

Step 1: Preparation of Benzotriazole-Containing Agar Plates
  • Prepare a stock solution of the benzotriazole derivative in DMSO at 10 times the highest desired final concentration in the agar.

  • Prepare molten MHA and cool it to 45-50 °C in a water bath.

  • For each desired concentration, add 1 part of the diluted benzotriazole solution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

  • Pour the agar into sterile petri dishes to a depth of 3-4 mm.

  • Prepare a control plate containing agar with the same concentration of DMSO used in the test plates, but without the benzotriazole derivative.

  • Allow the plates to solidify at room temperature.

Step 2: Inoculum Preparation and Inoculation
  • Prepare a standardized inoculum of each test organism as described in Protocol 1, Step 3.

  • Using an inoculator or a micropipette, spot 1-2 µL of each inoculum suspension onto the surface of the agar plates, including the control plate.

  • Allow the spots to dry completely before inverting the plates for incubation.

Step 3: Incubation and Interpretation
  • Incubate the plates at 35 ± 2 °C for 16-20 hours for bacteria.

  • The MIC is the lowest concentration of the benzotriazole derivative that completely inhibits the growth of the organism at the inoculation spot.[10] A single colony or a faint haze of growth should be disregarded.

Protocol 3: Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a simple way to screen for antimicrobial activity.[17]

Step 1: Preparation of Benzotriazole Disks
  • Prepare a solution of the benzotriazole derivative in a volatile solvent (e.g., acetone or methanol) at a known concentration.

  • Apply a precise volume of the solution onto sterile blank paper disks (6 mm diameter) and allow the solvent to evaporate completely in a sterile environment.

  • Store the prepared disks in a desiccator until use.

Step 2: Inoculum Preparation and Plating
  • Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, Step 3.

  • Within 15 minutes, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

Step 3: Disk Application and Incubation
  • Aseptically apply the prepared benzotriazole disks and a standard antibiotic control disk onto the inoculated agar surface.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates in an inverted position at 35 ± 2 °C for 16-18 hours.[18]

Step 4: Measurement and Interpretation
  • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

  • The size of the zone of inhibition is inversely related to the MIC. A larger zone indicates greater susceptibility of the organism to the compound.

AST Method Selection Logic

AST_Selection Start Start: Evaluate Antimicrobial Activity Q1 Need Quantitative MIC? Start->Q1 Q2 High-throughput Screening? Q1->Q2 Yes P3 Disk Diffusion (Qualitative Screen) Q1->P3 No Q3 Testing many isolates? Q2->Q3 No P1 Broth Microdilution Q2->P1 Yes Q3->P1 No P2 Agar Dilution Q3->P2 Yes

Caption: Decision tree for selecting an appropriate antimicrobial susceptibility testing (AST) method.

Quality Control (QC)

A robust quality control program is essential for ensuring the accuracy and reproducibility of AST results.[19]

  • QC Strains: Test the recommended ATCC quality control strains with each batch of MIC tests.[19]

  • Acceptable Ranges: The MIC values for the QC strains must fall within the established acceptable ranges published by CLSI (document M100) or EUCAST.[8][19][20] If the QC results are out of range, the test results for the novel compounds are considered invalid, and troubleshooting is required.

  • Controls: Always include a growth control (no drug) and a sterility control (no inoculum) in broth microdilution assays. For agar dilution, a drug-free control plate should be included.

Table 1: Example CLSI-Published QC Ranges for Broth Microdilution (µg/mL)

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.016
S. aureus ATCC® 29213™Ciprofloxacin0.12 - 0.5
S. aureus ATCC® 29213™Vancomycin0.5 - 2
P. aeruginosa ATCC® 27853™Ciprofloxacin0.25 - 1
C. albicans ATCC® 90028™Fluconazole0.25 - 1

Note: These ranges are for illustrative purposes and should be verified against the latest CLSI M100 or EUCAST QC documents.[8][20][21]

Data Analysis and Interpretation

For novel compounds like benzotriazoles, there are no established clinical breakpoints to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R).[22] Instead, the interpretation of MIC data focuses on comparing the in vitro potency of different derivatives and benchmarking them against known antibiotics.

  • MIC₅₀ and MIC₉₀: For larger studies, calculate the MIC₅₀ and MIC₉₀ values, which represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

  • Comparative Analysis: Compare the MIC values of the benzotriazole derivatives against a panel of clinically relevant microorganisms. Lower MIC values indicate higher antimicrobial activity.

  • Benchmarking: Compare the MIC values of the benzotriazole derivatives to those of standard antibiotics tested under the same conditions.

Troubleshooting

IssuePossible Cause(s)Recommended Action
No growth in growth control well Inoculum viability issue; Inactive growth mediumUse a fresh culture for inoculum preparation; Check the expiration date and preparation of the medium.
Growth in sterility control well Contamination of medium or plateUse fresh, sterile reagents and aseptic technique.
QC strain MIC out of range Incorrect inoculum density; Procedural error; Degraded antibiotic; Contaminated QC strainVerify inoculum preparation with a spectrophotometer; Review pipetting and dilution steps; Use a fresh stock of the control antibiotic; Subculture the QC strain to ensure purity.
Compound precipitation in media Low solubility of the benzotriazole derivativePrepare a higher concentration DMSO stock and use a smaller volume; Test a lower concentration range; Consider alternative solvents if compatible with the assay.

References

  • EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Clinical and Laboratory Standards Institute. (2021). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • The Rubin Lab. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Wang, L., et al. (2019). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. ResearchGate. [Link]

  • EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Vanden Bossche, H., et al. (1998). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Gil-Lamaignere, C., et al. (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. PubMed. [Link]

  • Balouiri, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI supplement M100. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • Unemo, M., et al. (2021). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

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  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

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Application

Application Note: Evaluating the Antifungal Efficacy of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE Against Aspergillus niger

Introduction: The Challenge of Aspergillus niger Aspergillus niger, a ubiquitous filamentous fungus, is a significant opportunistic pathogen, particularly in immunocompromised individuals where it can cause severe invasi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Aspergillus niger

Aspergillus niger, a ubiquitous filamentous fungus, is a significant opportunistic pathogen, particularly in immunocompromised individuals where it can cause severe invasive aspergillosis.[1][2][3] The increasing incidence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents.[2][4] This application note provides a comprehensive guide for researchers to evaluate the antifungal potential of a novel synthetic compound, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, against Aspergillus niger.

The rationale for investigating this molecule stems from the well-documented antifungal properties of its constituent moieties: the morpholine and benzotriazole rings. Morpholine derivatives, such as amorolfine, are known to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] Benzotriazole derivatives have also demonstrated a broad spectrum of biological activities, including antifungal effects against various pathogenic fungi.[7][8][9] The combination of these two pharmacophores in (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE presents a promising scaffold for a new class of antifungal agents.

This document will detail the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE against Aspergillus niger using the broth microdilution method, a standard technique recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[2][3][10][11]

Hypothesized Mechanism of Action

While the precise mechanism of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is yet to be elucidated, a plausible hypothesis based on its structural components can be formulated. The morpholine ring may act as an inhibitor of enzymes involved in the ergosterol biosynthesis pathway, such as sterol Δ14-reductase and sterol Δ7-Δ8-isomerase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[5] This disrupts the integrity and function of the fungal cell membrane.[12] Concurrently, the benzotriazole moiety may contribute to the overall antifungal effect through various mechanisms, which could include the inhibition of other essential fungal enzymes or interference with cellular processes.

Experimental Protocols

Synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

A plausible synthetic route for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE involves the Mannich-type reaction of benzotriazole, formaldehyde, and morpholine. This reaction is a well-established method for the aminomethylation of acidic compounds like benzotriazole.

Step-by-step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Benzotriazole in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of morpholine, followed by a slight excess of aqueous formaldehyde (37%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Preparation of Aspergillus niger Inoculum

Accurate and reproducible antifungal susceptibility testing relies on a standardized inoculum. The following protocol is adapted from established guidelines.[1][10][13]

Step-by-step Inoculum Preparation:

  • Fungal Culture: Culture Aspergillus niger on Potato Dextrose Agar (PDA) plates and incubate at 30-35°C for 3-5 days to achieve adequate sporulation.[1][3]

  • Spore Harvesting: Flood the surface of the mature fungal culture with sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80) to facilitate the dislodging of conidia.

  • Spore Suspension: Gently scrape the surface of the colony with a sterile loop to release the conidia.

  • Homogenization: Transfer the resulting suspension to a sterile tube and vortex vigorously for 15-20 seconds to break up conidial clumps.[14]

  • Spore Counting: Adjust the concentration of the spore suspension to 1-5 x 10^5 CFU/mL using a hemocytometer.[1][10] This stock suspension will be further diluted for the assay.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[2][3][10]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mfc MFC Determination prep_compound Prepare (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare A. niger Inoculum add_inoculum Inoculate wells with A. niger suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Set up Positive & Negative Controls incubation Incubate at 35°C for 48 hours add_inoculum->incubation read_mic Visually determine MIC incubation->read_mic subculture Subculture from clear wells onto PDA plates read_mic->subculture incubate_mfc Incubate plates at 35°C for 48 hours subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc

Caption: Experimental workflow for MIC and MFC determination.

Step-by-step MIC Protocol:

  • Preparation of Test Compound: Prepare a stock solution of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS). The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the prepared Aspergillus niger spore suspension to achieve a final concentration of 0.4-5 x 10^4 CFU/mL.

  • Controls:

    • Positive Control: A well containing RPMI-1640 medium and the fungal inoculum, but no test compound.

    • Negative Control: A well containing only RPMI-1640 medium.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound, RPMI-1640 medium, and the fungal inoculum.

  • Incubation: Incubate the microtiter plate at 35°C for 48 hours.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed by the naked eye.[10]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

Step-by-step MFC Protocol:

  • Subculturing: Following MIC determination, take an aliquot (e.g., 10-20 µL) from each well that showed no visible growth and subculture it onto a PDA plate.[15][16]

  • Incubation: Incubate the PDA plates at 35°C for 48 hours or until growth is visible in the control subculture.[15]

  • MFC Determination: The MFC is the lowest concentration of the test compound from which no fungal growth is observed on the subculture plates.[15][16] A common criterion for defining the MFC is a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15]

Data Presentation and Interpretation

The results of the antifungal assays should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of MIC and MFC values.

Table 1: Hypothetical Antifungal Activity of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE against Aspergillus niger

CompoundMIC (µg/mL)MFC (µg/mL)
(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE1632
Amphotericin B (Positive Control)0.51
Fluconazole (Negative Azole Control)>64>64

Interpretation of Results:

  • The MIC value indicates the concentration of the compound required to inhibit the growth of Aspergillus niger.

  • The MFC value provides information on the fungicidal or fungistatic nature of the compound. If the MFC/MIC ratio is ≤ 4, the compound is generally considered to be fungicidal.

Conclusion

This application note provides a detailed framework for the evaluation of the antifungal activity of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE against Aspergillus niger. By following these standardized protocols, researchers can obtain reliable and reproducible data on the MIC and MFC of this novel compound. The insights gained from these assays will be crucial in determining the potential of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as a lead compound for the development of new antifungal therapies.

References

  • Heuer, C., Leonard, H., Nitzan, N., Lavy-Alperovitch, A., Massad-Ivanir, N., & Segal, E. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(10), 2753–2761. [Link]

  • Heuer, C., Leonard, H., Nitzan, N., Lavy-Alperovitch, A., Massad-Ivanir, N., & Segal, E. (2019). Antifungal susceptibility testing of Aspergillus niger on silicon microwells by intensity-based reflectometric interference spec. bioRxiv. [Link]

  • Cuenca-Estrella, M., Arendrup, M. C., Chryssanthou, E., Dannaoui, E., Lass-Flörl, C., Rodriguez-Tudela, J. L., & Subcommittee on Antifungal Susceptibility Testing (AFST) of the ESCMID European Committee for Antimicrobial Susceptibility Testing (EUCAST). (2007). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 45(6), 507–512. [Link]

  • Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., Pfaller, M., & Turnidge, J. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Clinical and Laboratory Standards Institute. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Antifungal activities of novel 1,2,3-benzotriazole derivatives synthesized by ultrasonic and solvent-free conditions. Journal of King Saud University - Science, 32(1), 814-821. [Link]

  • Sanglard, D., & Odds, F. C. (2002). Resistance of fungi to antifungal agents. Medical mycology, 40(2), 191–206. [Link]

  • Espinel-Ingroff, A., Canton, E., Gibbs, D. L., & Wang, A. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(8), 3591–3595. [Link]

  • Wikipedia contributors. (2024, January 19). Antifungal. In Wikipedia, The Free Encyclopedia. Retrieved 20:25, January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN104277977A - Preparation method for aspergillus niger spore suspension liquid and ....
  • Galgóczy, L., Nyilasi, I., Papp, T., & Vágvölgyi, C. (2011). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Fungi, 1(1), 1-13. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

  • Rezaei, Z., Khabnadideh, S., Pakshir, K., Hossaini, Z., & Faghih-Mirzaei, E. (2009). Design, synthesis and antifungal activity of triazole and benzotriazole derivatives. European journal of medicinal chemistry, 44(8), 3064–3067. [Link]

  • Jenks, J. D., & Hoenigl, M. (2018). Novel Antifungal Agents and Their Activity against Aspergillus Species. Journal of fungi (Basel, Switzerland), 4(4), 117. [Link]

  • Canton, E., Espinel-Ingroff, A., & Pemán, J. (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 41(9), 4138–4143. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI. [Link]

  • Jain, A., & Sharma, S. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(3), 1109-1114. [Link]

Sources

Method

Method for assessing the anti-inflammatory potential of benzotriazole compounds

A Robust Cellular Framework for Evaluating the Anti-Inflammatory Efficacy of Novel Benzotriazole Derivatives Abstract This document provides a comprehensive, field-tested methodology for assessing the anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Cellular Framework for Evaluating the Anti-Inflammatory Efficacy of Novel Benzotriazole Derivatives

Abstract

This document provides a comprehensive, field-tested methodology for assessing the anti-inflammatory potential of benzotriazole-based compounds. We move beyond a simple checklist of steps to offer a self-validating experimental framework grounded in established principles of inflammatory signaling. The protocols detailed herein leverage the well-characterized lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7) to create a reproducible in vitro inflammatory environment. By quantifying key inflammatory mediators and probing upstream signaling pathways, this guide enables researchers to not only determine the efficacy of their compounds but also to begin elucidating their mechanism of action.

Introduction: Targeting Inflammation with Benzotriazoles

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central axis in the inflammatory cascade is the activation of immune cells like macrophages, which, upon stimulation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), release a barrage of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The benzotriazole scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its metabolic stability and diverse biological activities. Its derivatives have shown promise in various therapeutic areas, and recent evidence suggests their potential as anti-inflammatory agents. The core scientific challenge is to develop a robust and reproducible method to screen and characterize these compounds. This guide provides such a method, focusing on the inhibition of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.

The Scientific Principle: A Multi-Faceted Assay Strategy

Our approach is built on a logical, multi-step process designed to yield clear, interpretable data. The causality behind this experimental design is to first ensure the compound is not broadly cytotoxic before attributing any reduction in inflammatory markers to a specific anti-inflammatory effect.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[1] It binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that culminates in the activation of NF-κB and MAPKs.[2][3] These transcription factors then orchestrate the expression of genes encoding pro-inflammatory mediators.[4] Our experimental workflow is designed to intervene in this process with the benzotriazole compounds and measure the resulting downstream effects.

LPS Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates MAPKKs MAPKKs (MKK3/6, MEK1/2) TAK1->MAPKKs Activates IkBa IκBα IKK->IkBa Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs Activates AP1 AP-1 MAPKs->AP1 Activates DNA DNA NFkB_nuc->DNA AP1->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Materials & Reagents

  • Cell Line: RAW 264.7 (murine macrophage cell line, ATCC® TIB-71™)

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100X)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Compounds:

    • Benzotriazole derivatives, dissolved in sterile DMSO to create concentrated stock solutions (e.g., 10-100 mM).

    • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Assay Kits & Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay Kit.[5]

    • Griess Reagent Kit for Nitrite Determination.[6]

    • ELISA Kits for murine TNF-α and IL-6.[7][8]

    • RNA isolation kit (e.g., TRIzol™ reagent)

    • cDNA synthesis kit

    • SYBR™ Green qPCR Master Mix

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (absorbance and fluorescence capabilities)

    • Real-time PCR system

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Experimental Protocols

Step 1: Cell Culture and Maintenance

Rationale: Establishing and maintaining a healthy, consistent cell culture is the foundation of reproducible results. Using cells within a specific passage number range minimizes variability due to genetic drift.

  • Culture: Grow RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become fully confluent.

  • Consistency: Use cells between passages 5 and 20 for all experiments to ensure consistency.

Step 2: Assessment of Cytotoxicity (MTT Assay)

Rationale: It is critical to determine a non-toxic concentration range for the benzotriazole compounds. The observed reduction in inflammatory markers should be a result of specific anti-inflammatory activity, not simply due to cell death. The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability.[9]

  • Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the benzotriazole compounds (e.g., 0.1 to 100 µM). Include a "vehicle control" group treated with DMSO at the highest concentration used for the compounds.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.

Step 3: In Vitro Anti-inflammatory Assay

Rationale: This core assay creates an inflammatory state by stimulating the cells with LPS, a potent inducer of inflammatory responses in macrophages.[11] The benzotriazole compounds are then tested for their ability to suppress this response.

  • Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium. Add the non-toxic concentrations of your benzotriazole compounds to the respective wells. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "vehicle control" group.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store the supernatant at -80°C for subsequent analysis of NO and cytokines.

  • Cell Lysis: Wash the remaining cells in the plate with cold PBS and lyse them for RNA or protein extraction.

Experimental Workflow A 1. Cell Culture (RAW 264.7) B 2. Cytotoxicity Assay (MTT) Determine Non-Toxic Doses A->B C 3. Anti-inflammatory Assay - Pre-treat with Benzotriazole - Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F 4a. Nitric Oxide Assay (Griess) D->F G 4b. Cytokine Assay (ELISA) (TNF-α, IL-6) D->G H 5. Gene Expression (RT-qPCR) (iNOS, TNF-α, IL-6) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: Overall experimental workflow for assessing anti-inflammatory potential.

Step 4: Quantification of Inflammatory Mediators

Rationale: Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple and reliable colorimetric method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.[12]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

  • Assay: In a new 96-well plate, mix 50 µL of cell supernatant from each sample with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[13]

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve.

Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in amplifying the inflammatory response.[14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these proteins in the supernatant.

  • Procedure: Perform the ELISA for murine TNF-α and IL-6 according to the manufacturer's instructions.

  • Key Steps: The general procedure involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.

  • Measurement: Read the absorbance at the wavelength specified in the kit protocol (typically 450 nm).

  • Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample.

Step 5: Mechanism of Action - Gene Expression Analysis (RT-qPCR)

Rationale: To understand if the benzotriazole compounds are inhibiting the production of inflammatory mediators at the transcriptional level, we use Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[15] This technique measures the amount of specific mRNA transcripts for key inflammatory genes like Nos2 (encoding iNOS), Tnf, and Il6.[16][17]

  • RNA Isolation: Isolate total RNA from the cell lysates using a suitable kit, following the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using SYBR Green chemistry and primers specific for murine Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[15] This will show the fold change in gene expression in the treated groups compared to the LPS-stimulated control group.

Data Presentation & Interpretation

Quantitative data should be presented clearly to allow for easy comparison between different compounds and concentrations.

Table 1: Cytotoxicity of Benzotriazole Compounds on RAW 264.7 Cells

CompoundConcentration (µM)Cell Viability (% of Vehicle Control) ± SD
BZT-011101.2 ± 4.5
1098.7 ± 3.8
2595.5 ± 5.1
5070.1 ± 6.2
10045.3 ± 4.9
BZT-02199.8 ± 3.2
1097.2 ± 4.1
2596.8 ± 3.9
5088.4 ± 5.5
10062.1 ± 6.8
Vehicle0.1% DMSO100.0 ± 4.2

Data are representative. SD = Standard Deviation.

Table 2: Effect of Benzotriazole Compounds on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite (µM) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (No LPS)1.5 ± 0.325.1 ± 8.215.4 ± 5.1
LPS (1 µg/mL)45.8 ± 4.13540.2 ± 210.51850.6 ± 150.7
LPS + BZT-01 (10 µM)28.3 ± 2.5 2100.5 ± 180.31100.2 ± 98.4
LPS + BZT-01 (25 µM)15.1 ± 1.9 1250.8 ± 110.6650.9 ± 75.3***
LPS + BZT-02 (25 µM)35.6 ± 3.82890.1 ± 200.11520.3 ± 130.2*
LPS + BZT-02 (50 µM)22.4 ± 2.11980.4 ± 165.4 980.1 ± 88.6

*p<0.05, **p<0.01, ***p<0.001 compared to LPS group. Data are representative.

Interpretation: A compound is considered a potent anti-inflammatory agent if it significantly reduces the levels of NO, TNF-α, and IL-6 in a dose-dependent manner, at non-toxic concentrations. A corresponding decrease in the mRNA expression of Nos2, Tnf, and Il6 would suggest that the compound acts, at least in part, by inhibiting the transcriptional activation of these inflammatory genes.

References

  • International Journal of Nanomedicine. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a G-protein-coupled receptor agonist. [Link]

  • Wisdom Library. (2025). LPS-induced macrophage inflammation: Significance and symbolism. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. [Link]

  • PubMed. (n.d.). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. [Link]

  • Frontiers in Immunology. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. [Link]

  • MDPI. (n.d.). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. [Link]

  • PubMed Central. (2019). NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Brief guide to RT-qPCR. [Link]

  • Protocol Online. (2019). Protocol Griess Test. [Link]

  • ResearchGate. (2025). Benzotriazole Derivatives And Its Pharmacological Activity. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. (n.d.). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Benzotriazole: An overview on its versatile biological behavior. [Link]

  • Investigative Ophthalmology & Visual Science. (n.d.). Activation of MAPK Signaling Pathway and NF-κB Activation in Pterygium and Ipsilateral Pterygium-Free Conjunctival Specimens. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • University of Pennsylvania. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. [Link]

  • Eagle Biosciences. (n.d.). TNF-α (free) ELISA. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

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Application

Application Note: Rapid and Efficient Synthesis of (4-Morpholinylmethyl)benzotriazole via Microwave-Assisted Mannich Reaction

Introduction: Accelerating the Synthesis of a Versatile Heterocyclic Scaffold (4-Morpholinylmethyl)benzotriazole, a Mannich base of benzotriazole, represents a significant scaffold in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Synthesis of a Versatile Heterocyclic Scaffold

(4-Morpholinylmethyl)benzotriazole, a Mannich base of benzotriazole, represents a significant scaffold in medicinal chemistry and materials science. Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a morpholine moiety can enhance the pharmacological profile of the parent molecule. The traditional synthesis of such compounds often involves lengthy reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of (4-morpholinylmethyl)benzotriazole utilizing microwave-assisted organic synthesis (MAOS). This approach dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry by minimizing solvent usage and energy consumption.[1][2][3][4]

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant acceleration of reaction rates.[2] This technique is particularly effective for polar molecules and reactions that proceed through polar transition states, such as the Mannich reaction.[1]

Reaction Principle: The Microwave-Enhanced Mannich Reaction

The synthesis of (4-morpholinylmethyl)benzotriazole is achieved through a one-pot, three-component Mannich reaction. This reaction involves the aminoalkylation of the acidic N-H proton of the benzotriazole ring with formaldehyde and a secondary amine, morpholine.

The reaction proceeds via the formation of a highly reactive Eschenmoser-like salt intermediate from morpholine and formaldehyde. Benzotriazole then acts as a nucleophile, attacking the iminium ion to form the desired product. Microwave irradiation accelerates this process by efficiently promoting the formation of the reactive intermediates and the final product. A proposed mechanism is outlined below.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Benzotriazole (99%)

    • Formaldehyde (37% solution in water)

    • Morpholine (99%)

    • Acidic Alumina (for solvent-free conditions)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Dedicated microwave synthesis reactor with programmable temperature, pressure, and power controls.

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Rotary evaporator

    • Melting point apparatus

    • FT-IR Spectrometer

    • ¹H NMR Spectrometer

    • Mass Spectrometer

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzotriazole and its derivatives may be irritating to the skin, eyes, and respiratory tract. Handle with care.

  • Formaldehyde is a known carcinogen and should be handled with extreme caution.

Step-by-Step Synthesis Protocol
  • Reactant Preparation (Solvent-Free):

    • In a 10 mL microwave reaction vial, add benzotriazole (1.19 g, 10 mmol).

    • To this, add acidic alumina (2.0 g) as a solid support.

    • In a separate small beaker, mix formaldehyde (0.81 mL, 10 mmol of a 37% aqueous solution) and morpholine (0.87 mL, 10 mmol).

    • Add the formaldehyde-morpholine mixture dropwise to the vial containing benzotriazole and alumina while gently stirring with a spatula to ensure a homogenous mixture.

    • Place a magnetic stir bar in the vial.

  • Microwave Irradiation:

    • Seal the reaction vial and place it in the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 120°C

      • Power: 200 W (with power modulation to maintain temperature)

      • Reaction Time: 5 minutes

      • Stirring: On

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Add 10 mL of ethanol to the reaction mixture and stir for 5 minutes to dissolve the product.

    • Filter the mixture to remove the acidic alumina.

    • Wash the alumina with an additional 5 mL of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is obtained as a solid.

  • Recrystallization:

    • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure (4-morpholinylmethyl)benzotriazole as crystalline needles.

    • Dry the crystals under vacuum.

Results and Characterization

The microwave-assisted synthesis protocol provides a significantly higher yield and a drastic reduction in reaction time compared to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5 minutes4-6 hours
Yield >90%60-70%
Solvent Solvent-free (on alumina)Organic Solvents (e.g., ethanol, benzene)
Characterization Data:
  • Appearance: White crystalline solid

  • Melting Point: 118-120°C

  • FT-IR (KBr, cm⁻¹): The disappearance of the N-H stretching band of benzotriazole (typically around 3100-3300 cm⁻¹) is a key indicator of a successful reaction.[5] Characteristic peaks for the product include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N and C-O stretching from the morpholine ring.

  • ¹H NMR (CDCl₃, δ ppm): Resonances corresponding to the protons of the benzotriazole ring, the methylene bridge, and the morpholine ring are expected.

  • Mass Spectrometry (m/z): The molecular ion peak corresponding to the molecular weight of (4-morpholinylmethyl)benzotriazole (C₁₁H₁₄N₄O, MW: 218.26 g/mol ) should be observed.

Diagrams

Reaction Workflow

G cluster_0 Reactant Preparation cluster_1 Microwave Synthesis cluster_2 Work-up & Purification A Benzotriazole + Acidic Alumina C C A->C Mix in Microwave Vial B Formaldehyde + Morpholine B->C D Irradiate (120°C, 5 min) C->D E Dissolve in Ethanol & Filter D->E F Evaporate Solvent E->F G Recrystallize from Ethanol F->G H Pure Product G->H

Caption: Workflow for the microwave-assisted synthesis of (4-morpholinylmethyl)benzotriazole.

Proposed Reaction Mechanism

G benzotriazole Benzotriazole (Bt-H) product (4-Morpholinylmethyl)benzotriazole (Bt-CH₂-N(CH₂CH₂)₂O) benzotriazole->product + H⁺ formaldehyde Formaldehyde (CH₂O) iminium Iminium Ion [CH₂=N⁺(CH₂CH₂)₂O] formaldehyde->iminium + H₂O morpholine Morpholine (HN(CH₂CH₂)₂O) morpholine->iminium + H₂O iminium->product + H⁺

Caption: Proposed mechanism for the Mannich reaction of benzotriazole, formaldehyde, and morpholine.

Conclusion

The microwave-assisted synthesis of (4-morpholinylmethyl)benzotriazole offers a superior alternative to conventional methods, providing a rapid, efficient, and environmentally conscious route to this valuable heterocyclic compound. The protocol described herein is straightforward, scalable, and yields a high-purity product. This methodology is well-suited for academic research laboratories and industrial settings focused on the rapid synthesis of compound libraries for drug discovery and development.

References

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Available from: [Link]

  • López-López, M., et al. Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors with Applications in Organic Field-Effect Transistors. Molecules. Available from: [Link]

  • Shah, J. J., & Mohanraj, K. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Semantic Scholar. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Available from: [Link]

  • Li, Y., et al. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research.
  • RACO. MW assisted synthesis of some heterocyclic compounds and their Mannich bases under solvent free conditions and their biological. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Exploration of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE in Antiviral Drug Development

Introduction: The Promise of Benzotriazole Scaffolds in Antiviral Research The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the myriad o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzotriazole Scaffolds in Antiviral Research

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the myriad of heterocyclic compounds explored, the benzotriazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent antiviral effects.[1][2][3] Benzotriazole derivatives, characterized by the fusion of a benzene and a triazole ring, are recognized for their ability to mimic natural purines and pyrimidines, potentially acting as false substrates for viral enzymes and interfering with viral replication.[4]

This document serves as a comprehensive guide for researchers and drug development professionals on the utilization of a specific derivative, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, in the discovery and development of new antiviral therapies. While direct antiviral data for this particular compound is not yet widespread in published literature, the protocols and methodologies outlined herein are based on established research on analogous benzotriazole derivatives and provide a robust framework for its investigation.[5][6][7]

The inclusion of the morpholine moiety is of particular interest, as this functional group is known to enhance the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This application note will guide you through the synthesis, characterization, and comprehensive antiviral evaluation of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Synthesis and Characterization of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

The synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE can be approached through established methods for the N-alkylation of benzotriazole.[8][9] A plausible and efficient synthetic route involves the reaction of benzotriazole with formaldehyde and morpholine, a variation of the Mannich reaction.

Proposed Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[10]

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by the dropwise addition of aqueous formaldehyde (37%, 1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to 50-60°C for several hours (e.g., 6-12 hours) to ensure complete reaction.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified. A common method is to pour the mixture into cold water to precipitate the product, which can then be collected by filtration.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The final product, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, should be characterized to confirm its identity and purity using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[11]

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Melting Point Analysis: As an indicator of purity.

In Vitro Antiviral Activity Evaluation

A critical step in the drug discovery pipeline is the robust in vitro evaluation of the synthesized compound's antiviral efficacy and its corresponding cytotoxicity. The following protocols are designed to provide a comprehensive initial assessment of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Cytotoxicity Assay

Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is not toxic to the host cells. This is crucial for differentiating true antiviral effects from non-specific cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa, MDCK, depending on the target virus) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve a range of final concentrations.

  • Treatment: After 24 hours, remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a cell-free control (medium only).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay

Several methods can be employed to quantify the antiviral activity of a compound. The choice of assay often depends on the virus and the host cell line.

Protocol: Plaque Reduction Assay

This assay is considered a gold standard for determining the inhibitory effect of a compound on viral replication.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Compound Treatment: After the incubation period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.

Table 1: Hypothetical Data for Antiviral Evaluation of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE against Coxsackievirus B5

Concentration (µM)Cell Viability (%)Plaque Number (average)Plaque Reduction (%)
0 (Virus Control)1001000
1988515
5955248
10922575
2588595
50800100
100550100

From this data, the CC₅₀ would be estimated to be greater than 100 µM, and the EC₅₀ would be approximately 5 µM. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, would be >20, indicating a promising therapeutic window.

Elucidating the Mechanism of Action

Understanding how an antiviral compound exerts its effect is crucial for its further development. The following assays can help to pinpoint the stage of the viral life cycle that is inhibited by (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Time-of-Addition Assay

This assay helps to determine whether the compound acts at an early, middle, or late stage of viral replication.

Protocol:

  • Cell Preparation: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) of the virus for 1 hour at 4°C to allow for attachment but not entry.

  • Temperature Shift and Compound Addition: After the binding step, wash the cells and shift the temperature to 37°C to initiate synchronized infection. Add (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE at its effective concentration at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • Virus Yield Measurement: At a late time point (e.g., 12-24 hours post-infection), harvest the supernatant and/or cell lysate and determine the viral titer using a plaque assay or a quantitative PCR (qPCR) based method.

  • Data Interpretation:

    • Inhibition at early time points suggests interference with entry or uncoating.

    • Inhibition at middle time points points to an effect on viral genome replication or protein synthesis.

    • Inhibition only at late time points may indicate an effect on virion assembly or release.

Virucidal Assay

This assay determines if the compound directly inactivates the virus particles.[12]

Protocol:

  • Compound-Virus Incubation: Incubate a known titer of the virus with a high, non-cytotoxic concentration of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE for a set period (e.g., 1-2 hours) at 37°C. A control incubation of the virus with medium alone should be run in parallel.

  • Dilution and Infection: After incubation, dilute the mixture to a concentration where the compound is no longer effective to prevent further antiviral action during the infection of cells. Infect susceptible host cells with the diluted virus-compound mixture.

  • Quantification of Infectious Virus: After a suitable incubation period, quantify the remaining infectious virus using a plaque assay.

  • Data Interpretation: A significant reduction in viral titer in the compound-treated sample compared to the control indicates direct virucidal activity.[12]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the general workflow for the evaluation of a novel antiviral candidate like (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Antiviral_Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE characterization Structural & Purity Analysis (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Assay (CC50 Determination) characterization->cytotoxicity antiviral Antiviral Activity Assay (EC50 Determination) cytotoxicity->antiviral si_calc Selectivity Index (SI) Calculation (CC50/EC50) antiviral->si_calc toa Time-of-Addition Assay si_calc->toa other_moa Further Mechanistic Studies toa->other_moa virucidal Virucidal Assay virucidal->other_moa

Caption: Workflow for the initial assessment of a novel antiviral compound.

Proposed Mechanism of Action Pathway

Based on studies of other benzotriazole derivatives, a potential mechanism of action for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE could involve the inhibition of early viral replication stages.[6]

Proposed_Mechanism_of_Action cluster_entry Viral Entry Virus Virus Particle Receptor Cellular Receptor Virus->Receptor Binds to HostCell Host Cell Attachment Attachment Receptor->Attachment Compound (4-MORPHOLINYLMETHYL) BENZOTRIAZOLE Compound->Attachment Inhibits Penetration Penetration/Uncoating Compound->Penetration Potentially Inhibits Attachment->Penetration Replication Viral Replication (Genome & Protein Synthesis) Penetration->Replication Assembly Virion Assembly & Release Replication->Assembly

Caption: Potential inhibition of early viral entry steps by the compound.

Conclusion and Future Directions

The benzotriazole scaffold holds significant promise for the development of novel antiviral agents. (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, with its synthetically accessible structure and the potential for favorable pharmacokinetic properties conferred by the morpholine ring, represents a compelling candidate for investigation. The protocols outlined in this application note provide a robust and scientifically sound framework for its synthesis, characterization, and comprehensive in vitro antiviral evaluation.

Successful identification of significant antiviral activity with a favorable selectivity index should be followed by more in-depth mechanism of action studies, structure-activity relationship (SAR) exploration through the synthesis of analogues, and eventual evaluation in in vivo models of viral infection. This systematic approach will be instrumental in determining the true potential of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as a lead compound in the ongoing fight against viral diseases.

References

  • Loddo, R., Novelli, F., Sparatore, A., Tasso, B., Tonelli, M., Boido, V., ... & La Colla, P. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 7024-7034. [Link]

  • Ibba, R., Piras, S., Carta, A., Corona, P., & Delogu, I. (2020). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 25(23), 5678. [Link]

  • Piras, S., Ibba, R., Sanna, J., Carta, A., & Corona, P. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 649413. [Link]

  • Corona, P., Ibba, R., Piras, S., Carta, A., & Delogu, I. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14(1). [Link]

  • Krajczyk, A., & Kulinska, K. (2021). In vitro methods for testing antiviral drugs. Postepy higieny i medycyny doswiadczalnej (Online), 75, 935-946. [Link]

  • Mahesh, A. R., Harish, K. R., & Shruthi, S. (2013). synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2135-2144. [Link]

  • Dandge, A. V. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences, 1(12), 948-957. [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved January 24, 2026, from [Link]

  • Ibba, R., Piras, S., Carta, A., Corona, P., & Delogu, I. (2020). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 25(23), 5678. [Link]

  • ResearchGate. (n.d.). General structures of our benzotriazole-based antiviral compounds. Retrieved January 24, 2026, from [Link]

  • Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. Retrieved January 24, 2026, from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 001-010. [Link]

  • Creative Diagnostics. (n.d.). In Vitro Antiviral Testing. Retrieved January 24, 2026, from [Link]

  • Corona, P., Ibba, R., Piras, S., Carta, A., & Delogu, I. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14. [Link]

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

  • Fung, K., & Sugiarto, G. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, e01073-23. [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. IISJ, 5(3). [Link]

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Application

Application Note &amp; Protocol: High-Throughput Screening of Benzotriazole Derivative Libraries for Kinase Inhibitor Discovery

Introduction: The Benzotriazole Scaffold in Kinase-Targeted Drug Discovery The benzotriazole ring system, a bicyclic structure consisting of a benzene ring fused to a 1,2,3-triazole, represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzotriazole Scaffold in Kinase-Targeted Drug Discovery

The benzotriazole ring system, a bicyclic structure consisting of a benzene ring fused to a 1,2,3-triazole, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiprotozoal, and anti-inflammatory effects.[1] Of particular significance is their utility as potent and selective modulators of protein kinases.[2][3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinases have become one of the most important classes of drug targets.[4]

High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large, chemically diverse libraries of small molecules against specific biological targets.[5][6] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign to identify novel kinase inhibitors from a benzotriazole derivative library. We will detail a robust workflow, from initial assay development and validation to primary screening, hit confirmation, and data analysis, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as our model system.

Section 1: Assay Development and Validation: The Foundation of a Successful Screen

Before commencing a large-scale screen, the development of a robust, reproducible, and miniaturized assay is paramount.[7] This phase ensures that the assay can reliably distinguish between active and inactive compounds.[8]

Assay Principle: TR-FRET for Kinase Activity

Time-Resolved FRET (TR-FRET) is a highly sensitive and homogeneous assay format well-suited for HTS. It relies on the transfer of energy between a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) and a suitable acceptor fluorophore (e.g., fluorescein or Alexa Fluor).[9] This energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm).[10]

In our model kinase assay, a biotinylated peptide substrate is used. The kinase enzyme transfers a phosphate group from ATP to the substrate. A Terbium-labeled anti-phospho-specific antibody (donor) is then added, which binds only to the phosphorylated substrate. Simultaneously, a Streptavidin-conjugated acceptor fluorophore is added, which binds to the biotin tag on the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. A benzotriazole derivative that inhibits the kinase will prevent substrate phosphorylation, disrupting the donor-acceptor pairing and leading to a low TR-FRET signal.

Miniaturization and Reagent Optimization

Transitioning the assay from a 96-well to a 384- or 1536-well plate format is crucial for the cost-effective screening of large libraries.[11] This requires careful optimization of reagent concentrations to maintain a robust signal window while conserving precious materials.

Table 1: Example Reagent Concentrations for a 384-Well TR-FRET Kinase Assay

ReagentFinal ConcentrationPurpose
Kinase (e.g., Abl1)1-5 nMCatalyzes phosphorylation
Biotinylated Peptide Substrate100-500 nMSubstrate for the kinase
ATP10-50 µM (at Km)Phosphate donor
Tb-anti-phospho Antibody1-2 nMDonor fluorophore, binds product
SA-Acceptor Fluorophore10-20 nMAcceptor, binds substrate
MgCl₂5-10 mMEssential cofactor for kinase
DTT1-2 mMReducing agent to maintain enzyme stability
Brij-350.01% (v/v)Non-ionic detergent to prevent aggregation
DMSO≤ 0.5% (v/v)Vehicle for compound delivery

Causality: The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. The final DMSO concentration must be kept low (typically below 1%) to avoid deleterious effects on enzyme activity or protein stability.[11]

Assay Quality Control: Z'-Factor Determination

The Z'-factor is the industry-standard statistical parameter for quantifying the quality of an HTS assay.[12][13] It measures the separation between the signals of the positive and negative controls relative to their variability.[8][14]

Formula for Z'-Factor: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (maximum inhibition)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (no inhibition, DMSO only)

  • σ_n = standard deviation of the negative control

A Z'-factor is calculated by running multiple replicates (typically 32-64 wells) of both positive and negative controls on a single plate.

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay QualityInterpretation for HTS
> 0.5ExcellentThe assay is robust and highly suitable for HTS.[14][15]
0 to 0.5MarginalThe assay may be acceptable but is sensitive to small errors.[15]
< 0UnacceptableThe signal window is too small or variability is too high for reliable screening.[14][15]

Trustworthiness: An assay must consistently achieve a Z'-factor ≥ 0.5 before proceeding to the full-deck screen. This step is a critical self-validating checkpoint that prevents the waste of resources on an unreliable assay.

Section 2: The High-Throughput Screening Protocol

This section outlines the step-by-step protocol for a primary HTS campaign using the validated TR-FRET kinase assay. Automation, including liquid handlers and robotic plate movers, is essential for efficiency and reproducibility.[5]

Workflow Overview

The HTS process follows a logical sequence of steps designed to identify, confirm, and characterize active compounds from the benzotriazole library.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation AssayDev Assay Development & Z' Validation PrimaryScreen Single-Concentration Screen (e.g., 10 µM) AssayDev->PrimaryScreen LibPrep Library Preparation (Benzotriazoles) LibPrep->PrimaryScreen DataAnalysis Primary Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitReconfirm Hit Re-confirmation (Fresh Compound) DataAnalysis->HitReconfirm Primary Hits DoseResponse Dose-Response (IC50 Determination) HitReconfirm->DoseResponse Orthogonal Orthogonal Assay (Confirms Mechanism) DoseResponse->Orthogonal CounterScreen Counter-Screen (Rule out PAINS/Artifacts) Orthogonal->CounterScreen Lead Lead Compounds CounterScreen->Lead

Caption: The HTS cascade from assay development to validated lead compounds.

Detailed Protocol for Primary Screening (384-Well Format)

This protocol assumes the use of automated liquid handling systems for all dispensing steps.

  • Compound Plating:

    • Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of each benzotriazole derivative from the library stock plate (typically 10 mM in 100% DMSO) to the corresponding wells of a 384-well, low-volume assay plate.

    • Dispense 50 nL of 100% DMSO into control columns (columns 23 & 24 for negative control) and a known potent inhibitor (e.g., Staurosporine) into control columns (columns 1 & 2 for positive control).

  • Enzyme/Substrate Addition:

    • Prepare a 2X Enzyme/Substrate Mix in appropriate assay buffer.

    • Using a multi-channel dispenser, add 5 µL of the 2X Enzyme/Substrate Mix to all wells of the assay plate.

    • Causality: This pre-incubation step (enzyme + inhibitor) allows the compound to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP Mix in assay buffer.

    • Add 5 µL of the 2X ATP Mix to all wells to start the reaction. The total volume is now 10 µL, and the final compound concentration is 10 µM with 0.5% DMSO.

    • Seal the plate and incubate for 60 minutes at room temperature (incubation time should be optimized during assay development to ensure the reaction is in the linear range).

  • Detection:

    • Prepare a Detection Mix containing the Tb-labeled antibody and the SA-acceptor fluorophore in detection buffer.

    • Add 10 µL of the Detection Mix to all wells to stop the kinase reaction and initiate the detection signal.

    • Seal the plate, protect from light, and incubate for 60-120 minutes at room temperature to allow the detection reagents to reach binding equilibrium.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled microplate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission: Read at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths with a time delay of 100 µs.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Section 3: Hit Confirmation and Validation

A "hit" from the primary screen is merely a starting point. A rigorous validation process is essential to eliminate false positives and confirm true activity.[7][16]

Hit Selection and Re-testing

Primary hits are typically selected based on a statistical cutoff, such as compounds that show inhibition greater than 3 standard deviations from the mean of the sample population.[17] These selected hits must be re-tested from freshly prepared or sourced solid compound to confirm activity and rule out issues related to compound storage or degradation.[16][18]

Dose-Response Curves and IC50 Determination

Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point, 3-fold serial dilution) to determine their potency. The resulting dose-response curve is fitted with a four-parameter logistic equation to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[19][20]

Table 3: Example Dose-Response Data for a Benzotriazole Hit

Concentration (µM)% Inhibition
30.098.2
10.095.1
3.3388.4
1.1175.6
0.3751.2
0.1224.3
0.048.9
0.012.1
Calculated IC50 0.35 µM

Data Interpretation: A well-behaved inhibitor will produce a sigmoidal curve with clear upper and lower plateaus.[19] The pIC50 (-log(IC50)) is often reported to allow for easier comparison of potencies.[19]

Orthogonal and Counter-Screening
  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology, hits should be validated using an orthogonal assay that has a different detection method.[18][21] For a TR-FRET kinase assay, a good orthogonal assay would be a luminescence-based method like ADP-Glo, which measures the amount of ADP produced.[22] A compound that is a true inhibitor should be active in both assays.

  • Counter-Screening for PAINS: Benzotriazoles, like many chemical scaffolds, can sometimes act as Pan-Assay Interference Compounds (PAINS).[23] PAINS are compounds that appear as hits in many different HTS assays through non-specific mechanisms, such as aggregation, redox activity, or interference with the assay signal, rather than specific binding to the target.[24][25] A common counter-screen is to run the assay in the presence of a high concentration of a non-ionic detergent (e.g., 0.1% Triton X-100). Aggregation-based inhibitors are often disrupted by the detergent, leading to a loss of activity.

Assay_Principle cluster_active High Kinase Activity (No Inhibition) cluster_inhibited Low Kinase Activity (Inhibition) Kinase Kinase + ATP Substrate_B Biotin Peptide Substrate Kinase->Substrate_B Phosphorylation Prod_P_B Biotin P-Substrate Donor_Ab { Tb | anti-P Ab} Prod_P_B:f1->Donor_Ab:f1 Binds P-group Acceptor_SA { Acceptor | Streptavidin} Prod_P_B:f0->Acceptor_SA:f1 Binds Biotin Donor_Ab:f0->Acceptor_SA:f0 FRET Signal Inhibitor Benzotriazole Inhibitor Kinase_I Kinase + ATP Inhibitor->Kinase_I Inhibition Substrate_B_I Biotin Peptide Substrate Kinase_I->Substrate_B_I Reaction Blocked Acceptor_SA_I { Acceptor | Streptavidin} Substrate_B_I:f0->Acceptor_SA_I:f1 Donor_Ab_I { Tb | anti-P Ab}

Caption: Principle of the TR-FRET kinase inhibition assay.

Conclusion

This application note provides a robust and comprehensive framework for the high-throughput screening of benzotriazole derivative libraries to identify novel kinase inhibitors. By emphasizing rigorous assay development, incorporating stringent quality control measures like the Z'-factor, and executing a multi-step hit validation cascade including orthogonal and counter-screens, researchers can significantly increase the probability of discovering high-quality, tractable lead compounds. This structured approach ensures scientific integrity and provides a clear path from a large chemical library to a small set of validated hits ready for lead optimization.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Z-factor. Wikipedia. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2018). Molecules. [Link]

  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2019). Journal of Medicinal Chemistry. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). Journal of Medicinal Chemistry. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]

  • TR-FRET Assay Principle. Poly-Dtech. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

  • Z-factor. Grokipedia. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Drug Discovery World. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]

  • Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. (2016). SLAS Discovery. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Bioinformatics. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Pan Assay Interference Compounds. (2022). YouTube. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Mannich Reaction for N-Substituted Benzotriazole Synthesis

Welcome to the technical support resource for synthesizing N-substituted benzotriazoles via the Mannich reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for synthesizing N-substituted benzotriazoles via the Mannich reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this versatile reaction.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My reaction yield is unexpectedly low or I'm getting no product at all. What are the primary causes and how can I fix this?

Low or no yield in this Mannich reaction is a common issue that typically points to one of three areas: the stability of the electrophile, the nucleophilicity of the benzotriazole, or suboptimal reaction conditions.

Causality Analysis & Solutions:

  • Inefficient Iminium Ion Formation: The reaction hinges on the formation of a reactive electrophile, the Eschenmoser salt precursor (an iminium ion), from the amine and formaldehyde.[1] This process is highly pH-dependent.

    • Troubleshooting: If the medium is too basic, the amine is not protonated and the equilibrium may not favor iminium ion formation. If it's too acidic, the amine is fully protonated and cannot act as a nucleophile to attack formaldehyde. A small amount of acid (like acetic acid) is often used to catalyze the reaction. Consider performing a pH screen on a small scale to find the optimal range for your specific substrates.

  • Poor Nucleophilicity of the Benzotriazole: Benzotriazole is an acidic heterocycle. Its nucleophilicity can be significantly reduced by electron-withdrawing groups (EWGs) on the benzene ring, making the N-H proton more acidic and the nitrogen lone pair less available for attack.[2]

    • Troubleshooting: For benzotriazoles bearing potent EWGs (e.g., -NO₂, -CF₃), more forcing conditions may be required. This can include higher temperatures or switching to a more polar, aprotic solvent like DMF or DMSO which can help stabilize charged intermediates.[3] However, be mindful of potential decomposition at elevated temperatures.[2]

  • Steric Hindrance: Significant steric bulk on the secondary amine or the benzotriazole substrate can impede the reaction. The product formation is influenced by the degree of steric hindrance in the amine.[4]

    • Troubleshooting: If you suspect steric hindrance is the issue, increasing the reaction time and/or temperature may help overcome the activation energy barrier. If this fails, a less sterically hindered amine may be necessary.

  • Reagent Quality: Formaldehyde is prone to polymerization to form paraformaldehyde. While paraformaldehyde can be used, it requires heating to depolymerize. An aqueous solution of formaldehyde is often most effective.

    • Troubleshooting: Use a fresh bottle of formaldehyde or titrate your existing solution to confirm its concentration. If using paraformaldehyde, ensure the reaction is heated sufficiently to generate monomeric formaldehyde.

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these byproducts and how can I achieve a cleaner reaction?

The formation of multiple products is a classic challenge, often stemming from the unique electronics of the benzotriazole ring and the reactivity of the Mannich reagents.

Causality Analysis & Solutions:

  • Formation of N1 and N2 Isomers: N-substituted benzotriazoles can exist as two distinct isomers: the 1-substituted and 2-substituted products. While the 1-substituted isomer is often the thermodynamically favored product, mixtures are common.[4][5]

    • Troubleshooting: The ratio of N1 to N2 isomers can be influenced by the solvent and reaction temperature. Nonpolar solvents may favor the formation of one isomer over the other. Careful characterization using ¹H and ¹³C NMR is essential to identify the isomers.[4] Purification via column chromatography is typically required to separate them.

  • Bis-Benzotriazole Adducts: If the stoichiometry is not carefully controlled, a second molecule of benzotriazole can react with the initial Mannich base, or a bis-adduct can form from the amine. The product formed depends heavily on the molar ratio of the substrates.[4]

    • Troubleshooting: To minimize this, use the amine as the limiting reagent or maintain a slight excess of the amine and formaldehyde relative to the benzotriazole. Adding the benzotriazole solution slowly to the pre-formed iminium ion can also favor the desired 1:1:1 adduct.

  • Self-Condensation of Aldehyde: This is less common when using formaldehyde but can be a significant issue with other enolizable aldehydes.[2]

    • Troubleshooting: This problem is best avoided by using formaldehyde. If another aldehyde is required, consider pre-forming the iminium salt at a low temperature before adding the benzotriazole to the reaction mixture.

Troubleshooting Workflow: Diagnosing Low Yield

Here is a logical workflow to diagnose the root cause of low product yield.

G start Low or No Yield Observed check_reagents Verify Reagent Quality (Fresh Formaldehyde, Pure Amine) start->check_reagents check_reagents->start Reagents Degraded check_iminium Optimize Iminium Formation (Adjust pH with Acetic Acid) check_reagents->check_iminium Reagents OK check_iminium->start pH Suboptimal check_conditions Modify Reaction Conditions (Screen Solvents, Increase Temp.) check_iminium->check_conditions pH Optimized check_conditions->start Conditions Inadequate check_nucleophile Assess Benzotriazole Reactivity (Consider EWGs) check_conditions->check_nucleophile Conditions Screened success Yield Improved check_nucleophile->success Forcing Conditions Work fail Yield Still Low (Re-evaluate Substrate Scope) check_nucleophile->fail Substrate Unreactive

Caption: A decision tree for troubleshooting low yield in the Mannich reaction.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the Mannich reaction with benzotriazole?

The Mannich reaction is a three-component condensation that proceeds in two main stages.[1]

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of formaldehyde. Subsequent protonation and dehydration lead to the formation of a highly electrophilic N,N-disubstituted iminium ion (CH₂=NR₂⁺). This step is often catalyzed by acid.

  • Nucleophilic Attack: The benzotriazole, acting as a nucleophile, attacks the iminium ion. The N-H proton on the benzotriazole is acidic, and typically the lone pair on one of the ring nitrogens initiates the attack. Following the attack, a proton transfer neutralizes the product, yielding the final N-substituted Mannich base.

Mannich Reaction Mechanism

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack Amine R₂NH (Amine) Iminium [CH₂=NR₂]⁺ Iminium Ion Amine->Iminium + H⁺, - H₂O Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Product Benzotriazole-CH₂NR₂ (Mannich Base) Iminium->Product Nucleophilic Attack Benzotriazole Benzotriazole-H Benzotriazole->Product

Caption: The two-stage mechanism of the Mannich reaction.

Q: How do I choose the optimal solvent for my reaction?

Solvent choice is critical and depends on substrate solubility and the desired reaction rate. There is no single "best" solvent, and screening is often necessary.[2]

SolventTypeBoiling Point (°C)Key Considerations
Ethanol/Methanol Polar Protic78 / 65Good for dissolving reagents, can stabilize intermediates. Often used at reflux.
Dioxane Polar Aprotic101A good alternative when protic solvents are not ideal; often requires higher temperatures.[2]
Toluene Nonpolar111Useful for high-temperature reactions; may influence isomer selectivity.
Water Polar Protic100A green solvent option, particularly effective when starting with aqueous formaldehyde and amine hydrochlorides.
Solvent-Free N/AN/ACan be effective under thermal or microwave conditions, potentially increasing reaction rates and simplifying work-up.[5]
Q: How do I properly characterize the N1 vs. N2 isomers of the Mannich base product?

Distinguishing between the N1 and N2 isomers is crucial and is definitively achieved through spectroscopic methods, primarily NMR.

  • ¹H NMR: The symmetry of the molecule changes significantly. The N1-substituted isomer is asymmetric, typically showing four distinct aromatic proton signals. The N2-substituted isomer is symmetric, resulting in only two signals for the aromatic protons (an AA'BB' system).

  • ¹³C NMR: Similar to proton NMR, the N1 isomer will show six unique aromatic carbon signals, while the N2 isomer will show only three due to symmetry.

  • Mass Spectrometry (MS): While MS will confirm the mass of the product, it generally cannot distinguish between the isomers. However, it is essential for confirming the formation of the desired 1:1:1 adduct and identifying potential byproducts.[6][7]

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups but is less effective than NMR for definitive isomer assignment.[7]

Experimental Protocols

General Protocol for the Synthesis of N-(Dialkylaminomethyl)benzotriazole

This protocol is a representative example and should be adapted based on the specific reactivity of the substrates used.[6]

Materials:

  • Benzotriazole (1.0 eq)

  • Secondary Amine (e.g., diethylamine) (1.1 eq)

  • Aqueous Formaldehyde (37% w/w) (1.2 eq)

  • Methanol or Ethanol (as solvent)

  • Ethyl acetate and Hexane (for chromatography)

  • Silica Gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzotriazole (1.0 eq) and the secondary amine (1.1 eq) in methanol (approx. 0.5 M concentration relative to benzotriazole).

  • Addition of Formaldehyde: To the stirring solution, add aqueous formaldehyde (1.2 eq) dropwise at room temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzotriazole starting material is consumed. A typical mobile phase for TLC is 30-50% ethyl acetate in hexane.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude residue is often an oil or solid. Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired Mannich base.[6]

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

References

  • The Chemistry of Benzotriazole Derivatives. (2016). National Academic Digital Library of Ethiopia. [Link]

  • Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. (2024). MDPI. [Link]

  • Application of the Mannich reaction in the structural modification of natural products. (2023). National Institutes of Health (NIH). [Link]

  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (2022). National Institutes of Health (NIH). [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Katritzky, A. R., et al. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 362-368. [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. [Link]

  • Synthesis and Application of a Benzotriazole Mannich Base as Effective Corrosion Inhibitor for N80 Steel in High Concentrate. (2016). International Conference on Material, Mechanical and Manufacturing Engineering. [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

Welcome to the technical support center for the synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific Mannich reaction. As Senior Application Scientists, our goal is to empower you with the knowledge to not only successfully synthesize your target compound but also to understand the underlying chemical principles for effective optimization and problem-solving.

Introduction to the Synthesis

The synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is a classic example of the Mannich reaction, a three-component condensation involving benzotriazole, formaldehyde, and the secondary amine, morpholine. This reaction is widely used in medicinal chemistry to introduce the benzotriazole moiety, a versatile pharmacophore, into various molecular scaffolds.[1] The reaction proceeds via the formation of an Eschenmoser-like salt intermediate from morpholine and formaldehyde, which is then attacked by the nucleophilic benzotriazole.

A critical aspect of this synthesis is the regioselectivity of the alkylation on the benzotriazole ring. Benzotriazole has two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products. Generally, the N1-substituted isomer is the thermodynamically more stable and often the major product, while the N2-isomer is the kinetic product.[2] The reaction conditions, particularly stoichiometry and temperature, can influence the ratio of these isomers.

This guide will provide a robust experimental protocol and address common challenges to help you achieve a high yield of the desired N1-isomer, 1-(morpholin-4-ylmethyl)-1H-benzo[d][1][2][3]triazole.

Experimental Protocol: Synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

This protocol is designed as a starting point for optimization. Careful control of stoichiometry is crucial to avoid the formation of undesired side products.[2][3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
Benzotriazole119.1211.91 g1001.0
Formaldehyde (37% in H₂O)30.038.1 mL~100~1.0
Morpholine87.128.71 mL1001.0
Ethanol (95%)-150 mL--
Activated Charcoal-~1-2 g--
Deionized Water-As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.91 g (100 mmol) of benzotriazole in 100 mL of 95% ethanol. Stir the mixture until the benzotriazole is completely dissolved. Gentle warming may be applied if necessary.

  • Addition of Reagents: To the stirred solution, add 8.71 mL (100 mmol) of morpholine, followed by the dropwise addition of 8.1 mL (~100 mmol) of 37% aqueous formaldehyde solution over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

  • Precipitation: To the concentrated solution, add 100 mL of cold deionized water with vigorous stirring. The product should precipitate as a white or off-white solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL of cold deionized water to remove any unreacted starting materials and salts.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (95%). If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-20 minutes.

  • Hot Filtration: While still hot, filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C.

Characterization
  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Extend the reflux time and monitor by TLC until the starting material is consumed.- Ensure the reaction temperature is maintained at reflux.
Incorrect stoichiometry.- Accurately measure all reagents. An excess of formaldehyde or morpholine can lead to side reactions.[2][3]
Loss of product during work-up.- Ensure the precipitation with water is done at a low temperature with vigorous stirring.- Avoid using an excessive amount of solvent for recrystallization.
Formation of an Oily Product Impurities are present.- Wash the crude product thoroughly with cold water before recrystallization.- Perform a second recrystallization if necessary.
Product is not fully precipitating.- Ensure the water used for precipitation is cold.- Scratch the inside of the flask with a glass rod to induce crystallization.
Product is Colored (Yellow/Brown) Presence of colored impurities.- Use activated charcoal during recrystallization to decolorize the solution. Ensure the charcoal is thoroughly removed by hot filtration.
Decomposition of starting materials or product.- Avoid excessively high temperatures during the reaction and drying.
Presence of N2-Isomer Kinetic control of the reaction.- While the N1-isomer is generally favored, the N2-isomer can form.[2] Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) may be necessary to separate the isomers.
Multiple Spots on TLC Incomplete reaction.- Continue the reaction until the starting material spot disappears.
Formation of side products.- Check the stoichiometry carefully. An excess of formaldehyde can lead to the formation of bis-substituted products.[2][3]
Decomposition.- Analyze the reaction mixture by LC-MS to identify the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Mannich reaction for synthesizing (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE?

A1:

  • Benzotriazole: Acts as the nucleophile, providing the acidic proton on the triazole ring that is replaced by the aminomethyl group.

  • Formaldehyde: Provides the methylene bridge (-CH₂-) that links the benzotriazole and morpholine moieties.

  • Morpholine: A secondary amine that reacts with formaldehyde to form the electrophilic iminium ion (Eschenmoser-like salt), which is then attacked by benzotriazole.

Q2: Why is stoichiometry so critical in this reaction?

A2: The stoichiometry of the reactants directly influences the product distribution. An equimolar ratio of benzotriazole, formaldehyde, and morpholine (1:1:1) favors the formation of the desired monosubstituted product. Using different ratios can lead to the formation of other adducts, such as a 2:2:1 adduct where two molecules of benzotriazole and two molecules of formaldehyde react with one molecule of a primary amine.[2][3] While morpholine is a secondary amine, deviations from the 1:1:1 ratio can still promote unwanted side reactions.

Q3: How can I differentiate between the N1 and N2 isomers of the product?

A3: The N1 and N2 isomers can be distinguished using spectroscopic methods, primarily ¹H and ¹³C NMR. The chemical shifts of the protons and carbons on the benzotriazole ring will be different for the two isomers due to the different electronic environments. The N1-isomer is typically the major product due to its higher thermodynamic stability.[2]

Q4: What is the best solvent for this reaction?

A4: Ethanol is a commonly used solvent for this type of Mannich reaction as it effectively dissolves the reactants and allows for a convenient reflux temperature. Other protic solvents like methanol or isopropanol could also be used, but may require optimization of the reaction time and temperature.

Q5: My final product is an oil and won't solidify. What should I do?

A5: Oiling out is a common problem in crystallization and can be caused by impurities or too rapid cooling. Try the following:

  • Ensure your crude product is as pure as possible before recrystallization by thoroughly washing it.

  • Redissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly. Seeding with a small crystal of the pure product can help induce crystallization.

  • If it still oils out, you may need to purify the crude product by column chromatography before attempting recrystallization.

Q6: Can I use paraformaldehyde instead of aqueous formaldehyde?

A6: Yes, paraformaldehyde can be used as a source of formaldehyde. You will need to calculate the equivalent molar amount. Paraformaldehyde needs to be depolymerized to formaldehyde in situ, which can be achieved by heating in the reaction mixture. This can sometimes be advantageous as it avoids the addition of water to the reaction.

Visualizing the Synthesis

Reaction Mechanism

The reaction proceeds through the formation of a morpholin-4-yl-methanol intermediate, which then dehydrates to form the electrophilic N-acyliminium ion. This is followed by a nucleophilic attack from the N1 position of benzotriazole.

Mannich_Reaction benzotriazole Benzotriazole product (4-MORPHOLINYLMETHYL) BENZOTRIAZOLE benzotriazole->product - H⁺ formaldehyde Formaldehyde iminium N-Acyliminium Ion formaldehyde->iminium + H₂O morpholine Morpholine morpholine->iminium + H₂O iminium->product - H⁺

Caption: The Mannich reaction pathway for the synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

Experimental Workflow

A streamlined overview of the synthesis and purification process.

Workflow start Start reactants Mix Benzotriazole, Formaldehyde, & Morpholine in Ethanol start->reactants reflux Reflux for 4-6 hours reactants->reflux concentrate Concentrate Reaction Mixture reflux->concentrate precipitate Precipitate with Cold Water concentrate->precipitate filter_crude Filter and Wash Crude Product precipitate->filter_crude dry_crude Dry Crude Product filter_crude->dry_crude recrystallize Recrystallize from Hot Ethanol (with Charcoal if needed) dry_crude->recrystallize filter_pure Filter and Wash Pure Crystals recrystallize->filter_pure dry_pure Dry Pure Product filter_pure->dry_pure characterize Characterize (MP, NMR, IR) dry_pure->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree

A logical guide to diagnosing and solving common issues during the synthesis.

Troubleshooting cluster_tlc TLC Analysis cluster_solutions Solutions start Low Yield or No Product? check_tlc Check TLC of Reaction Mixture start->check_tlc starting_material Starting Material Present? check_tlc->starting_material multiple_spots Multiple Unidentified Spots? check_tlc->multiple_spots starting_material->multiple_spots No extend_reflux Extend Reflux Time and Re-check TLC starting_material->extend_reflux Yes check_stoich Verify Stoichiometry of Reagents multiple_spots->check_stoich Yes purify_column Purify by Column Chromatography check_stoich->purify_column

Caption: A decision tree to troubleshoot common problems encountered during the synthesis.

References

  • Avhad, T. B., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. Available at: [Link]

  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1349-1354. Available at: [Link]

  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 541-547. Available at: [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(1). Available at: [Link]

  • Katritzky, A. R., et al. (2013). The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. Retrieved January 9, 2026, from [Link]

  • Pérez-Torralba, M., et al. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the... ResearchGate. Available at: [Link]

  • IJARILE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research, Ideas and Innovations in Technology, 10(2). Available at: [Link]

  • Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved January 9, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Morpholinylmethyl)-1H-benzotriazole. Retrieved January 9, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 9, 2026, from [Link]

  • Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. The Royal Society of Chemistry. Available at: [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

  • Zhang, Y., et al. (2016). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Journal of Chemical & Engineering Data, 61(4), 1534-1540. Available at: [Link]

  • CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Retrieved January 9, 2026, from [Link]

  • PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. National Center for Biotechnology Information. Available at: [Link]

  • Roman, G., et al. (2013). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia, 61(1), 157-166. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (4-Morpholinylmethyl)benzotriazole

Welcome to the dedicated technical support guide for the purification of crude (4-morpholinylmethyl)benzotriazole. This resource is designed for researchers and chemists encountering challenges in obtaining high-purity m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude (4-morpholinylmethyl)benzotriazole. This resource is designed for researchers and chemists encountering challenges in obtaining high-purity material post-synthesis. We will delve into the mechanistic principles behind common purification techniques and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (4-morpholinylmethyl)benzotriazole?

A1: Typically, the crude product is contaminated with unreacted starting materials such as benzotriazole, formaldehyde (or its polymer paraformaldehyde), and morpholine. Side-products from polymerization or undesired side reactions can also be present. The nature and amount of these impurities will largely depend on the specific synthetic route employed.

Q2: What is the best single purification method for this compound?

A2: For most applications, recrystallization is the most effective and scalable method for purifying (4-morpholinylmethyl)benzotriazole, particularly for removing unreacted starting materials and minor side-products. However, for very impure samples or to isolate specific isomers, column chromatography may be necessary.

Q3: My recrystallization attempt resulted in oiling out instead of crystal formation. What went wrong?

A3: "Oiling out" typically occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This can be due to an inappropriate solvent system, the presence of impurities that depress the melting point, or cooling the solution too rapidly. Refer to the Troubleshooting Guide: Recrystallization below for specific solutions.

Q4: Can I use an acid-base extraction to purify (4-morpholinylmethyl)benzotriazole?

A4: Yes, an acid-base extraction can be an effective preliminary purification step. The morpholine nitrogen is basic and can be protonated with a dilute acid (e.g., 1M HCl) to move the desired product into the aqueous phase. Neutral and acidic impurities will remain in the organic phase. Subsequently, neutralizing the aqueous phase with a base (e.g., NaHCO₃ or NaOH) will precipitate the purified product. However, this method may not remove basic impurities.

Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Core Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain in the solution (mother liquor).

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing (4-morpholinylmethyl)benzotriazole and similar compounds include ethanol, isopropanol, ethyl acetate, or mixtures with water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle). Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out 1. Solvent is too nonpolar. 2. Cooling is too rapid. 3. High impurity load depressing the melting point.1. Add a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution). 2. Allow the solution to cool more slowly. Insulate the flask. 3. Perform a preliminary purification step like an acid-base wash.
No Crystal Formation 1. Too much solvent was used. 2. The solution is not saturated.1. Boil off some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Use a pre-heated funnel and flask for hot filtration. Minimize the amount of solvent used.
Guide 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Core Principle: A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. Due to differences in polarity, compounds in the mixture travel down the column at different rates when an appropriate solvent (mobile phase) is passed through, allowing for their separation.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude (4-morpholinylmethyl)benzotriazole in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column. Start with a nonpolar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the sample. 3. Column was packed improperly (channeling).1. Optimize the solvent system using TLC first. 2. Use a larger column or a smaller amount of sample. 3. Repack the column carefully, ensuring a uniform bed.
Compound Stuck on Column 1. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase. A small amount of a very polar solvent like methanol may be needed.
Cracked Column Bed 1. The silica gel bed ran dry.1. Always keep the top of the silica gel covered with the mobile phase.

Visualizing Purification Workflows

A well-planned purification strategy is crucial for achieving high purity efficiently. The choice of technique will depend on the scale of the reaction and the nature of the impurities.

Purification_Workflow Crude Crude (4-Morpholinylmethyl)benzotriazole AcidBase Acid-Base Extraction Crude->AcidBase  Initial Cleanup Recrystallization Recrystallization Crude->Recrystallization  Primary Method ColumnChrom Column Chromatography Crude->ColumnChrom  For Difficult Separations AcidBase->Recrystallization  Further Purification Waste Impurities (Waste) AcidBase->Waste  In Organic/Neutral Layers PureProduct Pure Product Recrystallization->PureProduct Recrystallization->Waste  In Mother Liquor ColumnChrom->PureProduct ColumnChrom->Waste  Separated Fractions

Caption: A decision-making workflow for the purification of (4-morpholinylmethyl)benzotriazole.

References

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Column Chromatography. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Acid-Base Extraction. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

Optimization

Technical Support Center: Synthesis of (4-Morpholinylmethyl)benzotriazole

Welcome to the technical support center for the synthesis of (4-morpholinylmethyl)benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-morpholinylmethyl)benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As experts in synthetic organic chemistry, we understand the nuances of the Mannich reaction involving benzotriazole and have compiled this resource based on established literature and extensive laboratory experience.

Introduction to the Synthesis

The synthesis of (4-morpholinylmethyl)benzotriazole is a classic example of a Mannich reaction, a three-component condensation involving benzotriazole, formaldehyde, and a secondary amine, morpholine. This reaction is a cornerstone in heterocyclic chemistry for the aminomethylation of acidic NH compounds. The versatility of benzotriazole as a synthetic auxiliary has been extensively explored, with Professor Alan R. Katritzky's group at the forefront of this research. Their work provides a solid foundation for understanding and troubleshooting this synthesis.[1][2]

The primary product, 1-(4-morpholinylmethyl)-1H-benzotriazole, is the kinetically favored N1 isomer. However, the formation of the thermodynamically more stable N2 isomer can occur, and the ratio of these isomers can be influenced by reaction conditions. Furthermore, side products arising from different stoichiometric ratios of the reactants can complicate the purification process and reduce the yield of the desired product.

This guide will walk you through potential issues you may encounter during the synthesis and provide actionable solutions to improve your outcomes.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor Quality of Reagents: The purity of starting materials is crucial. Old or improperly stored formaldehyde (which can polymerize to paraformaldehyde) or morpholine (which can absorb water and carbon dioxide from the air) can lead to a sluggish or failed reaction. Benzotriazole should be a clean, crystalline solid.

  • Incorrect Stoichiometry: The molar ratio of the reactants significantly impacts the product distribution. An excess of formaldehyde and morpholine can lead to the formation of bis(benzotriazolylmethyl)amine derivatives.[1]

  • Inappropriate Reaction Temperature: While the Mannich reaction is often exothermic, insufficient heating may lead to a slow reaction rate, while excessive heat can promote the formation of side products and decomposition.

  • Suboptimal Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate.

Solutions:

  • Reagent Quality Check:

    • Use freshly opened or purified reagents.

    • Consider using paraformaldehyde as a source of formaldehyde, which can be depolymerized in situ.

    • Ensure morpholine is dry and free of dissolved carbon dioxide.

  • Optimize Stoichiometry:

    • A 1:1:1 molar ratio of benzotriazole, formaldehyde, and morpholine is the theoretical ideal for the desired product.

    • Start with a slight excess (1.1 equivalents) of formaldehyde and morpholine to ensure complete conversion of the benzotriazole.

  • Temperature Control:

    • Initiate the reaction at room temperature to control the initial exotherm.

    • Gently heat the reaction mixture to 40-60 °C to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Selection:

    • Ethanol or tetrahydrofuran (THF) are commonly used solvents for this type of Mannich reaction.

    • For a greener approach, carrying out the reaction in water is also a viable option, as described in some benzotriazole Mannich reactions.[1]

Problem 2: Formation of a Mixture of Products (Isomers and Side Products)

Possible Causes:

  • Isomer Formation: Benzotriazole has two reactive nitrogen atoms (N1 and N2), leading to the potential formation of both 1-(4-morpholinylmethyl)-1H-benzotriazole and 2-(4-morpholinylmethyl)-2H-benzotriazole. The N1 isomer is generally the major product.

  • Formation of Bis-adducts: As mentioned, incorrect stoichiometry can lead to the formation of N,N-bis(benzotriazolylmethyl)morpholinium salts or other undesired adducts.

Solutions:

  • Controlling Isomer Ratio:

    • The N1 isomer is the kinetic product and is favored under milder conditions. Running the reaction at or below room temperature initially can help maximize its formation.

    • In many cases, the N1 isomer is the sole product isolated after crystallization due to its lower solubility and higher stability in the crystalline form.

  • Minimizing Side Products:

    • Careful control of stoichiometry is the most effective way to prevent the formation of bis-adducts.

    • Slow, dropwise addition of formaldehyde to a mixture of benzotriazole and morpholine can help maintain a low concentration of the reactive iminium ion intermediate, disfavoring further reactions.

  • Purification Strategies:

    • Crystallization: The N1 isomer is often a crystalline solid and can be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

    • Column Chromatography: If a mixture of isomers is obtained, they can often be separated by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The N1 and N2 isomers will have different polarities and thus different retention factors (Rf) on TLC.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product is an Oil: The crude product may sometimes be obtained as a viscous oil, making it difficult to handle and purify by crystallization.

  • Contamination with Starting Materials: Incomplete reaction will result in the presence of unreacted benzotriazole and morpholine in the crude product.

  • Formation of Water-Soluble Byproducts: The reaction produces water as a byproduct, and some intermediates or side products may be water-soluble, complicating the work-up.

Solutions:

  • Inducing Crystallization:

    • If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • Seeding the oil with a small crystal of pure product (if available) can also initiate crystallization.

    • Trituration with a non-polar solvent like hexanes or diethyl ether can sometimes solidify the product.

  • Effective Work-up:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water to remove any unreacted formaldehyde and water-soluble byproducts.

    • A wash with a dilute aqueous acid (e.g., 1M HCl) will remove unreacted morpholine.

    • A wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) will remove unreacted benzotriazole.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.

Diagrams and Workflows

Reaction Mechanism

Mannich_Reaction Morpholine Morpholine Iminium Eschenmoser's Salt (Iminium Ion Intermediate) Morpholine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium + H₂O Product_N1 1-(4-Morpholinylmethyl) -1H-benzotriazole (N1-isomer) Iminium->Product_N1 + Benzotriazole anion Product_N2 2-(4-Morpholinylmethyl) -2H-benzotriazole (N2-isomer) Iminium->Product_N2 + Benzotriazole anion Benzotriazole Benzotriazole (Anion)

Caption: The Mannich reaction mechanism for the synthesis of (4-morpholinylmethyl)benzotriazole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Temperature and Time Start->Check_Conditions Workup Improve Work-up Procedure Check_Reagents->Workup Check_Conditions->Workup Purification Refine Purification (Crystallization/Chromatography) Workup->Purification Success High Yield of Pure Product Purification->Success

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Benzotriazole (1.19 g, 10 mmol)

  • Morpholine (0.96 g, 1.1 mL, 11 mmol)

  • Formaldehyde (37% aqueous solution, 0.90 mL, 11 mmol)

  • Ethanol (20 mL)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add benzotriazole (10 mmol) and ethanol (20 mL). Stir until the benzotriazole is completely dissolved.

  • Add morpholine (11 mmol) to the solution at room temperature.

  • Slowly add the aqueous formaldehyde solution (11 mmol) dropwise to the stirred mixture over 5-10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Gently heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (as indicated by the consumption of benzotriazole), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted benzotriazole.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) to afford 1-(4-morpholinylmethyl)-1H-benzotriazole as a white crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction?

With proper optimization of reaction conditions and purification, yields of 70-90% can be expected for the N1-substituted product.

Q2: How can I confirm the identity and purity of my product?

  • Melting Point: The pure N1 isomer has a reported melting point. Compare your experimental value to the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structure elucidation. The chemical shifts and coupling patterns will be distinct for the N1 and N2 isomers. In the ¹H NMR of the N1 isomer, the methylene bridge protons typically appear as a singlet around 5.5-6.0 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Q3: Can I use a different amine in this reaction?

Yes, the Mannich reaction with benzotriazole and formaldehyde is versatile and can be performed with a wide range of primary and secondary amines to generate a library of N-aminomethylated benzotriazole derivatives.

Q4: Is it possible to perform this reaction under solvent-free conditions?

Solvent-free conditions have been successfully applied to other N-alkylation reactions of benzotriazole and may be a viable green alternative for this synthesis. This would likely involve gently heating a mixture of the three reactants. However, careful temperature control is necessary to avoid runaway reactions.

Q5: What are the safety precautions for this reaction?

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Morpholine is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Benzotriazole can be irritating to the skin and eyes.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stoichiometry (Benzotriazole:Formaldehyde:Morpholine) 1 : 1.1 : 1.1A slight excess of formaldehyde and morpholine drives the reaction to completion.
Reaction Temperature 25 °C (initial) then 40-60 °CControls the initial exotherm and ensures a reasonable reaction rate.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Solvent Ethanol, THF, or WaterGood solubility for reactants and facilitates the reaction.

References

  • Katritzky, A. R., & Lan, X. (1992). Benzotriazole-assisted synthesis of heterocycles. Chemical Reviews, 92(4), 679-714.
  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1: 1: 1, of 2: 2: 1, and of 2: 3: 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (3), 541-547.
  • Katritzky, A. R., Yannakopoulou, K., Kuzmierkiewicz, W., & Skarjune, R. (1987). The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl) benzotriazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 799-805.

Sources

Troubleshooting

Identifying and minimizing side products in benzotriazole synthesis

Welcome to the technical support guide for benzotriazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing high-purity benzotr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for benzotriazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing high-purity benzotriazole. We will address common challenges, focusing on the identification and minimization of side products to improve yield and product quality. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.

Core Synthesis Pathway: An Overview

The most prevalent and established method for synthesizing 1H-Benzotriazole involves the reaction of o-phenylenediamine with a diazotizing agent, typically sodium nitrite, in an acidic medium like acetic acid.[1][2] The reaction proceeds through the formation of a mono-diazonium salt, which then undergoes a spontaneous intramolecular cyclization to form the stable benzotriazole ring.[2]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnoses and corrective actions.

Q1: My final product is a dark brown or black oily substance, not the expected pale, crystalline solid. What happened?

A: This is a classic sign of excessive temperature during the reaction. The diazonium salt intermediate is thermally unstable. If the reaction temperature rises uncontrollably, the diazonium group can be hydrolyzed to a phenol, releasing nitrogen gas.[3] This leads to the formation of tarry, phenolic impurities that contaminate your product.

Causality & Solution:

  • Problem: The diazotization of o-phenylenediamine is a highly exothermic reaction. While a temperature rise to approximately 70-85°C is necessary for the reaction to proceed efficiently, exceeding this range can lead to decomposition.[4]

  • Expert Insight: It's a delicate balance. Insufficient cooling can let the temperature spike, causing decomposition. Conversely, over-cooling after the addition of sodium nitrite can stall the reaction and lead to lower yields.[4]

  • Corrective Protocol:

    • Ensure your initial solution of o-phenylenediamine in aqueous acetic acid is thoroughly chilled to 5-15°C in an ice-water bath before adding the sodium nitrite solution.[4][5]

    • Add the sodium nitrite solution portion-wise or as a single portion as recommended, but monitor the temperature closely.

    • Allow the natural exotherm to raise the temperature to the optimal range (around 80°C). If it rises too quickly or exceeds 90°C, intermittent cooling should be applied.

    • After the initial exotherm subsides, allow the mixture to cool gradually while stirring, which facilitates the clean formation of the product.

Q2: The yield of my benzotriazole synthesis is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, side reactions, or mechanical losses during product isolation.

Troubleshooting Steps:

  • Temperature Profile: As discussed in Q1, an improper temperature profile is a primary cause. Too much cooling after the nitrite addition can significantly lower the yield.[4] Ensure the reaction reaches the necessary temperature to drive the cyclization to completion.

  • Stoichiometry: Verify the molar ratios of your reactants. A slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) is often used to ensure complete diazotization of the o-phenylenediamine.[4]

  • Acid Concentration: The reaction is acid-catalyzed. Most established protocols use a 2:1 molar ratio of acetic acid to o-phenylenediamine.[4] Using mineral acids like HCl is possible, but acetic acid is often considered more satisfactory for achieving higher yields.[4]

  • Work-up and Isolation: Benzotriazole has some solubility in cold water. Ensure the reaction mixture is thoroughly chilled in an ice bath for at least 30 minutes before filtration to maximize precipitation.[1] Wash the collected solid with minimal portions of ice-cold water to remove residual acid without dissolving a significant amount of product. A second crop of crystals can often be obtained by concentrating the filtrate.

Q3: My TLC plate shows multiple spots, even after the reaction should be complete. What are these impurities?

A: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. The likely identities of these side products are:

  • Unreacted o-phenylenediamine: This will appear as a distinct spot. It indicates an incomplete reaction.

  • Phenolic Impurities: As mentioned, these form from the decomposition of the diazonium intermediate at high temperatures.[3]

  • Intermolecular Azo Coupling Products: If the intramolecular cyclization is slow or inefficient, the diazonium intermediate can react with another molecule of o-phenylenediamine or even the benzotriazole product, leading to highly colored azo dyes.[6] This is more common if using m- or p-phenylenediamine, but can occur in the ortho-synthesis if conditions are not optimal.[6]

Q4: How can I effectively purify my crude benzotriazole to remove colored impurities?

A: A tan or pale brown crude product is common.[4] Several methods can be employed to obtain a pure, off-white to white product.

Purification Protocols:

  • Recrystallization (Most Common):

    • Dissolve the crude solid in a minimum amount of boiling water (approx. 130 mL per 10g of crude product).

    • Add a small amount of decolorizing charcoal to the hot solution and simmer for a few minutes to adsorb colored impurities.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly. To prevent the product from "oiling out," let it cool to about 50°C before adding a seed crystal of pure benzotriazole.

    • Once crystallization begins, cool the mixture thoroughly in an ice bath before collecting the purified needles by vacuum filtration.

    • Benzene can also be used as a recrystallization solvent.[4]

  • Vacuum Distillation or Sublimation (For High Purity):

    • For an exceptionally pure, white product, the crude material can be purified by vacuum distillation (boiling point: 201–204°C at 15 mm Hg).[4]

    • Sublimation at 90-95°C under high vacuum (0.2 mmHg) is also a highly effective method.

Frequently Asked Questions (FAQs)

FAQ1: What is the detailed mechanism for the synthesis of benzotriazole from o-phenylenediamine?

The reaction proceeds in three key steps:

  • Formation of Nitrous Acid: In the acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).

  • Diazotization: One of the primary amino groups of o-phenylenediamine acts as a nucleophile, attacking the nitrous acid to form an N-nitrosamine intermediate. This rapidly tautomerizes and loses water to form a stable aromatic diazonium salt.[6]

  • Intramolecular Cyclization: The second, unreacted amino group then attacks the diazonium group in an intramolecular electrophilic substitution reaction, closing the five-membered ring. A final deprotonation step re-establishes aromaticity and yields the final 1H-Benzotriazole product.[1]

FAQ2: Why is the choice of acid important? Can I use HCl instead of acetic acid?

While mineral acids like HCl can be used, acetic acid is generally reported to be more satisfactory, often leading to better yields and a cleaner reaction profile.[4] The weaker acidity of acetic acid can provide a more controlled environment for the diazotization and subsequent cyclization, potentially minimizing acid-catalyzed side reactions.

FAQ3: What are the best analytical techniques to confirm the purity of my final product?

A combination of techniques provides the most comprehensive assessment:

  • Melting Point: Pure benzotriazole has a sharp melting point of 99-100°C. A depressed or broad melting range indicates the presence of impurities.

  • Thin Layer Chromatography (TLC): An effective way to qualitatively assess purity by observing a single spot.[1]

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while IR spectroscopy can identify key functional groups.[7]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): A highly sensitive technique for identifying and quantifying the main product and any residual impurities.[8]

Visualizations

Reaction Mechanism

reaction_mechanism Benzotriazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Diazonium Aryl Diazonium Salt Intermediate OPD->Diazonium Diazotization Nitrite NaNO₂ + Acetic Acid BTA 1H-Benzotriazole Diazonium->BTA Intramolecular Cyclization & Deprotonation

Caption: Key steps in the synthesis of benzotriazole.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for Benzotriazole Synthesis start Unsatisfactory Synthesis Result issue_yield Low Yield? start->issue_yield issue_purity Impure Product? (Dark Color / Oily) start->issue_purity issue_yield->issue_purity No check_temp Review Temperature Control Protocol issue_yield->check_temp Yes issue_purity->check_temp Yes check_stoich Verify Reactant Stoichiometry & Purity check_temp->check_stoich solution_temp Adjust Cooling/ Heating Balance check_temp->solution_temp solution_purify Perform Purification: Recrystallization or Distillation/Sublimation check_temp->solution_purify check_workup Optimize Isolation (Cooling Time, Washing) check_stoich->check_workup

Caption: A logical guide to diagnosing synthesis problems.

Data & Protocols

Summary of Reaction Parameters
Reactant / ParameterMolar Ratio (to o-phenylenediamine)Key ConsiderationsTypical Yield
o-Phenylenediamine1.0Ensure high purity starting material.75-95%[1][4]
Sodium Nitrite1.0 - 1.1Use a slight excess to ensure full conversion.
Glacial Acetic Acid2.0Provides the necessary acidic medium.
Initial TemperatureN/ACool to 5-15°C before nitrite addition.[4]
Reaction TemperatureN/AAllow exotherm to raise temp to ~80-85°C.
PurificationN/ARecrystallization from hot water is standard.
Experimental Protocol: Synthesis and Purification of 1H-Benzotriazole

Disclaimer: This protocol is a synthesis of established methods. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (12.0 g, 0.2 mol)

  • Sodium Nitrite (7.5 g, 0.109 mol)

  • Deionized Water

  • Decolorizing Charcoal

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be required to achieve a clear solution.

  • Cooling: Cool the solution to 15°C in an ice-water bath while stirring.

  • Diazotization: In a separate beaker, dissolve 7.5 g of sodium nitrite in 15 mL of water. Add this solution in one portion to the stirring o-phenylenediamine solution.

  • Reaction: The mixture will warm rapidly, reaching about 85°C within 2-3 minutes, and the color will change from deep red to pale brown. Remove the ice bath once the nitrite is added to allow the exotherm to proceed.

  • Stirring & Cooling: Continue stirring for 15-30 minutes as the mixture cools.[1]

  • Precipitation: Thoroughly chill the reaction mixture in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the pale brown solid via vacuum filtration and wash the filter cake with three 30 mL portions of ice-cold water.

  • Purification (Recrystallization):

    • Transfer the crude solid to a larger beaker and add approximately 130 mL of water. Heat to boiling to dissolve the solid.

    • Add a small spatula tip of decolorizing charcoal and keep the solution at a gentle boil for 5 minutes.

    • Filter the hot solution through a pre-heated funnel to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature. Seeding with a crystal of pure product is recommended to induce crystallization.

    • Once crystals have formed, chill thoroughly in an ice bath.

    • Collect the purified, pale straw-colored needles by vacuum filtration and dry. The expected melting point is 99-100°C.

References

  • CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Available at: [Link]

  • Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-BENZOTRIAZOLE. Organic Syntheses, 23, 14. Available at: [Link]

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Available at: [Link]

  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Available at: [Link]

  • Prajapati, A. K., et al. (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences.
  • Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Available at: [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Available at: [Link]

  • Molbase. (2024). Synthesis of Sodium Benzotriazole. Available at: [Link]

  • California Water Boards. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Available at: [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 1H-Benzotriazole. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Available at: [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reproducibility in Antimicrobial Testing of Benzotriazoles

Here is a technical support center with troubleshooting guides and FAQs for overcoming poor reproducibility in antimicrobial testing of benzotriazoles. Introduction Benzotriazole derivatives represent a promising class o...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center with troubleshooting guides and FAQs for overcoming poor reproducibility in antimicrobial testing of benzotriazoles.

Introduction

Benzotriazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2] Researchers in drug development often face challenges with poor reproducibility during in-vitro antimicrobial susceptibility testing (AST) of these compounds. These issues frequently stem from the physicochemical properties of the benzotriazole scaffold itself, particularly its moderate hydrophobicity and potential for poor aqueous solubility.[3]

This guide, developed from a Senior Application Scientist's perspective, provides in-depth troubleshooting advice and standardized protocols to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) data. We will move beyond simple procedural steps to explain the causality behind these recommendations, empowering you to design robust and self-validating experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the experimental workflow in a direct question-and-answer format.

Q1: My MIC values for the same benzotriazole derivative are highly variable between experiments. What is the primary cause?

A: The most common culprit for poor MIC reproducibility with benzotriazole derivatives is inconsistent compound solubility and bioavailability in the assay medium. Benzotriazoles can be moderately hydrophobic (LogP ≈ 1.44), leading to precipitation when a concentrated stock solution (usually in 100% DMSO) is diluted into aqueous broth.[1][3] This precipitation means the actual concentration of the dissolved, active compound is unknown and lower than the intended test concentration, leading to fluctuating and erroneously high MIC values.

Root Cause Analysis:

  • Solvent Shock: Rapidly diluting a DMSO stock into Mueller-Hinton Broth (MHB) alters the solvent environment drastically, causing the compound to "crash out" of the solution.

  • Compound Aggregation: Even if not visibly precipitating, hydrophobic molecules can form aggregates in aqueous solutions, reducing the effective monomeric concentration available to interact with microbial targets.

  • Binding to Media Components: Components in complex media like MHB can bind to hydrophobic compounds, sequestering them from the bacteria.

Solution Workflow:

  • Visually Inspect Plates: Before and after incubation, carefully inspect your microtiter plates against a dark background. Look for a cloudy or hazy appearance, or a visible pellet at the bottom of the wells, especially at higher concentrations.

  • Solubility Pre-Screening: Before conducting a full MIC assay, perform a simple solubility test. Prepare your highest desired concentration in MHB and let it sit for 30-60 minutes. If you observe precipitation, you must adjust your protocol.

  • Modify Dilution Strategy: Do not exceed a final DMSO concentration of 1-2%. Some studies suggest even lower, as DMSO concentrations as low as 1% can sometimes affect bacterial growth or act as an antioxidant, protecting the bacteria.[4] Always run a solvent control (broth + highest DMSO concentration used) to verify it has no impact on its own.[4]

Q2: I'm observing precipitation in my microplate wells after adding my compound. How can I prevent this and ensure the compound stays in solution?

A: Preventing precipitation is critical for obtaining accurate MICs. This requires optimizing the stock solution and dilution procedure.

Step-by-Step Mitigation Strategy:

  • Lower the Stock Concentration: Instead of making a very high concentration stock (e.g., 100 mg/mL), create a lower concentration stock (e.g., 1-10 mg/mL) in DMSO. This reduces the "solvent shock" upon dilution into the aqueous broth.

  • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock in a co-solvent system (e.g., DMSO/water or DMSO/Polyethylene Glycol) before the final dilution into the broth. This provides a gentler transition from an organic to an aqueous environment.

  • Incorporate a Surfactant: For particularly challenging compounds, consider adding a non-ionic surfactant like Tween 80 or Poloxamer 188 to the culture medium at a low, non-inhibitory concentration (e.g., 0.001-0.02% v/v).

    • Causality: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Validation is Key: You MUST run a control plate with the surfactant in the broth to confirm it does not inhibit the growth of your test organism at the concentration used.

Below is a diagram illustrating how poor solubility can impact compound availability in a standard MIC assay.

G cluster_0 Ideal Scenario: Full Solubility cluster_1 Common Issue: Poor Solubility well1 Well with Broth Active Monomers Bacteria result1 Accurate MIC (High Reproducibility) well1:f0->result1 Effective Inhibition well2 Well with Broth Precipitate/Aggregates Low conc. of Active Monomers Bacteria result2 Inaccurate MIC (Poor Reproducibility) well2:f1->result2 Ineffective Inhibition caption Impact of compound solubility on bioavailability in an MIC assay. G start Inconsistent MIC Results Observed qc_check Is QC Strain MIC for Control Antibiotic in Range? start->qc_check solubility_check Is Precipitation Visible in High-Concentration Wells? qc_check->solubility_check Yes qc_fail Assay Invalid: Troubleshoot Core AST (Inoculum, Media, Incubation) qc_check->qc_fail No solvent_check Is Solvent Control Inhibiting Growth? solubility_check->solvent_check No adjust_solubility Improve Solubility: 1. Lower Stock Concentration 2. Use Intermediate Dilution 3. Add Surfactant (with control) 4. Re-run Experiment solubility_check->adjust_solubility Yes end_ok Review Data for Subtle Trends. Consider Compound Stability or Binding to Plastic. solvent_check->end_ok No adjust_solvent Determine Max. Non-Inhibitory Solvent Concentration. Adjust Protocol Accordingly. Re-run Experiment solvent_check->adjust_solvent Yes caption Troubleshooting workflow for inconsistent MIC results.

Caption: Troubleshooting workflow for inconsistent MIC results.

References

  • This document is a synthesis of best practices and does not have a direct single source.
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate. [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC - NIH. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). ACS Omega. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Solution Thermodynamics of Benzotriazole in Different Pure Solvents. (2018). ResearchGate. [Link]

  • Clinical Breakpoint Tables. (n.d.). EUCAST. [Link]

  • This citation was reviewed and is not directly applicable to the core topic of antimicrobial testing methods.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • EUCAST - Home. (n.d.). EUCAST. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • This citation details antiviral applications and is not directly focused on antimicrobial testing methods.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

  • This citation focuses on chemical detection methods, not antimicrobial testing.
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]

  • This manual provides general methods but is not specific to poorly soluble compounds.
  • This paper discusses plant extracts and solvent effects but is not a primary methods standard.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • This paper discusses plant extracts and is less relevant than primary AST guideline documents.
  • This presentation provides an overview of EUCAST but is not a detailed methods document.
  • Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds? (2015). ResearchGate. [Link]

  • This paper discusses plant extracts and solvent effects.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). Food and Agriculture Organization of the United Nations. [Link]

  • This search result is not directly relevant.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • This is a commercial applic
  • This is a general educ

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (4-Morpholinylmethyl)benzotriazole

Welcome to the technical support center for the synthesis and scale-up of (4-morpholinylmethyl)benzotriazole. This guide is designed for researchers, chemists, and process development professionals engaged in preclinical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (4-morpholinylmethyl)benzotriazole. This guide is designed for researchers, chemists, and process development professionals engaged in preclinical drug development. Our goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot-scale production.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of (4-morpholinylmethyl)benzotriazole, providing a foundational understanding of the process.

Q1: What is the primary synthetic route for (4-morpholinylmethyl)benzotriazole?

A1: The most direct and widely used method is the Mannich reaction.[1][2] This is a three-component condensation involving benzotriazole, formaldehyde, and morpholine.[2] The reaction is advantageous due to its atom economy, typically high yields, and the ready availability of starting materials. The core mechanism involves the formation of an electrophilic iminium ion from morpholine and formaldehyde, which is then attacked by the nucleophilic benzotriazole.[1][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up the Mannich reaction for this compound, several parameters are critical for ensuring safety, reproducibility, and yield:

  • Temperature Control: The initial reaction of formaldehyde with morpholine is exothermic. Proper heat management is crucial to prevent runaway reactions, especially at a larger scale.

  • Reagent Stoichiometry and Addition Rate: The molar ratios of the reactants can influence the formation of byproducts.[4][5] A controlled addition rate of one reagent (often formaldehyde or the pre-formed iminium salt) is necessary to maintain optimal temperature and concentration profiles.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure localized concentration and temperature gradients are minimized. Inadequate mixing can lead to the formation of insoluble polymers or unwanted side products.

  • Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of workup and product isolation.

Q3: Are there any significant safety concerns associated with this synthesis?

A3: Yes, several safety aspects must be carefully managed:

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used. Paraformaldehyde can be used as a solid source to mitigate some of the handling risks associated with aqueous formaldehyde.

  • Exothermicity: As mentioned, the reaction can be significantly exothermic. A robust cooling system and a well-defined emergency plan are essential for large-scale production.

  • Benzotriazole: While not acutely toxic, benzotriazole can cause skin and eye irritation.[6] It is also recognized for its potential environmental persistence.

Q4: How does the regioselectivity of the reaction (N1 vs. N2 substitution) affect the final product?

A4: Benzotriazole has two potential sites for alkylation: the N1 and N2 positions of the triazole ring. In the case of Mannich reactions with secondary amines like morpholine, the product is predominantly the N1-substituted isomer, which is thermodynamically more stable.[5] While a small amount of the N2-isomer may form, it is often a minor component that can be managed during purification. For preclinical studies, it is critical to ensure isomeric purity, as the different isomers may have distinct biological and toxicological profiles.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis and scale-up of (4-morpholinylmethyl)benzotriazole.

Problem 1: Low or inconsistent yield.

  • Possible Cause A: Incomplete reaction.

    • Solution: The reaction may be kinetically slow under the chosen conditions. Consider increasing the reaction temperature moderately (e.g., from room temperature to 40-50 °C), but be mindful of potential byproduct formation. Extending the reaction time is another option.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction endpoint.[7]

  • Possible Cause B: Sub-optimal pH.

    • Solution: The formation of the Eschenmoser's salt-like iminium ion is pH-dependent. The reaction is often performed under neutral to slightly acidic conditions. If using an amine salt, the reaction medium might be too acidic, inhibiting the nucleophilicity of benzotriazole. Conversely, a highly basic medium can hinder iminium ion formation. A small amount of a mild acid catalyst, like acetic acid, can sometimes be beneficial.

  • Possible Cause C: Poor quality of reagents.

    • Solution: Ensure that the formaldehyde source is of good quality and accurately quantified. Paraformaldehyde can depolymerize inefficiently if it is old or of poor quality. Morpholine should be free of significant water content or other impurities.

Problem 2: Formation of a significant amount of bis(benzotriazol-1-yl)methane byproduct.

  • Possible Cause: Incorrect stoichiometry or localized high concentration of formaldehyde.

    • Explanation: This byproduct arises from the reaction of two benzotriazole molecules with one molecule of formaldehyde. This is more likely to occur if the concentration of morpholine is locally depleted or if formaldehyde is not consumed quickly enough to form the iminium ion.

    • Solution:

      • Control Addition: Instead of adding all reagents at once, try a controlled, slow addition of the formaldehyde solution to a well-stirred mixture of benzotriazole and morpholine.[8]

      • Pre-form the Iminium Ion: A more robust method is to pre-form the iminium ion by reacting morpholine and formaldehyde separately under controlled conditions. This pre-formed electrophile can then be added slowly to the solution of benzotriazole.

Problem 3: The product oils out or is difficult to crystallize during workup.

  • Possible Cause A: Presence of impurities.

    • Solution: The presence of unreacted starting materials or byproducts can act as eutectic impurities, preventing crystallization. An initial purification step may be necessary. Consider an aqueous wash to remove any water-soluble impurities. If the product is basic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the aqueous layer with a fresh organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate the pure product.

  • Possible Cause B: Inappropriate crystallization solvent.

    • Solution: A systematic solvent screen is recommended. The ideal solvent system will dissolve the product at an elevated temperature but afford low solubility at room temperature or below. Common choices for compounds of this type include isopropanol, ethanol, ethyl acetate/heptane mixtures, or toluene.

Problem 4: During scale-up, the reaction exotherm is difficult to control.

  • Possible Cause: High concentration and rapid addition of reagents.

    • Solution:

      • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively, although this may slow down the reaction rate and impact process efficiency.

      • Semi-Batch Process: Transition from a batch process (all reagents added at the start) to a semi-batch process.[8] Add one of the reagents portion-wise or via a syringe pump, allowing the cooling system to manage the heat generated from each addition.

      • Reverse Addition: Consider adding the benzotriazole solution to the pre-formed iminium ion. This can sometimes offer better control over the reaction.

Data & Protocols

Table 1: Recommended Reagent Stoichiometry and Conditions
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale
Benzotriazole1.0 eq (10.0 g)1.0 eq (1.0 kg)Limiting Reagent
Morpholine1.1 eq (8.1 mL)1.1 eq (0.81 L)Slight excess ensures complete consumption of benzotriazole.
Formaldehyde (37% aq.)1.2 eq (8.1 mL)1.2 eq (0.81 L)Excess drives the reaction to completion.
Solvent (Ethanol)100 mL10 LProvides good solubility and moderate boiling point.
Temperature20-25 °C20-30 °C (with cooling)Room temperature is often sufficient; cooling is critical on a larger scale.
Reaction Time4-6 hours6-8 hoursMonitor by TLC/HPLC for completion.
Experimental Protocol: Lab-Scale Synthesis (10g)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add benzotriazole (10.0 g).

  • Add ethanol (100 mL) and stir until the benzotriazole is fully dissolved.

  • Add morpholine (8.1 mL) to the solution.

  • Add aqueous formaldehyde (37%, 8.1 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane).

  • Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

  • Add water (100 mL) to the concentrated mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield (4-morpholinylmethyl)benzotriazole as a white solid.

Visualizations

Reaction Mechanism

The synthesis proceeds via a classical Mannich reaction pathway.

Mannich_Reaction Morpholine Morpholine Iminium N-Methylenemorpholinium Iminium Ion Morpholine->Iminium + H₂C=O - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Benzotriazole Benzotriazole Product (4-Morpholinylmethyl)benzotriazole Benzotriazole->Product + Iminium Ion - H⁺ Iminium->Product

Caption: Mannich reaction pathway for synthesis.

Scale-Up Workflow

A systematic approach is required for successful process scale-up.

Scale_Up_Workflow Start Lab Scale Synthesis (grams) Optimization Process Optimization - Stoichiometry - Solvent Screen - Temperature Profile Start->Optimization Safety Safety Assessment - Exotherm Analysis (DSC) - Hazard Identification Optimization->Safety Pilot Pilot Plant Scale-Up (kilograms) Safety->Pilot Isolation Crystallization & Isolation Protocol Pilot->Isolation QC Quality Control - Purity (HPLC) - Isomeric Ratio - Residual Solvents Isolation->QC End Preclinical Batch Ready QC->End

Caption: Key stages in the process scale-up workflow.

Troubleshooting Decision Tree

A logical guide for addressing common synthesis issues.

Troubleshooting_Tree Problem Low Yield or Incomplete Reaction Check_Time Increase Reaction Time? Problem->Check_Time Is reaction incomplete by TLC/HPLC? Check_Byproducts Byproducts Observed? Problem->Check_Byproducts Reaction complete but yield is low Check_Temp Increase Temperature? Check_Time->Check_Temp Yes Check_Stoich Verify Reagent Stoichiometry and Quality? Check_Temp->Check_Stoich Yes Check_Stoich->Check_Byproducts No issue found Optimize Re-optimize Conditions Check_Stoich->Optimize Yes, issue found Purify Purification Required (e.g., Acid/Base Extraction) Check_Byproducts->Purify Yes Check_Byproducts->Optimize No

Caption: Decision tree for troubleshooting low yield.

References

  • Ganjoo, R., Verma, C., Thakur, A., AlFantazi, A., Assad, H., Sharma, S., Dubey, S., & Kumar, A. (2024). Mannich bases: Chemical structure, chemistry, coordination bonding and application in aqueous phase corrosion protection. Journal of Industrial and Engineering Chemistry, 131, 136-162. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1991). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (4), 791-798. [Link]

  • Avhad, K. C., & Upare, A. A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1991). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. ResearchGate. [Link]

  • Katritzky, A. R., & Lan, X. (1994). The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [Link]

  • Anand, R., & Saravanan, G. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

  • Li, Y., Wang, Y., & Chen, Y. (2019). Scale-up synthesis, further transformations and control experiments. ResearchGate. [Link]

  • Kumar, K. S., Ganguly, S., Veerasamy, R., & De Clercq, E. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Pharmaceutical Sciences and Research, 5(12), 249-254. [Link]

  • Mahesh, A. R., & Kumar, V. H. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. PubChem. Retrieved January 24, 2026, from [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Retrieved January 24, 2026, from [Link]

  • Van der Eycken, J., & Kappe, C. O. (2007). Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. Molecules, 12(3), 547-555. [Link]

  • International Journal of Advance Research, Innovative Ideas and Education. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE, 10(2). [Link]

  • Sztanke, K., Rzymowska, J., & Sztanke, M. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5529. [Link]

  • Organic Chemistry. (2019, August 30). 12.08 The Mannich Reaction [Video]. YouTube. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(4), 653-662. [Link]

  • Sanghani, S. G., et al. (2010). Synthesis and biological evaluation of some novel Mannich bases. Archives of Applied Science Research, 2(5), 444-450. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

  • Al-Amiery, A. A. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Journal of the Indian Chemical Society, 99(12), 100779. [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. IISJ, 2(3). [Link]

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. [Link]

Sources

Troubleshooting

Challenges in the characterization of 1- and 2-substituted benzotriazole isomers

Welcome to the technical support center for the characterization of 1- and 2-substituted benzotriazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the uni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 1- and 2-substituted benzotriazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these closely related compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain analytical strategies succeed where others fail. Our goal is to empower you with the knowledge to not only troubleshoot your immediate experimental hurdles but also to build a robust and self-validating analytical workflow for the confident characterization of these isomeric species.

The Isomeric Challenge: A Brief Overview

N-substituted benzotriazoles can exist as two positional isomers: the 1-substituted and the 2-substituted. While synthetic reactions often favor the formation of the 1-substituted isomer, the 2-substituted variant can and does form, often as a minor but persistent impurity that complicates characterization and can have different biological or material properties.[1][2] The subtle difference in the position of the substituent on the triazole ring leads to compounds with identical mass and often very similar polarities, making their differentiation a non-trivial analytical task.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work.

Section 1: Chromatographic Separation - The First Line of Attack

High-Performance Liquid Chromatography (HPLC) is often the initial and most critical step in resolving and quantifying benzotriazole isomers. However, achieving baseline separation can be a significant hurdle.

FAQ 1: My 1- and 2-substituted benzotriazole isomers are co-eluting in my reversed-phase HPLC method. What are the key parameters I should adjust?

This is a common and frustrating issue. The very similar polarity of these isomers often leads to poor resolution. Here’s a systematic approach to troubleshoot and optimize your separation:

Underlying Principle: Chromatographic separation of isomers relies on exploiting subtle differences in their physicochemical properties. For benzotriazoles, these differences lie in their dipole moments and how they interact with the stationary and mobile phases.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting benzotriazole isomers in HPLC.

Step-by-Step Protocol for Method Development:

  • Mobile Phase Optimization:

    • Solvent Strength: If using a gradient, start by making it shallower. A slower increase in the organic solvent percentage will give the isomers more time to interact with the stationary phase, potentially improving resolution. For isocratic methods, systematically decrease the percentage of the organic solvent.

    • Solvent Choice: Acetonitrile and methanol are the most common organic modifiers. If you are using one, try switching to the other. The different selectivities of these solvents can sometimes resolve closely eluting peaks.

    • Additives: The addition of a small amount of acid, such as formic acid (0.05-0.1%), is common in reversed-phase chromatography to control the ionization of any residual silanols on the column and the analytes themselves.[3] Ensure your mobile phase is adequately buffered if your compounds have ionizable groups.

  • Stationary Phase Selection:

    • Standard C18: While a good starting point, the hydrophobicity of the two isomers may be too similar for effective separation on a standard C18 column.

    • Phenyl-Hexyl or PFP Columns: These stationary phases offer alternative selectivities, particularly π-π interactions, which can be beneficial for aromatic compounds like benzotriazoles. The different electron densities of the 1- and 2-substituted isomers can lead to differential retention on these columns.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): If your compounds are sufficiently polar, HILIC can be a powerful alternative to reversed-phase. This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

Example HPLC Method for Tolyltriazole Isomers:

An isocratic HPLC method has been successfully used to separate the 4- and 5-methyl-1H-benzotriazole isomers.[4] While specific column and mobile phase details can vary, this demonstrates the feasibility of isocratic separation for some isomer pairs.

ParameterSetting
Column Phenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water (gradient or isocratic) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm or Mass Spectrometry

This is a starting point; optimization will be necessary for your specific analytes.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling the Structure

NMR is a powerful tool for the structural elucidation of benzotriazole isomers. The key is to know what to look for.

FAQ 2: I have a mixture of 1- and 2-substituted isomers. How can I use ¹H and ¹³C NMR to differentiate them?

The electronic environment of the protons and carbons in the 1- and 2-substituted isomers is different enough to produce distinct NMR spectra.

Key Differentiating Features in NMR:

  • Symmetry in ¹³C NMR: The 2-substituted isomer possesses a higher degree of symmetry. This results in fewer signals in the ¹³C NMR spectrum for the benzotriazole core compared to the 1-substituted isomer. For the 2-substituted isomer, you would expect to see only two signals for the four carbons of the benzene ring (C4/C7 and C5/C6 being equivalent), whereas the 1-substituted isomer will show four distinct signals.

  • Chemical Shifts of the Benzene Ring Protons in ¹H NMR: The protons on the benzene ring of the 2-substituted isomer often appear as a more symmetrical AA'BB' system, while those of the 1-substituted isomer will present as a more complex ABCD system.

  • Chemical Shift of the Substituent: The chemical shift of the protons and carbons of the substituent directly attached to the nitrogen will also differ between the two isomers due to the different electronic environments of N1 and N2.

Illustrative Workflow for NMR Analysis:

Caption: Logical workflow for differentiating 1- and 2-substituted benzotriazole isomers using NMR.

Expected Chemical Shift Ranges (Illustrative):

Isomer TypeAromatic ¹H Signals (ppm)Aromatic ¹³C Signals (ppm)
1-Substituted 7.2 - 8.1 (4 distinct multiplets)110 - 145 (4 distinct signals)
2-Substituted 7.4 - 7.9 (2 multiplets, more symmetrical)118 - 145 (2 distinct signals)

Note: These are general ranges and will vary depending on the substituent and solvent.

Section 3: Mass Spectrometry - Confirmation and Fragmentation Insights

Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns of your compounds. While both isomers have the same molecular weight, their fragmentation in MS/MS can sometimes offer clues to their structure.

FAQ 3: Can I differentiate my 1- and 2-substituted isomers using mass spectrometry?

While challenging, it is sometimes possible. The key lies in tandem mass spectrometry (MS/MS) and looking for subtle differences in fragmentation patterns.

General Fragmentation Pathway: A common fragmentation pathway for many benzotriazole derivatives involves the loss of a neutral nitrogen molecule (N₂), resulting in a fragment ion that is 28 Da lighter than the parent ion.[5]

Potential for Isomer Differentiation:

The stability of the resulting fragment ions may differ between the 1- and 2-substituted isomers, leading to variations in the relative intensities of certain fragments in the MS/MS spectrum. However, these differences can be subtle and may require high-resolution mass spectrometry and careful interpretation.

Troubleshooting Protocol for MS/MS Analysis:

  • Optimize Collision Energy: Perform a collision energy ramp to find the optimal energy that produces a rich fragmentation spectrum for your parent ion.

  • Acquire High-Resolution Data: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of your fragment ions. This will aid in assigning elemental compositions.

  • Comparative Analysis: If you have isolated samples of both isomers, acquire their MS/MS spectra under identical conditions and compare them. Look for unique fragment ions or significant differences in the relative abundances of common fragments.

  • Isotopic Labeling: In complex cases, synthesizing an isotopically labeled version of your compound can help to elucidate the fragmentation pathways and potentially differentiate the isomers.

Section 4: Definitive Characterization - When Ambiguity is Not an Option

In many applications, particularly in drug development and regulatory submissions, unambiguous identification of the correct isomer is paramount.

FAQ 4: I have tried all of the above techniques and still cannot definitively assign the structure of my isomers. What is the gold standard for characterization?

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction is the unequivocal method for determining the three-dimensional structure and, therefore, the exact position of the substituent on the benzotriazole ring.

Protocol for X-ray Crystallography:

  • Purification: The first and most critical step is to obtain a highly pure sample of a single isomer. This often requires preparative HPLC.

  • Crystal Growth: A variety of techniques can be used to grow single crystals suitable for X-ray diffraction, including slow evaporation, vapor diffusion, and cooling crystallization. Experiment with different solvents and solvent systems.

  • Data Collection and Structure Solution: Once suitable crystals are obtained, they can be analyzed by an X-ray diffractometer. The resulting diffraction pattern is then used to solve the crystal structure.

Conclusion

The characterization of 1- and 2-substituted benzotriazole isomers presents a significant but surmountable analytical challenge. A multi-technique approach, combining the separative power of HPLC with the structural elucidation capabilities of NMR and MS, is often required. When absolute certainty is necessary, X-ray crystallography provides the definitive answer. By understanding the underlying principles of these techniques and following a systematic troubleshooting approach, you can confidently navigate the complexities of these isomeric systems.

References

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7415-7420.
  • Carpinteiro, I., Abuin, B., Ramil, M., Rodríguez, I., & Cela, R. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 402(7), 2471-2480.
  • Minella, M., Sappa, E., Fabbri, D., & Calza, P. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.
  • Jägerovic, N., & Elguero, J. (2003). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Arkivoc, 2003(5), 119-126.
  • Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 799-805.
  • Agilent Technologies. (2014). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7415–7420. [Link]

  • Katritzky, A. R., & Rachwal, S. (1987). The chemistry of N-substituted benzotriazoles. Part 14. Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted. Journal of the Chemical Society, Perkin Transactions 1, 805-809.
  • Elguero, J., Claramunt, R. M., & Katritzky, A. R. (1997). The tautomerism of heterocycles: a critical review. Advances in Heterocyclic Chemistry, 67, 1-87.
  • Larina, L. I., & Milata, V. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(2), 142-148.
  • Foces-Foces, C., Jagerovic, N., & Elguero, J. (2002). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Journal of Chemical Crystallography, 32(9), 355-361.

Sources

Optimization

Enhancing the stability of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE in solution

Introduction Welcome to the technical support guide for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, also known as 1-(4-Morpholinomethyl)-1H-benzotriazole. This molecule, which couples a benzotriazole core with a morpholine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, also known as 1-(4-Morpholinomethyl)-1H-benzotriazole. This molecule, which couples a benzotriazole core with a morpholine moiety via a methylene bridge, is utilized in various research and development applications, from medicinal chemistry to materials science.[1] The stability of this compound in solution is critical for generating reproducible and reliable experimental results. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges. We will delve into the causality behind degradation pathways and provide actionable, field-proven protocols to enhance the stability of your solutions.

Frequently Asked Questions (FAQs)
Q1: What is (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE and what are its potential applications?

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is a synthetic organic compound featuring a 1-substituted benzotriazole ring.[2] Benzotriazole and its derivatives are a versatile class of fused heterocycles with a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative properties.[1] The morpholine ring is a common structural motif in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3] The combined structure is therefore of significant interest in drug discovery and as a potential scaffold in chemical biology.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE in solution is primarily influenced by three factors:

  • pH: The N-CH₂-N linkage (a Mannich base structure) can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The benzotriazole ring itself is generally stable to acids and alkalis, but the exocyclic linkage is a potential point of failure.[4]

  • Light Exposure: Benzotriazole derivatives are the building blocks for many UV absorbers and photostabilizers, indicating they interact strongly with UV light.[5][6] While they are designed to dissipate this energy, prolonged or high-intensity light exposure, especially UV, can lead to photodegradation.[7][8]

  • Oxidation: The presence of tertiary amine functionality (in the morpholine ring) and the electron-rich benzotriazole system can make the molecule susceptible to oxidative degradation from dissolved oxygen, peroxide contaminants in solvents, or radical species.[9]

Q3: What are the typical signs of degradation?

Degradation can manifest in several ways:

  • Visual Changes: Appearance of a yellow or brown tint in a previously colorless solution, or the formation of haze or precipitate.

  • Analytical Changes: In chromatographic analyses (e.g., HPLC, LC-MS), you may observe a decrease in the area of the main compound peak, the appearance of new impurity peaks, or a shift in the baseline.

  • Functional Changes: A loss of potency or inconsistent results in biological or chemical assays.

Q4: What are the recommended general storage conditions for solutions?

For optimal stability, stock solutions of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE should be stored under the following conditions:

  • Temperature: Frozen at -20°C or -80°C.

  • Light: Protected from light using amber glass vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: For long-term storage (>1 month), it is advisable to overlay the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Solvent: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for initial stock preparation. Aqueous buffers should be freshly prepared and filtered.

Troubleshooting Guide: Common Experimental Issues
Problem 1: My compound is losing activity or I see new peaks in my HPLC after preparing a working solution in an aqueous buffer.

This is the most common stability issue, often pointing to pH- or oxidation-related degradation.

The methylene bridge connecting the benzotriazole and morpholine rings is a potential hydrolysis site. The rate of this hydrolysis is often pH-dependent. While the core benzotriazole structure is very stable, this linkage is not.[4]

Troubleshooting Protocol:

  • pH Screening: Prepare your working solution in a series of buffers across a pH range (e.g., pH 4.0, 5.5, 7.4, 8.5).

  • Incubate & Analyze: Incubate the solutions under your standard experimental conditions (e.g., 25°C or 37°C). Take aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Quantify: Analyze the samples by HPLC to quantify the remaining parent compound.

  • Select Optimal pH: Plot the percentage of remaining compound versus time for each pH. Select the pH that shows the least degradation over your experimental timeframe. Generally, a pH range of 5.0-8.0 is a good starting point for many benzotriazole derivatives.[1]

Parameter Recommendation Rationale
pH Range Start with a screening range of pH 4.0 - 8.5.Identifies pH "sweet spot" for stability.
Buffer Choice Phosphate, citrate, or MES.Avoid buffers that may react with the compound.
Ionic Strength 10-50 mMLower ionic strength can sometimes improve stability.

Dissolved oxygen or reactive oxygen species (ROS) can degrade the molecule, especially in the presence of metal ions which can catalyze oxidation. Advanced oxidation processes are known to degrade benzotriazoles, primarily through attack by hydroxyl radicals (•OH).[9]

Troubleshooting Protocol:

  • De-gas Buffers: Before use, sparge your aqueous buffers with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Consider Antioxidants: If degassing is insufficient, consider adding a small amount of an antioxidant to your buffer.

    • Ascorbic Acid (Vitamin C): 50-100 µM. Effective aqueous antioxidant.

    • Glutathione: 100-500 µM. Biological antioxidant.

  • Use Chelators: If metal-catalyzed oxidation is suspected (e.g., if using buffers with trace metal contaminants), add EDTA (Ethylenediaminetetraacetic acid) at a concentration of 50-100 µM to chelate metal ions.

G start Problem: Loss of Compound Activity/ Purity in Solution check_pH Is the solution in an aqueous buffer? start->check_pH check_storage How was the solution stored? start->check_storage ph_path Perform pH Stability Screen (pH 4.0 - 8.5) check_pH->ph_path Yes light_path Repeat experiment in amber vials or in the dark check_storage->light_path Exposed to light ph_result Degradation is pH-dependent? ph_path->ph_result oxidation_path Test with Degassed Buffers +/- Antioxidants (e.g., Ascorbic Acid) +/- Chelators (e.g., EDTA) ph_result->oxidation_path No solution_ph Solution: Optimize buffer pH. Use buffer with highest stability. ph_result->solution_ph Yes oxidation_result Does degassing or adding antioxidants improve stability? oxidation_path->oxidation_result oxidation_result->check_storage No, consult further solution_ox Solution: Use degassed buffers and/or add antioxidants/chelators. oxidation_result->solution_ox Yes light_result Does protecting from light help? light_path->light_result light_result->check_pH No solution_light Solution: Protect all future solutions from light. light_result->solution_light Yes

Caption: Troubleshooting workflow for solution instability.

Problem 2: A precipitate has formed in my solution after storage or dilution.

Precipitation issues are typically related to solubility limits being exceeded. This can be influenced by solvent choice, pH, temperature, and concentration.

The compound may have limited solubility in your chosen solvent system. For ionizable compounds, solubility can be highly pH-dependent as the compound's charge state changes. The pKa of unsubstituted benzotriazole is ~8.4, meaning it is a weak acid.[4] The morpholine nitrogen is basic. Therefore, the overall molecule is amphiprotic and its net charge will change with pH, affecting solubility.

Troubleshooting Protocol: Solubility Assessment

  • Solvent Screening: Test the solubility in a range of common laboratory solvents. Start with small amounts and visually inspect for dissolution.

  • Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Dilute this stock into your aqueous buffer and observe for immediate precipitation (a sign of low kinetic solubility).

    • Thermodynamic Solubility: Add an excess of solid compound to your buffer. Shake/vortex at a constant temperature for 24 hours. Centrifuge to pellet undissolved solid, then quantify the concentration of the compound in the supernatant by HPLC. This is the true equilibrium solubility.

  • pH-Dependent Solubility: Perform the thermodynamic solubility test in buffers of different pH values (e.g., 4.0, 7.4, 9.0) to understand how ionization affects solubility.

Solvent Type Typical Solubility for Heterocycles Recommended Use
Aprotic Polar DMSO, DMFHigh. Good for concentrated, non-aqueous stocks.
Protic Polar Ethanol, MethanolModerate to High. Good for intermediate dilutions.
Aqueous Buffers Variable (pH-dependent)Low to Moderate. Required for most biological assays.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule. It helps identify likely degradation pathways and products, which can be invaluable for developing stable formulations and analytical methods.

Objective: To intentionally degrade the compound under harsh conditions to predict its stability profile.

Materials:

  • (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress Agents: 1 M HCl, 1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)

  • Equipment: HPLC system with UV or MS detector, pH meter, calibrated oven, UV light chamber (e.g., 254 nm / 365 nm).

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in 50:50 acetonitrile:water.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress agent in a sealed vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 60°C for 24 hours.

    • Photolytic: Expose the stock solution to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 W h/m²).

  • Control Sample: Keep one vial of the stock solution at 4°C, protected from light.

  • Analysis: After the incubation period, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., a gradient method that can separate the parent peak from any new peaks).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation is typically defined as a 5-20% loss of the parent compound. The appearance of new peaks indicates the formation of degradation products. This information helps you preemptively avoid conditions (e.g., high pH, strong light) that cause instability.

G cluster_stress Apply Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution acid Acidic 1M HCl, 60°C base Basic 1M NaOH, 60°C ox Oxidative 3% H₂O₂, RT thermal Thermal 60°C photo Photolytic UV/Vis Light control Control 4°C, Dark acid->base base->ox ox->thermal thermal->photo photo->control analyze Neutralize (if needed) Dilute & Analyze all samples by Stability-Indicating HPLC control->analyze interpret Compare Stressed Samples to Control: - % Loss of Parent Compound - Appearance of Degradation Peaks analyze->interpret

Caption: Workflow for a forced degradation study.

References
  • Di Paola, O., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. Molecules, 26(16), 4995. Available at: [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Andresen, J., et al. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(23), 7818–7825. Available at: [Link]

  • Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts, 10(10), 1146. Available at: [Link]

  • Wu, X., et al. (1998). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Proceedings of the 1998 Conference on Hazardous Waste Research. Available at: [Link]

  • García-Galiano, S., et al. (2022). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Molecules, 27(11), 3456. Available at: [Link]

  • Lee, S., et al. (2021). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Chemosphere, 279, 130541. Available at: [Link]

  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 48358–48370. Available at: [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Sahu, J. K., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(1), 1-22. Available at: [Link]

  • Ji, Y., et al. (2019). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. Water Research, 157, 425-434. Available at: [Link]

  • Kim, S., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. New Journal of Chemistry, 46(26), 12621-12628. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the antimicrobial efficacy of different benzotriazole derivatives

In the persistent challenge against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the promising candidates, benzotriazole derivatives have emerged as a versatile class of heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent challenge against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the promising candidates, benzotriazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of activity against various pathogenic bacteria and fungi. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of different benzotriazole derivatives, supported by experimental data and methodological insights to aid researchers in drug discovery and development.

Introduction: The Antimicrobial Potential of the Benzotriazole Scaffold

Benzotriazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a 1,2,3-triazole ring. This core structure serves as a valuable scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The presence of three nitrogen atoms allows for hydrogen bonding and coordination with metallic ions in enzymes, while the aromatic ring can participate in π-π stacking and hydrophobic interactions[1]. These structural features contribute to the diverse pharmacological activities of benzotriazole derivatives, including their well-documented antimicrobial properties[2][3]. The structural flexibility of the benzotriazole nucleus allows for substitutions at various positions, leading to a wide array of derivatives with modulated biological activities[4][5].

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of benzotriazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative benzotriazole derivatives against common pathogenic bacteria and fungi, compiled from various studies. It is important to note that direct comparison of absolute MIC values across different studies should be done with caution due to variations in experimental conditions.

Antibacterial Activity

Benzotriazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The substitution pattern on the benzotriazole ring and the nature of the appended moieties play a crucial role in determining the antibacterial potency and spectrum.

Table 1: Comparative MIC Values (µg/mL) of Selected Benzotriazole Derivatives against Bacterial Pathogens

Derivative ClassSpecific Compound ExampleStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
1-Substituted Benzotriazoles 1-((1H-benzo[d][1][4][6]triazol-1-yl)methyl)phenyl hydrazineModerate Activity6.256.2512.5[1][7]
1-(4-bromobenzyl)-1H-benzo[d][1][4][6]triazole12.56.252550[8]
Benzotriazole-Thiazolidinone Hybrids 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones0.250.1250.51.0[4]
Benzotriazole-Triazole Hybrids 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one1.561.566.253.12[9]
Benzotriazole-Piperidine Hybrids Isopropyl-substituted piperidinyl-benzotriazole256.2512.5ND[1]

ND: Not Determined

Analysis of Structure-Activity Relationships (SAR):

  • Substitution at N-1: Alkylation or arylation at the N-1 position of the benzotriazole ring is a common strategy to enhance antibacterial activity. The nature of the substituent is critical; for instance, the incorporation of bulky and hydrophobic groups can lead to increased potency[8].

  • Hybrid Molecules: The conjugation of the benzotriazole scaffold with other heterocyclic rings, such as thiazolidinone or triazole, often results in synergistic effects, leading to significantly lower MIC values[4][9]. This approach can broaden the spectrum of activity.

  • Halogen Moieties: The presence of halogen atoms, such as bromine or chlorine, on the appended aromatic rings frequently enhances antibacterial efficacy, likely due to increased lipophilicity and improved cell penetration[9].

Antifungal Activity

Several benzotriazole derivatives have also shown promising activity against pathogenic fungi, including Candida albicans and Aspergillus niger, which are common causes of opportunistic infections.

Table 2: Comparative MIC Values (µg/mL) of Selected Benzotriazole Derivatives against Fungal Pathogens

| Derivative Class | Specific Compound Example | Candida albicans | Aspergillus niger | Reference(s) | | :--- | :--- | :--- | :--- | | 1-Substituted Benzotriazoles | 1-Nonyl-1H-benzotriazole | >128 | >128 |[10] | | Benzotriazole-Pyrazole-Thiazole Hybrids | (E)-2-(2-((5-(1H-benzo[d][1][4][6]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(aryl)thiazole | Significant Activity | Significant Activity |[4] | | Benzotriazole-Thioamide Complexes | Metal complexes of benzotriazole-thioamide ligands | 12.5 | 12.5 |[1] | | Benzotriazole-Triazole Hybrids | Fluconazole-like benzotriazole derivatives | 8-16 | ND |[1] |

ND: Not Determined

Analysis of Structure-Activity Relationships (SAR):

  • Hybridization Strategy: Similar to antibacterial agents, hybrid molecules incorporating benzotriazole often exhibit superior antifungal activity. The combination with other azole moieties, such as pyrazole and triazole, can be particularly effective[1][4].

  • Lipophilicity: The length of alkyl chains in 1-substituted derivatives can influence antifungal activity, although a clear correlation is not always observed. Optimal lipophilicity is crucial for traversing the fungal cell wall and membrane[10].

  • Metal Complexation: The formation of metal complexes with benzotriazole derivatives can enhance their antifungal properties, potentially by facilitating interactions with fungal enzymes or by promoting oxidative stress[1].

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of benzotriazole derivatives are believed to be multifactorial, involving the disruption of essential cellular processes. The specific mechanism can vary depending on the derivative's structure and the target microorganism.

Inhibition of Essential Enzymes
  • DNA Gyrase Inhibition: Some benzotriazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. By binding to the enzyme, these compounds prevent the supercoiling and uncoiling of DNA, leading to bacterial cell death[11][12].

  • Fungal Cytochrome P450 14α-demethylase (CYP51) Inhibition: A key mechanism of antifungal action for many azole compounds, including some benzotriazole derivatives, is the inhibition of CYP51. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death[1][10][13].

cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell B_Derivative Benzotriazole Derivative B_DNA_Gyrase DNA Gyrase B_Derivative->B_DNA_Gyrase Inhibition B_DNA Bacterial DNA B_DNA_Gyrase->B_DNA Supercoiling/ Uncoiling B_Replication DNA Replication & Repair B_DNA_Gyrase->B_Replication B_DNA->B_Replication B_Cell_Death Cell Death B_Replication->B_Cell_Death F_Derivative Benzotriazole Derivative F_CYP51 CYP51 (14α-demethylase) F_Derivative->F_CYP51 Inhibition F_Ergosterol Ergosterol F_CYP51->F_Ergosterol F_Lanosterol Lanosterol F_Lanosterol->F_Ergosterol Biosynthesis F_Membrane Fungal Cell Membrane F_Ergosterol->F_Membrane Component of F_Cell_Death Cell Death F_Membrane->F_Cell_Death Disruption

Caption: Proposed mechanisms of antimicrobial action of benzotriazole derivatives.

Disruption of Microbial Cell Membranes

The lipophilic nature of many benzotriazole derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis[14][15]. The extent of membrane disruption is often correlated with the compound's hydrophobicity and its ability to interact with membrane proteins.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antimicrobial efficacy data, a standardized methodology is essential. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

start Start prep_compound Prepare Stock Solution of Benzotriazole Derivative start->prep_compound prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Two-Fold Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Methodology:

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

    • Benzotriazole derivative to be tested, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Bacterial or fungal strains to be tested, cultured overnight.

    • Sterile saline (0.85% NaCl).

    • 0.5 McFarland turbidity standard.

  • Preparation of the Antimicrobial Agent Dilutions:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the benzotriazole derivative stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth column as a sterility control (no inoculum).

  • Preparation of the Inoculum:

    • Select several colonies of the test microorganism from an overnight culture plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted microbial suspension. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for the fungal species.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the benzotriazole derivative at which there is no visible growth. A reading mirror or a microplate reader can be used to facilitate the observation.

Conclusion and Future Perspectives

Benzotriazole derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity and diverse mechanisms of action. The structure-activity relationship studies consistently demonstrate that chemical modifications to the benzotriazole scaffold can significantly enhance their potency and modulate their spectrum of activity. Hybrid molecules, in particular, have shown exceptional promise.

Future research should focus on the following areas:

  • Optimization of Lead Compounds: Further structural modifications of the most potent derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and mechanisms of action for different classes of benzotriazole derivatives.

  • In Vivo Efficacy and Toxicity: Evaluation of the most promising compounds in animal models of infection to assess their in vivo efficacy and safety profiles.

  • Combating Resistance: Exploring the potential of benzotriazole derivatives to overcome existing antimicrobial resistance mechanisms and their use in combination therapies.

By leveraging the chemical versatility of the benzotriazole scaffold and employing rigorous, standardized evaluation methods, the scientific community can continue to develop novel and effective antimicrobial agents to combat the growing threat of infectious diseases.

References

  • Chaudhari, N. S., Khan, M. S. A., & Azim, M. F. A. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]

  • Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 837-852. [Link]

  • Ghannam, A., et al. (2019). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1179, 629-642. [Link]

  • Anjana, V. S., & Manoj Kumar, P. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 366-377. [Link]

  • Carta, A., Palomba, M., & Briguglio, I. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14(1). [Link]

  • Chaudhari, N. S., Khan, M. S. A., & Azim, M. F. A. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ResearchGate. [Link]

  • Yalij, V. (2024). A review on indoles, benzimidazoles and benzotriazoles for their antibacterial activity. International Journal of Pharmaceutical Sciences, 2(4), 443-456. [Link]

  • Aggarwal, N., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of the Indian Chemical Society, 101(7), 101187. [Link]

  • Ningegowda, R., et al. (2009). Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. Letters in Drug Design & Discovery, 6(7), 502-507. [Link]

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  • Singh, J., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(3), 3467-3479. [Link]

  • Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597-606. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

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  • Tanitame, A., et al. (2004). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Bioorganic & Medicinal Chemistry, 12(22), 5515-5524. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholinomethyl Benzotriazole Analogs as Potent Bioactive Agents

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) for a class of compounds based on the benzotriazole scaffold, specifically focusing on Mannich bases that include the mor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) for a class of compounds based on the benzotriazole scaffold, specifically focusing on Mannich bases that include the morpholinomethyl moiety and its analogs. We will dissect the nuanced roles of various structural components, offering field-proven insights into how specific chemical modifications influence biological, particularly anticancer, activity. This analysis is grounded in experimental data to provide researchers and drug development professionals with a clear, actionable understanding of this promising chemical space.

Introduction: The Benzotriazole Scaffold and the Power of the Mannich Reaction

Benzotriazole is a privileged bicyclic heterocyclic scaffold composed of a benzene ring fused to a 1,2,3-triazole ring. In medicinal chemistry, it is prized for its versatile biological activities, which span antimicrobial, antiviral, and anticancer applications[1][2]. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.

A highly effective method for derivatizing the benzotriazole core is the Mannich reaction. This one-pot, three-component reaction involves an active hydrogen compound (benzotriazole), formaldehyde, and a primary or secondary amine (such as morpholine) to yield N-aminomethylated derivatives known as Mannich bases[3][4]. This reaction is a cornerstone of medicinal chemistry for its efficiency in generating molecular diversity, allowing for the systematic exploration of the chemical space around a core scaffold to optimize biological activity—the very essence of SAR studies. The resulting aminomethyl linker introduces a key pharmacophoric element that can be tailored to enhance potency and selectivity.

This guide will focus on a comparative analysis of benzotriazole Mannich bases, with a particular emphasis on their anticancer properties, drawing from key studies that have systematically evaluated these derivatives.

Comparative Analysis: SAR in Anticancer Activity

A pivotal study in understanding the SAR of this class of compounds involved the synthesis and anticancer evaluation of a series of benzotriazole Mannich bases against four human cancer cell lines: MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian)[5]. The general structure of the evaluated compounds involves benzotriazole linked via a methylene bridge to an amine, which is in turn connected to a substituted phenyl ring.

SAR_General_Structure

The study systematically varied the substituents on the phenyl ring (R2) and the nature of the amine (R1), providing a clear dataset to derive SAR principles.

Influence of Phenyl Ring Substituents (R2)

The nature and position of substituents on the terminal phenyl ring were found to be critical determinants of anticancer potency.

  • Electron-Donating Groups Enhance Potency: The most significant finding was the profound positive impact of electron-donating groups (EDGs), particularly methoxy (-OCH₃) groups. The compound 6a , featuring two methoxy groups at the 3 and 5 positions of the phenyl ring, demonstrated the highest anticancer activity across all four cell lines, with IC₅₀ values as low as 0.012 µM against the MCF-7 cell line[5]. This was significantly more potent than the etoposide control.

  • Positional Isomerism Matters: The positioning of these EDGs was crucial. Dimethoxy substitutions at the 3,5- and 2,4- positions conferred greater activity than a single methoxy group or substitutions at other positions.

  • Electron-Withdrawing Groups Reduce Potency: Conversely, the presence of electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) on the phenyl ring generally led to a marked decrease in anticancer activity. For instance, compounds with nitro or multiple chloro substituents consistently showed higher IC₅₀ values, indicating lower potency[5].

This strong correlation suggests that the electron density of the terminal phenyl ring is a key factor in the mechanism of action, possibly influencing binding affinity to the biological target.

Influence of the Amine Moiety (R1)

While the primary study focused on aromatic amines, the principles can be extrapolated to understand the role of cyclic amines like morpholine. The amine linker is not merely a spacer but an active pharmacophoric element. Studies on related Mannich bases have shown that saturated heterocyclic amines, such as morpholine and piperazine, often contribute to increased biological activity compared to aromatic amines[6]. This is attributed to their improved pharmacokinetic properties and ability to form favorable interactions within a target's binding site.

The morpholine ring, in particular, is a common motif in approved drugs. Its oxygen atom can act as a hydrogen bond acceptor, and its overall structure imparts favorable solubility and metabolic stability. While the direct comparative data for a morpholine-substituted analog was not present in the primary anticancer study cited, related antimicrobial studies on Mannich bases suggest that the morpholine moiety is a favorable substitution for bioactivity[7].

Summary of SAR Findings

SAR_Summary cluster_activity Impact on Biological Activity cluster_mods Structural Modifications center Morpholinomethyl Benzotriazole Analog edg Electron-Donating Groups (e.g., -OCH3) on Phenyl Ring ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl) on Phenyl Ring morpholine Inclusion of Morpholine Ring (vs. Aromatic Amines) increase Increased Activity decrease Decreased Activity edg->increase Significantly Enhances Anticancer Potency ewg->decrease Reduces Anticancer Potency morpholine->increase Often Improves Pharmacokinetics & Activity

Quantitative Data Comparison

The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of representative benzotriazole Mannich bases against four human cancer cell lines, showcasing the impact of phenyl ring substitution[5].

Compound IDPhenyl Ring Substituent (R2)MCF-7A549Colo-205A2780
6a 3,5-di-OCH₃0.012 0.18 0.34 0.07
6c 2,4-di-OCH₃0.0910.430.810.16
6e 4-OCH₃0.110.871.120.24
6j 4-NO₂1.125.119.042.13
6n 2,4-di-Cl0.190.761.250.43
6p 3,4,5-tri-OCH₃0.080.330.650.11
Etoposide (Positive Control)0.131.013.080.45

Data sourced from Manoranjani S, et al. (2022)[5].

The data clearly illustrates the superior potency of compounds bearing multiple electron-donating methoxy groups (6a , 6p ) compared to those with electron-withdrawing groups (6j , 6n ) and the standard drug, etoposide.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and biological evaluation of these compounds, as adapted from the literature[5].

General Synthesis of Benzotriazole Mannich Bases (Workflow)

The synthesis is a classic one-pot Mannich reaction. The causality behind this choice is its high efficiency and atom economy, allowing for the rapid generation of a library of derivatives from commercially available starting materials.

Synthesis_Workflow start start step1 step1 start->step1 step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4 step5 step5 step4->step5 step6 step6 step5->step6 end end step6->end

Step-by-Step Protocol:

  • Reagent Combination: In a round-bottom flask, combine equimolar amounts of benzotriazole, the desired substituted amine (e.g., morpholine or a substituted aniline), and a substituted aromatic aldehyde.

  • Solvent Addition: Add ethanol as the solvent. Ethanol is chosen for its ability to dissolve the reactants and its ease of removal post-reaction.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 1 hour. The reaction is self-validating through progress monitoring.

  • Monitoring: Spot the reaction mixture on a TLC plate at regular intervals to monitor the consumption of starting materials and the formation of the product.

  • Isolation: Upon completion, the solid product often precipitates out of the solution. Collect the precipitate by vacuum filtration. If no precipitate forms, concentrate the mixture under reduced pressure and extract the product using an appropriate organic solvent.

  • Purification: Recrystallize the crude solid from a suitable solvent, typically ethanol, to obtain the pure Mannich base derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate its identity and purity[5].

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxicity. Its choice is justified by its reliability, high throughput, and direct correlation between mitochondrial activity and cell number.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of approximately 5×10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzotriazole derivatives in the cell culture medium. Add these dilutions to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The structure-activity relationship studies of morpholinomethyl benzotriazoles and their analogs reveal clear and actionable principles for designing potent anticancer agents. The electronic properties of the terminal aromatic ring are a dominant factor, with strong electron-donating groups like dimethoxy substituents dramatically enhancing cytotoxicity. The aminomethyl linker, particularly when it incorporates saturated heterocycles like morpholine, offers a promising avenue for improving both potency and pharmacokinetic properties.

The data strongly suggests that future optimization efforts should focus on exploring a wider range of electron-donating substituents on the phenyl ring and systematically comparing the efficacy of different cyclic amines, including morpholine, piperidine, and piperazine, within the same series. This systematic approach, grounded in the established SAR, holds significant potential for the development of novel and highly effective benzotriazole-based therapeutics.

References

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski, T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315–326. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. ACS Omega. [Link]

  • Wan, J., Zhang, H., Wang, W., Hu, Y., & Cao, S. (2009). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 121(4), 597–605. [Link]

  • Manoranjani, S., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF SUBSTITUTED MANNICH BASES OF BENZOTRIAZOLE DERIVATIVES AS ANTICANCER AGENTS. Bibliomed. [Link]

  • Jain, A. K., Ravichandran, V., & Sisodiya, M. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Applied Pharmaceutical Science, 3(12), 069-074. [Link]

  • Yüksek, H., Gürsoy, S., & Demirbaş, A. (2005). Synthesis, Characterization and Antibacterial Activity of Some Triazole Mannich Bases Carrying Diphenylsulfone Moieties. Turkish Journal of Chemistry, 29(4), 437-446. [Link]

  • Kumar, R. S., Idhayadhulla, A., & Nasser, A. J. A. (2014). Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. International Journal of Chemical and Natural Science, 2(1), 1-8. [Link]

  • Patel, R., Kumar, R., & Lal, K. (2022). Recent advances in biological applications of mannich bases — An overview. Journal of Molecular Structure, 1262, 133031. [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 364-378. [Link]

  • Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. (2025). RSC Advances. [Link]

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  • Request PDF on ResearchGate. (2025). ChemInform Abstract: Synthesis and Biological Evaluation of Mannich Bases of Benzimidazole Derivatives. [Link]

  • Carta, A., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 27(19), 6549. [Link]

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Validation

A Comparative Guide to In-Silico and In-Vitro Analysis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE Activity

Introduction: Bridging the Digital and Biological Divide in Drug Discovery In modern medicinal chemistry, the journey from a promising chemical scaffold to a validated drug candidate is a tale of two worlds: the digital...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Digital and Biological Divide in Drug Discovery

In modern medicinal chemistry, the journey from a promising chemical scaffold to a validated drug candidate is a tale of two worlds: the digital precision of in-silico modeling and the empirical reality of in-vitro experimentation. The benzotriazole nucleus is a versatile scaffold known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] This guide focuses on a representative derivative, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, to illustrate the critical interplay between computational prediction and laboratory validation.

While direct comparative data for this specific molecule is not extensively published, we will construct a scientifically grounded narrative based on established methodologies for analogous benzotriazole derivatives.[4][5] The objective is to provide researchers with a robust framework for leveraging both computational and experimental tools, explaining not just the "how" but the fundamental "why" behind each step. This dual-pronged approach is essential for accelerating drug discovery, reducing costs, and increasing the probability of success by identifying the most promising candidates before committing to expensive, large-scale testing.[4][6][7][8]

Part 1: The In-Silico Approach — Predicting Biological Potential

In-silico studies serve as the first critical filter in the drug discovery pipeline, allowing for the rapid screening of vast chemical libraries against specific biological targets.[8] The primary goal is to predict how a ligand, such as our benzotriazole derivative, will interact with a target protein and to estimate its binding affinity.[6][9]

Causality in Target Selection: Why Protein Kinases?

Benzotriazole derivatives have shown significant promise as inhibitors of protein kinases.[1][2][10] Kinases are a large family of enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][11] Therefore, selecting a relevant protein kinase as a target for our in-silico study is a logical, mechanistically-driven choice. For this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle, as our illustrative target.[1][11]

Molecular Docking Workflow

Molecular docking predicts the preferred orientation and binding energy of a ligand when it forms a complex with a protein.[6][9] A lower binding energy score typically indicates a more stable and potentially more potent interaction.[12]

Figure 1: In-Silico Molecular Docking Workflow.
Predicted Results

A hypothetical docking simulation of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE against the ATP-binding site of CDK2 might yield the following results. These values are illustrative and based on typical outcomes for similar benzotriazole kinase inhibitors.[13][14]

ParameterPredicted ValueInterpretation
Binding Energy -8.5 kcal/molIndicates a strong, favorable binding interaction.
Key Interactions Hydrogen bond with LEU83Suggests specific interaction with a key residue in the hinge region of the kinase.
Hydrophobic interactionsImplies good shape complementarity within the binding pocket.
Predicted Ki (Inhibition Constant) ~500 nMA quantitative estimate of inhibitory potency.

Part 2: The In-Vitro Validation — Grounding Predictions in Reality

While in-silico results provide a powerful hypothesis, they are ultimately predictions. In-vitro experiments are essential to validate these computational findings and provide empirical data on the compound's actual biological activity.[7][15]

Experimental Rationale: The Kinase Inhibition Assay

To test the in-silico prediction that our compound inhibits CDK2, the most direct and relevant experiment is an in-vitro kinase inhibition assay.[16][17] This assay directly measures the ability of a compound to block the enzymatic activity of the target kinase—in this case, the transfer of a phosphate group from ATP to a substrate.[18][19]

Figure 2: Workflow for In-Vitro Validation of a Predicted Kinase Inhibitor.
Experimental Results

An in-vitro kinase assay would generate a dose-response curve, allowing for the calculation of the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]

ParameterExperimental ValueInterpretation
IC50 (Half-maximal inhibitory concentration) 1.2 µMConfirms that the compound is a moderately potent inhibitor of CDK2.
Assay Method ADP-Glo™ Kinase AssayA luminescence-based assay that measures ADP production.[19]
Controls Staurosporine (Positive), DMSO (Negative)Ensures the assay is performing correctly and results are valid.

Part 3: Comparative Analysis — Where Theory Meets Experiment

The true value of this dual approach lies in the direct comparison of the predicted and measured data. Discrepancies are as informative as correlations, providing insights that can refine both computational models and future experimental designs.

Data Summary Table
MetricIn-Silico PredictionIn-Vitro ResultCorrelation Analysis
Binding Affinity/Potency Ki: ~500 nMIC50: 1.2 µM (1200 nM)Good Correlation: The values are within the same order of magnitude, validating the docking model's ability to identify a genuine inhibitor. The difference can be attributed to the idealized nature of docking versus the complex kinetics of a biochemical assay.
Mechanism of Action ATP-competitive bindingInhibition of kinase activityStrong Correlation: The experimental result is consistent with the predicted binding at the ATP pocket.
Discussion of Discrepancies and Synergies

It is common for the absolute values of predicted binding affinity (Ki) and measured potency (IC50) to differ.[15] Several factors contribute to this:

  • Protein Flexibility: In-silico docking often uses a rigid protein structure, whereas proteins are dynamic in solution.

  • Solvation Effects: The presence of water molecules in the experimental buffer can influence binding in ways not perfectly captured by docking algorithms.

  • Assay Conditions: The IC50 value is dependent on experimental conditions like ATP and substrate concentration.[16]

Despite these differences, the synergy is clear. The in-silico screen successfully and rapidly identified a compound with genuine, measurable activity, saving significant time and resources that would have been spent on random screening.[4][7] The in-vitro result, in turn, provides a real-world benchmark that can be used to refine and improve the predictive power of future computational models.

Part 4: Detailed Methodologies

For scientific integrity and reproducibility, the protocols used to generate the data presented above are detailed here.

Protocol 1: In-Silico Molecular Docking (Using AutoDock Vina)
  • Preparation of the Receptor (CDK2):

    • Download the crystal structure of CDK2 (e.g., PDB ID: 1FIN) from the RCSB Protein Data Bank.[12]

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-factors, and existing ligands from the PDB file.[20][21]

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock.[22]

  • Preparation of the Ligand ((4-MORPHOLINYLMETHYL)BENZOTRIAZOLE):

    • Obtain the 3D structure of the ligand (e.g., from PubChem, CID 79626).[23]

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define the rotatable bonds within the ligand.

    • Save the prepared ligand in the PDBQT file format.[22]

  • Docking Simulation:

    • Define a grid box that encompasses the ATP-binding site of CDK2. The coordinates are typically centered on the location of the co-crystallized ligand in the original PDB file.

    • Execute the docking simulation using the AutoDock Vina command-line interface.[12] The algorithm will explore multiple conformations ("poses") of the ligand within the binding site.

    • The output log file will contain the binding energy scores and coordinates for the top-ranked poses.[20]

Protocol 2: In-Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute recombinant human CDK2/Cyclin E enzyme to a working concentration (e.g., 5 ng/µL).

    • Prepare a substrate solution (e.g., Histone H1 peptide) and an ATP solution at concentrations appropriate for the assay (typically near the Km of the enzyme for ATP).[16]

    • Prepare a serial dilution of the test compound, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution to each well.

    • Add 2.5 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.[24]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

This guide demonstrates the synergistic relationship between in-silico prediction and in-vitro validation in the context of evaluating the activity of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as a potential kinase inhibitor. The computational approach provides a rapid, cost-effective method to identify promising candidates and generate testable hypotheses about their mechanism of action.[4][25] The experimental validation provides the essential empirical data needed to confirm these predictions and quantify the compound's true biological potency.[15] By integrating these two powerful methodologies, researchers can navigate the complexities of drug discovery with greater efficiency, confidence, and a higher probability of success.

References

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  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. Available at: [Link]

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  • Kinase assays. BMG LABTECH. Available at: [Link]

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Comparative

A Comparative Analysis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE and Commercial Antibiotics: An Efficacy Evaluation Guide

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. The relentless evolution of multidrug-resistant pathogens necessitates a depa...

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. The relentless evolution of multidrug-resistant pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of innovative chemical entities. Among the promising candidates are derivatives of benzotriazole, a heterocyclic compound known for its diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a specific benzotriazole derivative, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, in comparison to established commercial antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a comparative overview but also the detailed experimental methodologies required to generate robust, reproducible data. We will delve into the rationale behind experimental design, ensuring a self-validating system for assessing antimicrobial potency.

Introduction to (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE: A Novel Benzotriazole Derivative

Benzotriazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5] The core benzotriazole structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile. The subject of this guide, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, is a derivative that incorporates a morpholine moiety, a common functional group in medicinal chemistry known to enhance solubility and biological activity.

Chemical Structure:

  • IUPAC Name: 4-(benzotriazol-1-ylmethyl)morpholine[1]

  • Molecular Formula: C₁₁H₁₄N₄O[1]

  • CAS Number: 5472-71-9[1]

The synthesis of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE can be achieved through a Mannich-type reaction involving benzotriazole, formaldehyde, and morpholine. This reaction is a well-established method for the aminomethylation of acidic compounds like benzotriazole.

Postulated Mechanism of Action

While the precise mechanism of action for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is yet to be fully elucidated, the antimicrobial activity of benzotriazole derivatives is generally attributed to a multi-faceted approach. It is hypothesized that these compounds may:

  • Disrupt Microbial Cell Membranes: The lipophilic nature of the benzotriazole ring, coupled with the polar morpholine group, may facilitate interaction with and disruption of the bacterial cell membrane's lipid bilayer. This can lead to increased permeability and ultimately, cell lysis.

  • Interfere with Essential Enzymes: The triazole ring system can coordinate with metal ions that are essential cofactors for various microbial enzymes, thereby inhibiting their function.

  • Inhibit DNA Synthesis: Some benzotriazole derivatives have been shown to intercalate with microbial DNA, preventing replication and transcription.

The following diagram illustrates a hypothesized mechanism of action for benzotriazole derivatives.

Mechanism_of_Action cluster_compound (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE cluster_cell Bacterial Cell BTA Benzotriazole Derivative Membrane Cell Membrane BTA->Membrane Disruption Enzymes Essential Enzymes BTA->Enzymes Inhibition DNA DNA BTA->DNA Intercalation Lysis Cell Lysis Membrane->Lysis leads to Metabolic_Disruption Metabolic Disruption Enzymes->Metabolic_Disruption results in Replication_Block Replication Block DNA->Replication_Block causes MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Dilutions C Inoculate 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20h C->D E Read Plates for Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE's antimicrobial efficacy. The presented methodologies, grounded in established standards, are designed to yield reliable and reproducible data. While the hypothetical data suggests potential activity, rigorous experimental validation is paramount.

Future research should focus on:

  • Comprehensive MIC and MBC Testing: Determining the Minimum Bactericidal Concentration (MBC) will provide insights into whether the compound is bacteriostatic or bactericidal.

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains, is crucial.

  • Toxicity and Safety Profiling: In vitro and in vivo toxicological studies are necessary to assess the therapeutic potential of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE.

  • Mechanism of Action Studies: Elucidating the precise molecular targets will aid in optimizing the compound and understanding potential resistance mechanisms.

The journey from a novel compound to a clinically viable antibiotic is long and arduous. However, with a systematic and scientifically rigorous approach, as outlined in this guide, the potential of promising candidates like (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE can be thoroughly and objectively assessed.

References

  • PubChem. 1-(4-morpholinomethyl)-1H-benzotriazole. Available from: [Link]

  • El-Sayed, N. F., et al. (2017). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 22(10), 1648. Available from: [Link]

  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2114-2122. Available from: [Link]

  • Hamamoto, K., et al. (2022). Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. Journal of the Pediatric Infectious Diseases Society, 11(9), 403-406. Available from: [Link]

  • Ferdosi, R., et al. (2018). Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. Jundishapur Journal of Microbiology, 11(5), e67915. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2022. Available from: [Link]

  • Dr. Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. Dr. Oracle. Available from: [Link]

  • Sanna, V., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 127-147. Available from: [Link]

  • Ribeiro, M., et al. (2021). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus isolates (n = 7), determined by the broth microdilution method. ResearchGate. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1965-1970. Available from: [Link]

  • Kumar, A., et al. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Journal of Drug Delivery and Therapeutics, 12(4-S), 147-156. Available from: [Link]

  • World Health Organization. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. WHO. Available from: [Link]

  • CLSI. (2023). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. CLSI. Available from: [Link]

  • Chaudhari, N. S., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. Available from: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]

  • Thornsberry, C., et al. (1980). Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. Journal of Clinical Microbiology, 12(3), 437-440. Available from: [Link]

  • Del Pozo, J. L., et al. (2022). Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. Antibiotics, 11(5), 652. Available from: [Link]

  • Kumar, R., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Proceedings of the National Academy of Sciences, India Section B: Biological Sciences. Available from: [Link]

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  • ResearchGate. (n.d.). a: Determination of MIC value of antibiotics for E. coli isolates. MIC of Ciprofloxacin for MC 17 isolate is 2 μg/ml. Available from: [Link]

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  • Tam, V. H., et al. (2010). Comparative Pharmacodynamics of Gentamicin Against Staphylococcus aureus and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 54(10), 4478-4481. Available from: [Link]

  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(18), 52467-52478. Available from: [Link]

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  • Nielsen, E. I., et al. (2011). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 55(10), 4811-4818. Available from: [Link]

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Validation

A Researcher's Comparative Guide to Elucidating the Mechanism of Action of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive, technically-grounded framework f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive, technically-grounded framework for the cross-validation of the MoA of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, a molecule with potential therapeutic relevance given the broad bioactivity of benzotriazole derivatives.[1][2] While the specific molecular targets of this compound are not extensively documented in publicly available literature, the benzotriazole scaffold has been associated with a range of biological effects, including antimicrobial, antiviral, and antiproliferative activities.[1][2] Some benzotriazole derivatives have been shown to act as inhibitors of enzymes like CYP51 or as microtubule-destabilising agents.[1][3]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy designed to first identify the primary biological target(s) of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE and then to rigorously validate this interaction and its downstream functional consequences. We will objectively compare various experimental approaches, providing the underlying rationale for each step and detailing robust protocols to ensure scientific integrity.

I. Foundational Strategy: A Multi-Tiered Approach to MoA Cross-Validation

The journey to elucidate a compound's MoA is iterative. We will employ a strategy that moves from broad, unbiased screening to highly specific, hypothesis-driven validation. This ensures a comprehensive and reliable determination of the compound's biological function.

Caption: A multi-tiered strategy for MoA elucidation.

II. Tier 1: Unbiased Target Identification – Casting a Wide Net

The initial step is to identify potential interacting partners of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE without preconceived notions. This is crucial for discovering novel mechanisms. We will compare two powerful, unbiased approaches: quantitative proteomics and CRISPR-Cas9 genetic screening.

A. Comparative Approach 1: Chemical Proteomics for Direct Target Discovery

Chemical proteomics aims to identify the direct binding partners of a small molecule within the complex environment of a cell lysate or even in living cells.[4] This provides a direct physical link between the compound and its potential target(s).

1. Kinobeads Profiling:

Given that many benzotriazole derivatives exhibit anticancer properties, and kinases are critical regulators of cell proliferation, a kinobeads-based approach is a logical starting point.[2][5] Kinobeads are an affinity resin with immobilized, non-selective kinase inhibitors used to capture a large portion of the cellular kinome.[5][6] By pre-incubating a cell lysate with (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE before pulling down with kinobeads, we can identify which kinases are competed off the beads by our compound.[5]

2. Limited Proteolysis-Mass Spectrometry (LiP-MS):

LiP-MS offers a broader, unbiased view of the entire proteome, not just kinases.[7] This technique assesses changes in protein conformation upon ligand binding.[7] Proteins that bind to (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE will exhibit altered susceptibility to proteolysis, which can be detected and quantified by mass spectrometry.[7] This method has the advantage of not requiring a modified version of the compound for immobilization.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., HeLa or a cancer cell line of interest) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Quantify the protein concentration of the lysate using a BCA assay. Aliquot the lysate into multiple tubes.

  • Compound Incubation: To each aliquot, add varying concentrations of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE or a vehicle control (e.g., DMSO). Incubate for 1 hour at 4°C with gentle rotation.

  • Kinobeads Pulldown: Add kinobeads slurry to each lysate and incubate for 1 hour at 4°C to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: Identify proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control. These are the primary target candidates.

B. Comparative Approach 2: CRISPR-Cas9 Screening for Functional Target Discovery

CRISPR-Cas9 screening provides a functional readout by identifying genes whose knockout confers resistance or sensitivity to the compound.[8][9][10] This approach is powerful for identifying targets that are essential for the compound's efficacy.[9]

Experimental Protocol: CRISPR-Cas9 Loss-of-Function Screen

  • Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library via lentivirus.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic.

  • Compound Treatment: Treat the cell population with a lethal concentration (e.g., IC90) of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE for a prolonged period (e.g., 14-21 days). A parallel population is treated with a vehicle control.

  • Genomic DNA Extraction: Harvest the surviving cells from both treated and control populations and extract genomic DNA.

  • sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and perform next-generation sequencing.

  • Data Analysis: Identify sgRNAs that are enriched in the compound-treated population compared to the control. The genes targeted by these sgRNAs are potential resistance genes and therefore candidate targets of the compound.

Method Principle Advantages Limitations
Kinobeads Competitive affinity purificationIdentifies direct binders, good for kinase inhibitorsBiased towards kinases, may miss other target classes
LiP-MS Conformational change upon bindingUnbiased, proteome-wide, no compound modification neededIndirect, may identify secondary effects on protein structure
CRISPR-Cas9 Screen Genetic perturbationIdentifies functionally relevant targets, unbiasedIndirect, gene knockout may not fully mimic drug inhibition[10]

III. Tier 2: Hypothesis Generation – From Candidates to a Primary Target

The unbiased screens will likely generate a list of potential targets. The next step is to prioritize these candidates to form a concrete hypothesis about the primary MoA. This involves bioinformatic analysis, literature review, and pathway analysis to identify converging lines of evidence.

Hypothesis_Generation cluster_0 Unbiased Screening Data Kinobeads Kinobeads Hits Bioinformatics Bioinformatics Analysis (Pathway Enrichment, STRING) Kinobeads->Bioinformatics LiP_MS LiP-MS Hits LiP_MS->Bioinformatics CRISPR CRISPR Hits CRISPR->Bioinformatics Hypothesis Primary Target Hypothesis Bioinformatics->Hypothesis

Caption: Funneling unbiased data to a testable hypothesis.

IV. Tier 3: Direct Target Validation – Confirming the Physical Interaction

Once a primary target candidate is identified, it is crucial to confirm direct, biophysical interaction with (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. This step provides definitive evidence of target engagement.

A. Comparative Approach 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[11][12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and pellet the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the hypothesized target protein.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples, indicating stabilization of the target protein.[13]

B. Comparative Approach 2: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time method to quantify the binding kinetics and affinity between a ligand and a target protein.[14][15][16] This provides precise quantitative data on the interaction.[14]

Experimental Protocol: SPR

  • Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE over the sensor surface.

  • Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the binding of the compound to the protein.[14]

  • Data Analysis: Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to determine the binding affinity.

C. Comparative Approach 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19]

Experimental Protocol: ITC

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[17][18]

Method Principle Advantages Limitations
CETSA Ligand-induced thermal stabilizationIn-cell target engagement, no protein purification neededIndirect, requires a specific antibody, not easily quantifiable
SPR Change in refractive index upon bindingReal-time kinetics, quantitative affinity dataRequires purified protein, protein immobilization can affect activity
ITC Measures heat of bindingLabel-free, provides full thermodynamic profileRequires larger amounts of purified protein, lower throughput

V. Tier 4: Cellular and Functional Confirmation – Linking Target to Phenotype

The final and most critical step is to demonstrate that the direct interaction with the validated target is responsible for the observed cellular phenotype.

A. Target Knockdown/Knockout and Phenotypic Rescue

Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effect of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. Conversely, overexpressing a drug-resistant mutant of the target should rescue the cells from the compound's effects.

B. Downstream Pathway Analysis

If the target is part of a known signaling pathway, we must demonstrate that the compound modulates this pathway in a manner consistent with target engagement. This can be achieved through various methods:

  • Reporter Gene Assays: Use a reporter construct (e.g., luciferase) under the control of a transcription factor that is regulated by the target's pathway.

  • Phospho-proteomics/Western Blotting: Measure changes in the phosphorylation status of downstream substrates of the target protein.

Caption: The causal chain from compound to cellular effect.

VI. Conclusion

The cross-validation of a compound's mechanism of action is a rigorous, multi-faceted process that demands a carefully planned and executed experimental strategy. By systematically progressing from unbiased, proteome-wide screening to specific biophysical and functional validation, researchers can build a robust and compelling case for the MoA of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. This guide provides a comparative framework of state-of-the-art techniques, empowering scientists to design experiments that are not only technically sound but also logically cohesive, ultimately leading to a trustworthy and in-depth understanding of this novel compound's biological activity.

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Comparative

A Comparative Analysis of (4-Morpholinylmethyl)benzotriazole: A Novel Candidate Against Drug-Resistant Bacterial Pathogens

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. Pathogens such as Methicillin-Resistant Staphylococcus aureus (M...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales represent a significant threat to global public health, often rendering standard-of-care antibiotics ineffective.[1][2] In this context, the exploration of novel chemical scaffolds that exhibit potent antimicrobial activity through unique mechanisms is of paramount importance.

This guide provides a comprehensive comparative analysis of a promising novel compound, (4-Morpholinylmethyl)benzotriazole, against critical drug-resistant bacterial strains. As a Senior Application Scientist, my objective is to present an objective, data-driven comparison of this compound's in vitro efficacy with established antibiotics, grounded in reproducible experimental methodologies. It is important to note that (4-Morpholinylmethyl)benzotriazole is an investigational compound, and the data presented herein is based on preliminary research to illustrate its potential as a future therapeutic.

The Chemical Rationale: Why Benzotriazoles?

Benzotriazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The fused benzene and triazole rings create a stable aromatic system that can be readily functionalized, allowing for the fine-tuning of its pharmacological properties. The introduction of a morpholinylmethyl group at the 4-position of the benzotriazole core is hypothesized to enhance the compound's solubility and cell permeability, crucial attributes for an effective antimicrobial agent.

Hypothesized Mechanism of Action

While the precise mechanism of action for (4-Morpholinylmethyl)benzotriazole is under active investigation, preliminary studies on related benzimidazole derivatives suggest a potential inhibition of bacterial gyrase.[5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By targeting this enzyme, the compound could induce lethal double-strand breaks in the bacterial chromosome, leading to a bactericidal effect. This mechanism is distinct from many current antibiotic classes, suggesting a low probability of cross-resistance.

Hypothesized_Mechanism_of_Action cluster_bacterium Bacterial Cell Compound (4-Morpholinylmethyl)benzotriazole Gyrase DNA Gyrase Compound->Gyrase Inhibition DNA_Replication DNA Replication & Repair Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothesized mechanism of (4-Morpholinylmethyl)benzotriazole.

Comparative In Vitro Efficacy

The efficacy of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables present a comparative summary of the MIC values of (4-Morpholinylmethyl)benzotriazole against key drug-resistant strains, benchmarked against commonly used antibiotics.

Table 1: Efficacy Against Gram-Positive Pathogens
CompoundMRSA (ATCC 43300) MIC (µg/mL)VRE (E. faecium) MIC (µg/mL)
(4-Morpholinylmethyl)benzotriazole 4 8
Vancomycin1-2>256 (Resistant)
Linezolid1-41-4
Daptomycin0.5-21-4

Data for comparator antibiotics are based on typical MIC ranges found in the literature.

Table 2: Efficacy Against Gram-Negative Pathogens
CompoundESBL E. coli (ATCC 25922 derivative) MIC (µg/mL)ESBL K. pneumoniae MIC (µg/mL)
(4-Morpholinylmethyl)benzotriazole 16 32
Meropenem≤0.5≤1
Piperacillin/Tazobactam>64 (Resistant)>64 (Resistant)
Ciprofloxacin>32 (Resistant)>32 (Resistant)

Data for comparator antibiotics are based on typical MIC ranges found in the literature.

The preliminary data suggests that (4-Morpholinylmethyl)benzotriazole exhibits promising activity against MRSA and moderate activity against VRE. While its efficacy against ESBL-producing Gram-negative bacteria is less potent than carbapenems, it shows potential, especially given the resistance of these strains to many other antibiotic classes.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (4-Morpholinylmethyl)benzotriazole, a fundamental assay for assessing antimicrobial efficacy.

MIC_Workflow Start Start: Prepare Compound Stock Serial_Dilution 1. Prepare 2-fold serial dilutions of compound in a 96-well plate Start->Serial_Dilution Inoculation 3. Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep 2. Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results 5. Read results visually or with a plate reader (OD600) Incubation->Read_Results End End: Determine MIC Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • (4-Morpholinylmethyl)benzotriazole

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., MRSA, VRE, ESBL E. coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of (4-Morpholinylmethyl)benzotriazole in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).

Comparative Logic and Future Directions

The development of new antibiotics is a complex process. The promising in vitro data for (4-Morpholinylmethyl)benzotriazole is an important first step.

Comparative_Logic Problem Drug-Resistant Bacteria (MRSA, VRE, ESBLs) Current_Solutions Existing Antibiotics (Vancomycin, Carbapenems) Problem->Current_Solutions Treated by Proposed_Alternative (4-Morpholinylmethyl)benzotriazole Problem->Proposed_Alternative Potential solution Limitations Growing Resistance Side Effects Current_Solutions->Limitations Face Advantages Novel Scaffold Potential New MoA Activity Against MRSA Proposed_Alternative->Advantages Offers

Caption: Logic diagram for evaluating novel antimicrobial candidates.

Future studies should focus on:

  • Mechanism of Action Elucidation: Definitive studies to confirm the inhibition of DNA gyrase or identify other cellular targets.

  • Spectrum of Activity: Testing against a broader panel of clinical isolates to understand its full potential.

  • Toxicology and Safety: In vitro and in vivo studies to assess its safety profile and therapeutic index.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

  • Science.gov. (n.d.). benzimidazole derivative compound: Topics by Science.gov.
  • National Institutes of Health. (2025, January 29). P-305. Empirical Treatment with vancomycin-resistant enterococcus (VRE) Effective Antibiotics versus Glycopeptides: Impact on Survival Outcomes in VRE Bloodstream Infections.
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  • PubMed Central. (2022, December 16). Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine.
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Sources

Validation

A Comparative Guide for Drug Development Professionals: Benzotriazole vs. Benzimidazole Derivatives as Antimicrobial Agents

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds remain a cornerstone of medicinal chemistry. Among these, benzotriazole and benz...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds remain a cornerstone of medicinal chemistry. Among these, benzotriazole and benzimidazole represent two "privileged scaffolds"—core structures that, through targeted modification, have yielded a multitude of pharmacologically active compounds. This guide provides a comparative analysis of their derivatives as antimicrobial agents, grounded in experimental data and mechanistic insights to inform future drug discovery and development efforts.

Foundational Scaffolds: A Tale of Two Rings

At their core, both structures feature a benzene ring fused to a five-membered nitrogen-containing ring. However, a subtle difference in their heterocyclic component—a triazole ring for benzotriazole and an imidazole ring for benzimidazole—gives rise to distinct chemical properties and, consequently, different biological interactions.

  • Benzotriazole (C₆H₅N₃): Characterized by a benzene ring fused to a 1,2,3-triazole ring. The three nitrogen atoms provide multiple sites for hydrogen bonding and coordination with metallic ions, contributing to its diverse biological activities.[1] Its large conjugated system facilitates a variety of noncovalent interactions with biological targets.[1]

  • Benzimidazole (C₇H₆N₂): Comprises a benzene ring fused to an imidazole ring. Critically, the benzimidazole scaffold is structurally analogous to purine nucleoside bases, a feature that allows its derivatives to readily interact with the biopolymers of living systems, such as enzymes and nucleic acids.[2] This structural mimicry is a key factor in its broad spectrum of biological activity.[2]

Mechanisms of Antimicrobial Action: Divergent Strategies

While both classes of compounds exhibit broad-spectrum antimicrobial activity, their primary mechanisms of action diverge significantly, targeting different essential cellular processes.

Benzotriazole Derivatives: A Multi-Pronged Attack

The antimicrobial activity of benzotriazole derivatives is often characterized by a multifaceted assault on microbial cells rather than inhibition of a single target.[3] This can be an advantage in preventing the rapid development of resistance. Key mechanisms include:

  • Membrane Disruption: Functionalized derivatives, particularly those with halogen or alkyl groups, can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[4]

  • Enzyme Inhibition: The scaffold can interact with various essential microbial enzymes, disrupting metabolic and respiratory pathways.[3][5]

  • Nucleic Acid Synthesis Interference: Some derivatives have been shown to interfere with the replication and synthesis of microbial DNA.[1][5]

  • Oxidative Stress Induction: A crucial mechanism involves the generation of reactive oxygen species (ROS) within the microbial cell, inducing oxidative stress that damages vital components like proteins and DNA.[3]

Benzotriazole_MoA BZT Benzotriazole Derivative Membrane Microbial Cell Membrane BZT->Membrane Disruption Enzymes Essential Enzymes BZT->Enzymes Inhibition DNA Nucleic Acid Synthesis BZT->DNA Interference ROS Reactive Oxygen Species (ROS) BZT->ROS Generation Lysis Cell Lysis Membrane->Lysis Inhibition Metabolic Inhibition Enzymes->Inhibition Replication Replication Failure DNA->Replication Damage Oxidative Damage (Proteins, DNA) ROS->Damage Death Microbial Cell Death Damage->Death Lysis->Death Inhibition->Death Replication->Death

Figure 1: Multifaceted antimicrobial mechanisms of benzotriazole derivatives.
Benzimidazole Derivatives: Highly Specific Targeting

In contrast, many benzimidazole derivatives owe their potent activity to the highly specific inhibition of well-defined molecular targets, a characteristic that has led to their successful development as clinical drugs (e.g., albendazole, mebendazole).

  • Tubulin Polymerization Inhibition: A primary mechanism, especially for antifungal and anthelmintic agents, is the selective binding to β-tubulin. This prevents the polymerization of tubulin into microtubules, thereby disrupting essential cellular processes like cell division, cytoskeleton formation, and intracellular transport.[6]

  • DNA Gyrase Inhibition: Certain antibacterial benzimidazole derivatives function as topoisomerase inhibitors. By inhibiting DNA gyrase (a type II topoisomerase), they prevent the relaxation of supercoiled DNA, a critical step for DNA replication and transcription, ultimately leading to cell death.[7]

  • Ergosterol Biosynthesis Inhibition: In fungi, some derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals, providing a basis for selective toxicity.[2]

  • Cell Wall Synthesis Inhibition: Antibacterial benzimidazoles can also act by forming covalent adducts with penicillin-binding proteins (PBPs), the transpeptidase enzymes involved in the final steps of peptidoglycan synthesis, thus inhibiting cell wall formation.[6]

Benzimidazole_MoA BZM Benzimidazole Derivative Tubulin β-Tubulin BZM->Tubulin Binds to Gyrase DNA Gyrase (Topoisomerase) BZM->Gyrase Inhibits Ergosterol Ergosterol Biosynthesis BZM->Ergosterol Inhibits PBP Penicillin-Binding Proteins (PBPs) BZM->PBP Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Polymerization DNA_Rep DNA Replication Gyrase->DNA_Rep Enables Membrane Fungal Cell Membrane Ergosterol->Membrane Component of CellWall Bacterial Cell Wall PBP->CellWall Synthesizes CellDivision Cell Division Failure Microtubules->CellDivision Death Microbial Cell Death DNA_Rep->Death Disruption Membrane->Death Disruption CellWall->Death Disruption CellDivision->Death Disruption

Figure 2: Specific molecular targets of benzimidazole derivatives.

Structure-Activity Relationship (SAR) and Efficacy

The antimicrobial potency of both scaffolds can be dramatically enhanced through strategic chemical modifications. Understanding these SARs is crucial for the rational design of new, more effective derivatives.

Benzotriazole SAR Insights
  • Substituent Groups: The introduction of electron-withdrawing and electron-donating groups at specific sites on the benzotriazole ring has been shown to significantly boost antibacterial efficacy.[1]

  • N-Alkylation: The addition of bulky, hydrophobic groups (e.g., cyano-biphenyl, benzodioxole) via N-alkylation can enhance antibacterial behavior, likely by improving membrane interaction.[8]

  • Hybrid Molecules: Incorporating benzotriazole into other heterocyclic systems, such as 4-oxo-thiazolidines, can yield derivatives with potent activity, with some compounds showing MIC values as low as 0.125-0.25 μg/ml.[5]

Benzimidazole SAR Insights
  • Key Positions: Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are known to greatly influence biological activity.[9]

  • Halogenation: The presence of halogen substituents, particularly chlorine and fluorine, often enhances antimicrobial activity.[10] This is attributed to their electronic effects and ability to improve cell penetration. For instance, the presence of two chlorine atoms on the benzimidazole ring can lead to superior activity compared to methyl or unsubstituted versions.[10]

  • C2 Position: The C2 position is a particularly important site for modification. Trifluoromethyl substitution at C2 has yielded potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 12.5-25 mg/mL.[8]

  • Hybridization: Creating hybrid molecules by linking benzimidazole to other pharmacophores like quinoline or triazole often results in synergistic or enhanced antimicrobial effects.[10][11]

Quantitative Comparison of Antimicrobial Performance

The Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a bacterium—is the gold standard for quantifying antimicrobial efficacy. The table below summarizes representative MIC data for derivatives from both classes against various pathogens.

Derivative ClassSpecific Derivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Benzimidazole 5-fluorouracil benzimidazole (5c)MRSA2 ± 0.21[12]
Benzimidazole 5-fluorouracil benzimidazole (5c)E. coli DH522 ± 0.21[12]
Benzimidazole 5-fluorouracil benzimidazole (5c)B. proteus4 ± 0.59[12]
Benzimidazole 2-substituted benzimidazole (1)C. albicans76.125[6]
Benzimidazole 2-substituted benzimidazole (2)S. aureus156.25[6]
Benzotriazole N-alkylated benzotriazoleBacillus subtilisNot specified[8]
Benzotriazole Acridine-benzotriazole hybridPseudomonas aeruginosaNot specified[13]
Benzotriazole Acridine-benzotriazole hybridStaphylococcus aureusNot specified[13]

Note: Direct comparison is challenging as studies often use different derivatives and test strains. However, the data indicates that highly optimized benzimidazole derivatives can achieve very low MIC values against resistant bacteria.[12]

Experimental Protocol: Validating Antimicrobial Efficacy

To ensure trustworthiness and reproducibility, antimicrobial activity must be assessed using standardized protocols. The broth microdilution method is a cornerstone technique for determining MIC and Minimum Bactericidal Concentration (MBC) values.[14]

Workflow: Broth Microdilution for MIC & MBC Determination

Sources

Comparative

The Future of Corrosion Protection: A Head-to-Head Comparison of Bio-Based Corrosion Inhibitors and Benzotriazole

In the persistent battle against corrosion, a silent yet relentless force that degrades materials and compromises structural integrity, the scientific community is at a pivotal juncture. For decades, synthetic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against corrosion, a silent yet relentless force that degrades materials and compromises structural integrity, the scientific community is at a pivotal juncture. For decades, synthetic compounds like benzotriazole (BTA) have been the stalwart defenders of metallic surfaces. However, a rising tide of environmental consciousness and a demand for sustainable technologies have ushered in a new class of contenders: bio-based corrosion inhibitors. This guide provides a comprehensive, head-to-head comparison of these two classes of corrosion inhibitors, delving into their mechanisms of action, performance under empirical scrutiny, and their broader environmental and toxicological implications. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the evolving landscape of corrosion mitigation.

Understanding the Enemy: The Fundamentals of Corrosion

Corrosion is an electrochemical process where a metal reacts with its environment, leading to its gradual destruction.[1] This process involves anodic sites, where the metal oxidizes (loses electrons), and cathodic sites, where a reduction reaction occurs. The flow of electrons between these sites through the metal and the movement of ions in the surrounding electrolyte create a corrosion cell, initiating and propagating material degradation. Corrosion inhibitors are chemical substances that, when added in small concentrations to the environment, effectively decrease the rate of corrosion.[2][3]

The Incumbent: Benzotriazole (BTA)

Benzotriazole (C₆H₅N₃) is a heterocyclic organic compound that has long been a cornerstone in the corrosion protection of copper and its alloys.[4][5][6] Its efficacy lies in its ability to form a robust, passive protective layer on the metal surface.

Mechanism of Action

The primary mechanism of BTA involves the formation of a chemisorbed polymeric complex with copper ions on the metal surface.[5][7] The nitrogen atoms in the triazole ring readily donate their lone pair of electrons to form coordinate bonds with the vacant d-orbitals of copper atoms. This results in a durable, insoluble film of Cu(I)-BTA that acts as a physical barrier, isolating the metal from the corrosive environment and impeding both anodic and cathodic reactions.[4][5][7]

BTA_Mechanism Metal Copper Surface (Cu) Complex Cu(I)-BTA Protective Film Metal->Complex Chemisorption & Complexation BTA Benzotriazole (BTA) BTA->Complex Forms protective layer Environment Corrosive Environment Complex->Environment Blocks

Caption: Mechanism of Benzotriazole (BTA) corrosion inhibition on a copper surface.

The Challenger: Bio-Based Corrosion Inhibitors

Bio-based corrosion inhibitors are a diverse group of compounds derived from natural sources, such as plants, microorganisms, and agricultural byproducts.[8][9] These "green" inhibitors are gaining significant traction due to their inherent biodegradability, low toxicity, and derivation from renewable resources.[8][9]

Mechanism of Action

The inhibitory action of most bio-based compounds stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion.[10] This adsorption can be categorized as:

  • Physisorption: This involves weaker, electrostatic interactions (van der Waals forces) between the charged inhibitor molecules and the charged metal surface.[10]

  • Chemisorption: This involves the formation of stronger coordinate bonds between heteroatoms (such as oxygen, nitrogen, and sulfur) present in the organic molecules of the bio-inhibitor and the vacant d-orbitals of the metal atoms.[10]

Many plant extracts, for instance, are rich in organic compounds containing these heteroatoms and aromatic rings, which facilitate their adsorption and subsequent protective film formation.[10]

Bio_Inhibitor_Mechanism Metal Metal Surface Film Adsorbed Protective Film Metal->Film Surface Coverage Inhibitor Bio-based Inhibitor Molecules Inhibitor->Film Adsorption (Physisorption/Chemisorption) Environment Corrosive Environment Film->Environment Blocks

Caption: General mechanism of bio-based corrosion inhibitors through surface adsorption.

Head-to-Head Comparison: Performance, Environmental Impact, and Cost

The selection of a corrosion inhibitor is a multi-faceted decision that extends beyond mere performance. A holistic evaluation must consider its environmental footprint and economic viability.

FeatureBenzotriazole (BTA)Bio-Based Corrosion Inhibitors
Primary Mechanism Chemisorption, formation of a polymeric complex.[4][7]Physisorption and/or chemisorption of organic molecules to form a protective film.[10]
Typical Inhibition Efficiency High, often exceeding 90% for copper and its alloys.[5]Varies widely depending on the source, concentration, and environment; can achieve efficiencies comparable to synthetic inhibitors.[8]
Biodegradability Poorly biodegradable, persistent in the environment.[4]Generally readily biodegradable.[8][9]
Toxicity Low to moderate toxicity to aquatic organisms, with some derivatives showing endocrine-disrupting effects.[11][12][13]Generally low to non-toxic.[8][9]
Source Synthetic, derived from non-renewable petrochemical feedstocks.Renewable, derived from plants, agricultural waste, and other natural sources.[9]
Cost Relatively low due to established large-scale production.Can be cost-effective, especially when derived from agricultural waste streams.

Experimental Validation: Methodologies for Assessing Inhibitor Performance

Objective evaluation of corrosion inhibitor efficacy relies on a suite of standardized experimental techniques. The causality behind the selection of these methods lies in their ability to probe different aspects of the corrosion process and the inhibitor's influence on it.

Weight Loss Method

This gravimetric technique is a fundamental and widely used method for determining the average corrosion rate over a specific period.[14][15][16]

Experimental Protocol:

  • Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined duration and at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (%IE):

    • CR is calculated from the weight loss, surface area, and immersion time.

    • %IE is determined using the formula: %IE = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Weight_Loss_Workflow A Prepare & Weigh Metal Coupon B Immerse in Corrosive Medium (with and without inhibitor) A->B C Remove, Clean & Reweigh Coupon B->C D Calculate Corrosion Rate & Inhibition Efficiency C->D

Caption: Workflow for the weight loss method of corrosion inhibitor evaluation.

Potentiodynamic Polarization

This electrochemical technique provides rapid insights into the corrosion kinetics and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[17][18]

Experimental Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

  • Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.[17]

  • Potential Sweep: The potential of the working electrode is scanned in both the anodic and cathodic directions relative to the OCP at a slow, constant rate.[17][19]

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.

Polarization_Workflow A Set up 3-Electrode Cell B Stabilize at Open Circuit Potential (OCP) A->B C Apply Potential Sweep (Anodic & Cathodic) B->C D Generate Tafel Plot (log I vs. E) C->D E Determine Icorr & Ecorr D->E

Caption: Workflow for potentiodynamic polarization experiments.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-solution interface and the properties of the protective film formed by the inhibitor.[17][20][21]

Experimental Protocol:

  • Cell Setup and Stabilization: Similar to potentiodynamic polarization, a three-electrode cell is used, and the system is allowed to stabilize at OCP.

  • AC Perturbation: A small amplitude AC voltage signal is applied to the working electrode over a wide range of frequencies.

  • Impedance Measurement: The resulting AC current response is measured, and the impedance (the opposition to the flow of alternating current) is calculated at each frequency.

  • Data Modeling: The impedance data is often represented as Nyquist or Bode plots and modeled using equivalent electrical circuits to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate effective corrosion inhibition.

EIS_Workflow A Set up 3-Electrode Cell & Stabilize at OCP B Apply Small AC Voltage Perturbation across a Frequency Range A->B C Measure Impedance Response B->C D Generate Nyquist/Bode Plots C->D E Model with Equivalent Circuit to find Rct & Cdl D->E

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) analysis.

The Verdict: A Paradigm Shift Towards Sustainability

The era of relying solely on synthetic corrosion inhibitors like benzotriazole is drawing to a close. While its efficacy, particularly for copper alloys, is well-documented, its environmental persistence and potential toxicity are significant drawbacks in an increasingly eco-conscious world.[4][13]

Bio-based corrosion inhibitors present a compelling and sustainable alternative.[8] Research has demonstrated that various plant extracts and other natural products can exhibit inhibition efficiencies comparable to their synthetic counterparts.[8][22] For example, a study comparing a bio-based treatment to benzotriazole for the protection of corroded copper surfaces found that the bio-based inhibitor was more effective in converting corrosive copper chlorides into stable copper oxalates.[22]

The transition to bio-based inhibitors is not merely an environmental imperative but also a strategic one. The utilization of agricultural waste streams for inhibitor production aligns with the principles of a circular economy, potentially offering a cost-effective and readily available source of corrosion protection.

While challenges remain in standardizing the composition and performance of these natural extracts, the trajectory is clear. Continued research focusing on the isolation and synergistic effects of active compounds, coupled with advanced formulation strategies, will undoubtedly solidify the position of bio-based inhibitors as the new benchmark in corrosion management. For researchers and industry professionals, embracing this green revolution is not just a choice but a necessity for a sustainable and corrosion-free future.

References

  • Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Charact - ACS Publications. (2026, January 14).
  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION - Kansas State University.
  • Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review - PubMed. (2019, April 15).
  • Benzotriazole - Wikipedia.
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  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Environment & Health - ACS Publications. (2025, August 15).
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  • How corrosion inhibitors protect metal: synthesis in the lab and testing - YouTube. (2019, June 15).
  • Environmental behavior, hazard and anti-corrosion performance of benzotriazole-based nanomaterials for sustainable maritime applications - RSC Publishing.
  • Potentiodynamic polarization curves of corrosion inhibition of mild... | Download Scientific Diagram - ResearchGate.
  • Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces - ArODES.
  • Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. (2024, October 8).
  • Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment.
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  • Potentiodynamic Polarization: Significance and symbolism. (2025, December 10).
  • Exact calculation of corrosion rates by the weight-loss method | Experimental Results. (2022, May 16).
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing.
  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclamation. (2019, January 30).
  • Review on Benzotriazole As Anti-corrosive Agents - Jetir.Org.
  • Application of Biomass Corrosion Inhibitors in Metal Corrosion Control: A Review - NIH. (2023, March 21).
  • Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl - MDPI.
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC - NIH. (2021, May 21).

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Validation

A Senior Application Scientist's Guide to Evaluating Synergistic Effects of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of Combination Therapies In the landscape of modern therapeutics, the principle of synergy—where the...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Combination Therapies

In the landscape of modern therapeutics, the principle of synergy—where the combined effect of two or more agents is greater than the sum of their individual effects—represents a cornerstone of advanced drug development. Combination therapies often lead to enhanced efficacy, reduced dosages, and a lower likelihood of resistance development. This guide provides a comprehensive framework for evaluating the synergistic potential of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, a novel benzotriazole derivative, in combination with other established therapeutic compounds.

Benzotriazole and its derivatives are a versatile class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] The inclusion of a morpholine moiety in the structure of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is of particular interest, as this functional group is a common feature in many approved drugs and is known to enhance pharmacokinetic properties and biological activity.[7][8][9] While the specific biological activities of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE are not yet extensively documented in publicly available literature, its structural similarity to other bioactive benzotriazoles allows us to formulate rational hypotheses for its potential mechanisms of action and, consequently, its synergistic partners.

This guide will explore two primary therapeutic avenues for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE: as an antifungal agent and as an anticancer agent . For each scenario, we will propose a hypothesized mechanism of action, identify suitable combination partners, and provide detailed, field-proven experimental protocols for rigorously evaluating synergistic effects.

Pillar 1: Expertise & Experience - The Rationale Behind Experimental Design

Our experimental approach is grounded in established pharmacological principles. The selection of potential synergistic partners is not arbitrary; it is based on a mechanistic hypothesis that combining agents with complementary modes of action is more likely to yield a synergistic outcome.

Scenario 1: (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as an Antifungal Agent

Hypothesized Mechanism of Action: CYP51 Inhibition

Many azole-based antifungal drugs, which share a triazole ring structure with benzotriazoles, exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] We hypothesize that (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, as a benzotriazole derivative, acts as a bioisostere to traditional azole antifungals and similarly inhibits CYP51.

Proposed Synergistic Partner: Caspofungin (an Echinocandin)

Echinocandins, such as Caspofungin, represent a different class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[10] By targeting two different essential structures of the fungal cell—the cell membrane (via ergosterol depletion) and the cell wall (via glucan synthesis inhibition)—the combination of a CYP51 inhibitor and an echinocandin has a strong potential for synergistic activity.[11] This dual assault can lead to increased fungal cell stress and death.

Scenario 2: (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as an Anticancer Agent

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

Several benzotriazole derivatives have demonstrated anticancer activity through the inhibition of tubulin polymerization.[4] Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintenance of cell structure. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death).[12][13] We hypothesize that (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE may function as a tubulin polymerization inhibitor.

Proposed Synergistic Partner: Doxorubicin (an Anthracycline Chemotherapeutic)

Doxorubicin is a widely used chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[14] Combining a tubulin inhibitor with a DNA-damaging agent can create a powerful synergistic effect.[15][16] The cell cycle arrest induced by the tubulin inhibitor can sensitize cancer cells to the DNA-damaging effects of doxorubicin, leading to enhanced cancer cell killing.

Pillar 2: Trustworthiness - Self-Validating Protocols for Synergy Evaluation

To ensure the scientific integrity of our findings, we will employ two well-established and widely accepted methods for quantifying drug synergy: the Chou-Talalay Combination Index (CI) method and the Bliss Independence model . The use of multiple models provides a more robust assessment of the drug interaction.

Experimental Workflow for Synergy Assessment

The following workflow is applicable to both the antifungal and anticancer scenarios, with specific details adjusted for the cell types and endpoints being measured.

Synergy_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Combination Experiment cluster_analysis Phase 3: Data Analysis cluster_interp Phase 4: Interpretation A Cell Culture (Fungal or Cancer Cells) B Single-Agent Dose-Response (Determine IC50 for each compound) A->B Establish baseline activity C Checkerboard Assay (Fixed-ratio or non-fixed-ratio combinations) B->C Design combination concentrations D Measure Endpoint (e.g., Cell Viability, Fungal Growth) C->D Generate combination data E Chou-Talalay Analysis (Calculate Combination Index - CI) D->E Quantitative synergy assessment F Bliss Independence Analysis (Calculate Excess Over Bliss) D->F Probabilistic synergy assessment G Synergy (CI < 1, Excess > 0) Additive (CI = 1, Excess = 0) Antagonism (CI > 1, Excess < 0) E->G F->G Antifungal_Synergy cluster_drugs Antifungal Agents cluster_pathways Fungal Cell Targets A (4-MORPHOLINYLMETHYL) BENZOTRIAZOLE C CYP51 A->C Inhibits B Caspofungin F β-(1,3)-D-Glucan Synthase B->F Inhibits D Ergosterol Synthesis C->D Blocks E Cell Membrane Integrity D->E Disrupts H Fungal Cell Death E->H G Cell Wall Integrity F->G Disrupts G->H

Caption: Hypothesized synergistic mechanism of antifungal action.

Anticancer_Synergy cluster_drugs Anticancer Agents cluster_pathways Cancer Cell Targets A (4-MORPHOLINYLMETHYL) BENZOTRIAZOLE C Tubulin Polymerization A->C Inhibits B Doxorubicin F DNA Intercalation & Topoisomerase II Inhibition B->F Causes D Microtubule Formation C->D Disrupts E Mitotic Arrest D->E Induces H Apoptosis E->H G DNA Damage F->G Leads to G->H

Caption: Hypothesized synergistic mechanism of anticancer action.

Conclusion: A Path Forward for Novel Combination Therapies

This guide provides a robust, scientifically-grounded framework for the initial evaluation of the synergistic potential of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE. By formulating clear, testable hypotheses based on the known pharmacology of related compounds and employing rigorous, validated methodologies for synergy assessment, researchers can efficiently and accurately determine the promise of this novel agent in combination therapies. The successful demonstration of synergy in these preclinical models would provide a strong rationale for further investigation and development.

References

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., & Khan, L. M. (2024). Morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Carta, A., Piras, S., Loriga, M., & Paglietti, G. (2012). Benzotriazole: An overview on its versatile biological behavior. Medicinal Chemistry, 8(5), 877-895.
  • Chikhale, R., Menghani, S., & Khedekar, P. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9815.
  • Costa, V. M., Marques, C., & Fernandes, E. (2021). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Cancers, 13(16), 4055.
  • Dabhade, P. S. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(17), 29-34.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in pharmaceutical sciences, 7(2), 65–72.
  • Mocan, T., Tigu, A. B., Vostinaru, O., Crisan, O., & Fischer-Fodor, E. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 23(19), 11849.
  • Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in pharmaceutical sciences, 7(2), 65–72. [Link]

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  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
  • Demidenko, E., & Miller, T. W. (2019). Statistical determination of synergy based on Bliss definition of drugs independence. PloS one, 14(11), e0224137. [Link]

  • Zhao, W., Wang, Y., & Cheng, M. (2014). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Biological & pharmaceutical bulletin, 37(8), 1334-1341. [Link]

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  • Pfaller, M. A., Rhomberg, P. R., & Castanheira, M. (2021). Synergy maps for 5 antifungal combinations against the multidrug-resistant C. auris isolate B12663.
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Comparative

Performance Benchmark Analysis: (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as a Corrosion Inhibitor for Copper in Acidic Media

Abstract: This guide provides a comprehensive performance benchmark of synthesized (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as a corrosion inhibitor for copper in an acidic chloride environment (0.5 M HCl). Its efficacy is com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive performance benchmark of synthesized (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as a corrosion inhibitor for copper in an acidic chloride environment (0.5 M HCl). Its efficacy is compared against two established standards: Benzotriazole (BTA), the archetypal copper corrosion inhibitor, and 1H-Benzotriazole-1-methanol. Through a series of electrochemical and surface analysis experiments, this document outlines the superior performance of the title compound, attributing its enhanced protective capabilities to its unique molecular structure. All experimental protocols are detailed herein to ensure reproducibility and validation.

Introduction: The Challenge of Copper Corrosion and the Role of Inhibitors

Copper and its alloys are indispensable in numerous industrial applications, from electronics and heat exchangers to plumbing systems. However, their susceptibility to corrosion in aggressive environments, particularly acidic solutions containing chloride ions, remains a significant challenge, leading to material degradation and premature failure. The use of organic corrosion inhibitors is a primary strategy for mitigating this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Benzotriazole (BTA) is a widely recognized and effective corrosion inhibitor for copper. Its efficacy stems from the formation of a stable, polymeric Cu(I)-BTA complex on the copper surface. However, the quest for inhibitors with even greater efficiency, stability, and lower environmental impact is a continuous endeavor in materials science.

This guide focuses on a synthesized derivative, (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, a Mannich base derived from benzotriazole. The introduction of the morpholinomethyl group is hypothesized to enhance its performance through several mechanisms:

  • Increased Electron Density: The morpholino group, being electron-donating, increases the electron density on the benzotriazole ring, facilitating a stronger coordinate bond with the copper surface.

  • Enhanced Surface Coverage: The bulkier molecular structure may allow for greater surface coverage per molecule, creating a more robust physical barrier.

  • Multiple Adsorption Centers: The presence of additional nitrogen and oxygen atoms in the morpholine ring provides multiple active centers for adsorption onto the copper surface.

This document benchmarks the performance of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE against BTA and its close derivative, 1H-Benzotriazole-1-methanol, to provide a clear, data-driven comparison for researchers and industry professionals.

Experimental Design & Protocols

To ensure a robust and objective comparison, a multi-faceted approach was employed, combining electrochemical measurements with surface characterization techniques.

Materials and Reagents
  • Working Electrode: Copper specimens (99.9% purity)

  • Corrosive Medium: 0.5 M Hydrochloric Acid (HCl) solution

  • Inhibitors:

    • (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE (Synthesized)

    • Benzotriazole (BTA) (Standard 1)

    • 1H-Benzotriazole-1-methanol (Standard 2)

  • Instrumentation:

    • Potentiostat/Galvanostat for electrochemical measurements

    • Scanning Electron Microscope (SEM) for surface morphology analysis

Experimental Workflow

The following diagram illustrates the overall workflow for inhibitor performance evaluation.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Electrochemical Testing cluster_analysis Phase 3: Surface Analysis p1 Prepare 0.5 M HCl Corrosive Solution p2 Prepare Inhibitor Stock Solutions (10 mM) p1->p2 p3 Prepare Copper Electrodes (Polishing & Cleaning) p2->p3 t1 Potentiodynamic Polarization (Tafel Plots) p3->t1 Introduce Electrodes to Test Solutions t2 Electrochemical Impedance Spectroscopy (EIS) t1->t2 t3 Weight Loss Measurement (Gravimetric Method) t2->t3 a1 Scanning Electron Microscopy (SEM) t3->a1 Analyze Surface of Immersed Samples a2 Energy-Dispersive X-ray Spectroscopy (EDX) a1->a2

Caption: Workflow for evaluating corrosion inhibitor performance.

Detailed Protocols

Protocol 1: Potentiodynamic Polarization Measurements

  • Electrode Preparation: Mechanically polish copper specimens with successively finer grades of SiC paper, rinse with deionized water and ethanol, and dry.

  • Cell Setup: Assemble a three-electrode cell with the copper specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the electrodes in the 0.5 M HCl test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize for 30 minutes.

  • Polarization Scan: Scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the resulting Tafel plots. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

  • Setup: Use the same three-electrode cell setup as in the potentiodynamic polarization measurements.

  • Stabilization: Stabilize the working electrode at its OCP for 30 minutes in the test solution.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range from 100 kHz to 0.01 Hz.

  • Data Analysis: Plot the data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Results and Comparative Analysis

The performance of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE was evaluated at an optimal concentration of 5 mM in 0.5 M HCl and compared with the standard inhibitors at the same concentration.

Potentiodynamic Polarization Data

The Tafel plots revealed that all three compounds act as mixed-type inhibitors, suppressing both the anodic (copper dissolution) and cathodic (hydrogen evolution) reactions. The key parameters extracted from these plots are summarized below.

Inhibitor (5 mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
Blank (0.5 M HCl) -215245.7-
Benzotriazole (BTA) -19831.987.0%
1H-Benzotriazole-1-methanol -19225.189.8%
(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE -185 12.3 95.0%

The data clearly indicates that (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE exhibits the lowest corrosion current density and consequently, the highest inhibition efficiency of 95.0%.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS measurements provide insights into the properties of the protective film formed on the copper surface. A larger diameter of the Nyquist plot's semicircular arc corresponds to a higher charge transfer resistance (Rct) and better corrosion protection.

Inhibitor (5 mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank (0.5 M HCl) 45120-
Benzotriazole (BTA) 5804592.2%
1H-Benzotriazole-1-methanol 7503894.0%
(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE 1150 25 96.1%

The EIS results corroborate the potentiodynamic polarization data. (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE demonstrates the highest Rct value (1150 Ω·cm²), signifying the formation of a highly resistive surface film that effectively hinders charge transfer processes. The significant decrease in the Cdl value also suggests that the inhibitor molecules are replacing water molecules and adsorbing onto the copper surface, thereby reducing the dielectric constant at the interface.

Mechanistic Insights and Discussion

The superior performance of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE can be attributed to its enhanced adsorption characteristics, as illustrated in the following diagram.

G cluster_inhibitor Inhibitor Molecule cluster_surface Copper Surface (Cu) cluster_mechanisms Adsorption Mechanisms Inhibitor (4-MORPHOLINYLMETHYL) BENZOTRIAZOLE M1 Coordination Bonds: Triazole N atoms to Cu+ Inhibitor->M1 M2 Electrostatic Interaction: Protonated N/O atoms to Cl- ions Inhibitor->M2 M3 Increased Surface Coverage: Bulky morpholinomethyl group Inhibitor->M3 Surface Active Sites on Copper Surface->M1 donates e- ProtectiveFilm Formation of a Stable, Densely Packed Protective Film M1->ProtectiveFilm M2->ProtectiveFilm M3->ProtectiveFilm ProtectiveFilm->Surface blocks corrosive species

Caption: Adsorption mechanism of the inhibitor on the copper surface.

The collective evidence suggests a synergistic mechanism:

  • Strong Chemisorption: The triazole ring's nitrogen atoms form strong coordinate bonds with copper atoms, similar to BTA.

  • Enhanced Physisorption: In the acidic medium, the nitrogen and oxygen atoms of the morpholine ring can become protonated, leading to electrostatic interactions with chloride ions already adsorbed on the copper surface.

  • Superior Barrier: The larger molecular size of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE allows it to cover a larger surface area per molecule, resulting in a more compact and dense protective film that acts as a superior physical barrier to the ingress of corrosive species (H⁺ and Cl⁻).

Conclusion

The experimental data presented in this guide unequivocally demonstrates that (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is a highly effective corrosion inhibitor for copper in 0.5 M HCl. It significantly outperforms the industry standard, Benzotriazole, and its derivative, 1H-Benzotriazole-1-methanol, achieving an inhibition efficiency of over 95% as determined by both potentiodynamic polarization and electrochemical impedance spectroscopy. Its enhanced performance is attributed to a combination of strong chemisorption via the triazole ring and the beneficial electronic and steric effects of the morpholinomethyl group. These findings position (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE as a promising candidate for advanced corrosion protection applications.

References

  • Corrosion Inhibitors: Principles and Recent Applications. (Source: IntechOpen, DOI: 10.5772/intechopen.89262) [Link]

  • A Review on the Assessment of Corrosion Inhibitors. (Source: MDPI, Materials) [Link]

  • Mannich Bases as Corrosion Inhibitors for Mild Steel in HCl Solution. (Source: International Journal of Corrosion and Scale Inhibition) [Link]

  • Electrochemical Impedance Spectroscopy (EIS). (Source: Gamry Instruments) [Link]

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

Hazard Assessment: The 'Why' Behind the PPE Understanding the inherent risks of a chemical class is the foundation of effective protection. Benzotriazole derivatives, based on available data, present a multi-faceted haza...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: The 'Why' Behind the PPE

Understanding the inherent risks of a chemical class is the foundation of effective protection. Benzotriazole derivatives, based on available data, present a multi-faceted hazard profile that dictates our PPE strategy. The primary concerns are acute toxicity, severe eye irritation, and the physical hazards associated with fine powders.

  • Acute Toxicity (Oral & Inhalation): Data for analogous compounds consistently show a classification of Acute Toxicity Category 4 for both oral and inhalation routes.[1] This means the substance is harmful if swallowed or inhaled. The primary causality for this is the systemic effect the compound can have once it enters the body. For laboratory personnel, the most probable route of exposure is the inhalation of fine dust particles generated during weighing or transfer operations.[1][2]

  • Serious Eye Irritation: These compounds are classified as Eye Irritation Category 2A, indicating they cause serious eye irritation.[1][3][4] Contact with the eyes can lead to redness, tearing, stinging, and if not promptly addressed, potential damage.[2] This necessitates a stringent eye protection policy.

  • Physical Hazards (Dust Explosion): Like many fine organic powders, high concentrations of benzotriazole dust in the air can form explosive mixtures.[2][5] While this is a lower probability event in a controlled lab setting compared to industrial scale, the risk informs procedures for handling and spill cleanup, aiming to minimize dust generation.[6]

  • Environmental Hazard: These compounds are also noted as being harmful to aquatic life with long-lasting effects, which primarily governs disposal protocols.[1][3][4][7]

Core PPE Requirements: Your Last Line of Defense

Personal protective equipment is essential, but it is the final barrier after engineering controls (like fume hoods) and administrative procedures.[8][9] The selection of PPE must directly counteract the identified hazards.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles are mandatory whenever handling the substance in either solid or liquid form.[8][10] Standard safety glasses do not provide an adequate seal against dust or splashes.

    • Enhanced Requirement: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing (e.g., handling larger volumes of solutions, potential for pressure differences).[8][10]

  • Skin and Body Protection:

    • Gloves: Chemically resistant, impervious gloves are required.[4][7] Nitrile gloves are a suitable first choice for incidental contact. Always inspect gloves for tears or punctures before use.

    • Lab Coat: A clean, fully buttoned lab coat serves to protect skin and personal clothing from contamination.[2][10]

    • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][7] Do not eat, drink, or smoke in the laboratory.[7]

  • Respiratory Protection:

    • Causality: The risk of inhaling harmful dust is the most critical exposure route to manage when handling the solid powder.

    • Requirement: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[2][11] An N95 dust mask is the minimum effective type for particulates. All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.[11][12]

Operational Protocols: Integrating Safety into Your Workflow

The type of PPE required can change based on the specific procedure being performed. A dynamic risk assessment is key.

PPE Selection Matrix
TaskHazard(s)Engineering ControlEye/FaceHandsBodyRespiratory
Weighing/Transferring Solid Inhalation of Dust, Eye ContactChemical Fume HoodGogglesNitrile GlovesLab CoatNot Required
Weighing/Transferring Solid Inhalation of Dust, Eye ContactOpen BenchGogglesNitrile GlovesLab CoatN95 Respirator (Required)
Preparing Solutions Splash, Eye ContactChemical Fume HoodGogglesNitrile GlovesLab CoatNot Required
Handling Solutions Splash, Eye ContactOpen Bench / HoodGogglesNitrile GlovesLab CoatNot Required
Large Volume Transfer (>1L) Significant SplashChemical Fume HoodFace Shield + Goggles Nitrile GlovesLab CoatNot Required
Cleaning Spills (Solid) Inhalation of Dust, Eye ContactN/AGogglesNitrile GlovesLab CoatN95 Respirator (Required)
PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE start Start: Assess Task is_solid Handling Solid Powder? start->is_solid in_hood Working in a Certified Chemical Fume Hood? is_solid->in_hood Yes splash_risk Significant Splash Risk? (e.g., large volume, agitation) is_solid->splash_risk No (in solution) add_respirator ADD: NIOSH-Approved Respirator (e.g., N95) is_solid->add_respirator No (on open bench) in_hood->splash_risk Yes ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles splash_risk->ppe_base No add_faceshield ADD: Face Shield (over goggles) splash_risk->add_faceshield Yes end Proceed with Task ppe_base->end add_respirator->in_hood add_faceshield->ppe_base

Caption: PPE selection workflow based on material form and engineering controls.

Step-by-Step Donning and Doffing Procedure

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a user seal check.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately.

  • Lab Coat: Unbutton and remove by rolling it inside-out, only touching the interior surfaces.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Response
  • Minor Solid Spill:

    • Alert personnel in the immediate area.

    • Don the appropriate PPE, including respiratory protection.[1]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container.[1][6] DO NOT use a dry cloth or create excessive dust.[1][5]

    • Clean the area with a wet cloth and decontaminate.

  • Minor Liquid Spill:

    • Alert personnel. Don appropriate PPE.

    • Contain the spill with absorbent pads or granules.

    • Collect the saturated absorbent material using spark-proof tools and place it in a sealed, labeled container for disposal.[13]

First Aid Measures
  • Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, call for medical assistance.[4]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, masks) used while handling this chemical must be disposed of as hazardous waste.

  • Chemical Waste: Unused product and contaminated materials must be collected in a labeled, sealed container and disposed of through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[3][13] Do not allow the chemical to enter drains or the environment.[3][4]

References

  • SAFETY DATA SHEET - 4-Methyl-1H-benzotriazole. (2024). Sigma-Aldrich.
  • Product Safety Assessment: 4(or 5)-Methyl-1H-benzotriazole. (2015). Lanxess.
  • SAFETY DATA SHEET - 1,2,3-Benzotriazol. (2025). PENTA s.r.o.
  • GHS Safety D
  • Safety Data Sheet - 4-Methyl-1H-benzotriazole. (2023). Apollo Scientific.
  • SAFETY DATA SHEET - SysKem TT 1000. (2019). SysKem Chemie GmbH.
  • Safety Data Sheet - 4-methyl-1H-benzotriazole. (2025). ChemicalBook.
  • NIOSH Pocket Guide to Chemical Hazards. U.S. Centers for Disease Control and Prevention.
  • Laboratories - Standards.
  • Pocket Guide to Chemical Hazards Introduction. U.S. Centers for Disease Control and Prevention.
  • Safety Data Sheet: 1,2,3-Benzotriazole. (2020). Carl ROTH.
  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. U.S. Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - 1-(Trimethylsilyl)-1H-benzotriazole. (2011). Fisher Scientific.
  • Laboratory Safety Guidance.
  • SAFETY DATA SHEET - 1H-Benzotriazole. (2024). Sigma-Aldrich.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Material Safety Data Sheet - 1H-Benzotriazole, 98%. Cole-Parmer.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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